2'-Deoxy-5'-O-DMT-5-methylcytidine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C31H33N3O6 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C31H33N3O6/c1-20-18-34(30(36)33-29(20)32)28-17-26(35)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,35H,17,19H2,1-3H3,(H2,32,33,36)/t26?,27-,28-/m1/s1 |
InChI 键 |
COZLXEMWXGXVLK-DXISBFFWSA-N |
手性 SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
规范 SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Deoxy-5'-O-DMT-5-methylcytidine
This technical guide provides a comprehensive overview of the structure, properties, and applications of 2'-Deoxy-5'-O-DMT-5-methylcytidine, a key building block in oligonucleotide synthesis and a valuable tool in epigenetic research. This document is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and medicinal chemistry.
Chemical Structure and Properties
This compound is a protected nucleoside derivative. Its structure is based on the naturally occurring nucleoside 2'-deoxycytidine, with two key modifications: a methyl group at the 5th position of the cytosine base and a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group of the deoxyribose sugar. The DMT group is an acid-labile protecting group, essential for the stepwise synthesis of DNA oligonucleotides.
The IUPAC name for this compound is 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidin-2-one.
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data for the DMT-protected molecule is available from commercial suppliers, other properties are extrapolated from the parent molecule, 5-methyl-2'-deoxycytidine.
| Property | Value | Source |
| Molecular Formula | C31H33N3O6 | MedChemExpress[1] |
| Molecular Weight | 543.61 g/mol | MedChemExpress[1] |
| CAS Number | 176755-83-2 | MedChemExpress[1] |
| Appearance | White to off-white solid | --- |
| Solubility (5-methyl-2'-deoxycytidine) | DMF: 5 mg/mL, DMSO: 20 mg/mL, PBS (pH 7.2): 10 mg/mL | Cayman Chemical |
| λmax (5-methyl-2'-deoxycytidine) | 280 nm | Cayman Chemical |
| Storage | Room temperature (short term), -20°C (long term) | BroadPharm |
Spectral Data
Expected 1H-NMR Features:
-
DMT group: Multiple aromatic protons in the range of 6.8-7.5 ppm and methoxy (B1213986) protons around 3.7-3.8 ppm.
-
Deoxyribose: Anomeric proton (H1') around 6.2-6.4 ppm, and other sugar protons between 2.0 and 4.5 ppm.
-
5-methylcytosine: A singlet for the methyl group around 1.5-2.0 ppm and a singlet or doublet for the H6 proton around 7.5-8.0 ppm.
Expected 13C-NMR Features:
-
DMT group: Aromatic carbons between 113 and 158 ppm and methoxy carbons around 55 ppm.
-
Deoxyribose: Carbons in the range of 60-90 ppm.
-
5-methylcytosine: Carbons in the range of 10-165 ppm, with the methyl carbon being the most upfield.
Expected Mass Spectrometry Fragmentation:
-
The molecular ion peak [M+H]+ is expected around m/z 544.6.
-
A characteristic fragment corresponding to the DMT cation at m/z 303 is expected to be a major peak.
-
Other fragments may arise from the loss of the deoxyribose and cytosine moieties.
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis
This compound is primarily used as a phosphoramidite (B1245037) building block in automated solid-phase oligonucleotide synthesis. The following is a generalized protocol for the incorporation of this modified nucleoside into a DNA oligonucleotide.
Materials:
-
This compound, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside
-
Standard DNA phosphoramidites (dA, dG, dC, T)
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Protocol:
-
Preparation: Dissolve the this compound phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagents on an automated DNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition.
-
Deblocking (Detritylation): The DMT group from the 5'-end of the growing oligonucleotide chain on the solid support is removed by treatment with the deblocking solution. The resulting orange-colored trityl cation is washed away, and its absorbance can be measured to monitor coupling efficiency.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the desired sequence.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on (DMT-on synthesis) to aid in purification.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the cyanoethyl phosphate protecting groups and the exocyclic amine protecting groups on the bases are removed by incubation with concentrated ammonium hydroxide (B78521) at elevated temperature.
-
Purification: The full-length, DMT-on oligonucleotide is purified from shorter, failure sequences by reverse-phase HPLC. The DMT group is then removed by treatment with an acid (e.g., 80% acetic acid), and the final product is desalted.
Caption: Workflow for solid-phase oligonucleotide synthesis.
DNA Methyltransferase (DNMT) Inhibition Assay
As a cytidine (B196190) analog, 5-methylcytidine (B43896) can be used to study the activity and inhibition of DNA methyltransferases. The following is a representative in vitro DNMT activity/inhibition assay protocol.
Materials:
-
Purified recombinant human DNMT1 enzyme
-
Hemimethylated DNA substrate (a short oligonucleotide with a single CpG site, where the cytosine on one strand is methylated)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as a methyl donor
-
This compound or other potential inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Reaction Setup: Prepare reaction mixtures in a microcentrifuge tube or 96-well plate on ice. A typical 20 µL reaction would include:
-
Assay buffer
-
Hemimethylated DNA substrate (e.g., 1 µM)
-
[3H]-SAM (e.g., 1 µCi)
-
DNMT1 enzyme (e.g., 100 nM)
-
Inhibitor (this compound, dissolved in an appropriate solvent like DMSO) at various concentrations. Include a no-inhibitor control.
-
-
Incubation: Initiate the reaction by adding the DNMT1 enzyme. Incubate the reactions at 37°C for a defined period (e.g., 1 hour).
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 6 N HCl) or by placing the reactions on ice.
-
DNA Precipitation: Spot the reaction mixture onto a DE81 filter paper disc. Wash the discs three times with cold 0.5 M sodium phosphate buffer (pH 7.0) to remove unincorporated [3H]-SAM. Then, wash once with ethanol (B145695) and once with ether, and let the discs air dry.
-
Quantification: Place the dried filter discs into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of DNMT1 inhibition for each inhibitor concentration compared to the no-inhibitor control. Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Mechanism of Action
Cytidine analogs, including 5-methylcytidine, are known inhibitors of DNA methyltransferases. The mechanism of inhibition involves the enzyme's catalytic cycle. DNMTs methylate cytosine by forming a transient covalent bond between a cysteine residue in the enzyme's active site and the C6 position of the cytosine ring. This activates the C5 position for methyl group transfer from S-adenosylmethionine (SAM). In the case of certain cytidine analogs, this covalent intermediate becomes trapped, leading to irreversible inhibition of the enzyme. While 5-methylcytidine itself is the product of the DNMT reaction, its incorporation into DNA can modulate DNMT activity. Analogs like 5-azacytidine (B1684299) are potent mechanism-based inhibitors.
Caption: Mechanism of DNMT inhibition by cytidine analogs.
References
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Dimethoxytrityl (DMT) Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of nucleoside chemistry and the synthesis of oligonucleotides for therapeutic and research applications, precision and control are paramount. The ability to selectively protect and deprotect functional groups on nucleoside building blocks is the cornerstone of successful solid-phase oligonucleotide synthesis. Among the arsenal (B13267) of protecting groups, the 4,4'-dimethoxytrityl (DMT) group stands out as a critical component, acting as a reversible gatekeeper for the 5'-hydroxyl group. This in-depth technical guide elucidates the vital function of the DMT group, detailing its mechanism of action, providing quantitative data on its performance, and offering detailed experimental protocols for its application and removal.
Core Function of the DMT Group: A Reversible Shield
The primary role of the DMT group in nucleoside chemistry is the selective and reversible protection of the 5'-hydroxyl group of a nucleoside.[1] This protection is indispensable during solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[1] By "capping" the 5'-hydroxyl, the DMT group ensures that the incoming phosphoramidite (B1245037) monomer couples exclusively with the free 5'-hydroxyl of the growing oligonucleotide chain, thereby preventing self-polymerization and the formation of undesired side products.[2]
The efficacy of the DMT group stems from a unique combination of properties:
-
Steric Hindrance: The bulky nature of the DMT group provides significant steric protection for the 5'-hydroxyl, effectively preventing its participation in unwanted reactions.[1]
-
Acid Lability: The DMT group is stable under the neutral and basic conditions required for the coupling and oxidation steps of oligonucleotide synthesis but is readily cleaved under mild acidic conditions.[1] This selective lability is fundamental to the cyclical nature of the synthesis process.
-
Colorimetric Monitoring: Upon cleavage with acid, the DMT group forms a stable and intensely colored dimethoxytrityl cation (DMT+), which has a strong absorbance maximum around 498-495 nm.[3][4] This vibrant orange color provides a real-time spectrophotometric method to monitor the efficiency of each coupling step, a critical quality control measure in automated oligonucleotide synthesis.[3][5]
The Phosphoramidite Synthesis Cycle: The DMT Group in Action
The phosphoramidite method is the gold standard for automated solid-phase oligonucleotide synthesis. The DMT group plays a pivotal role in two key steps of this four-step cycle: deblocking (detritylation) and coupling.
Diagram: The Phosphoramidite Synthesis Cycle
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
-
Deblocking (Detritylation): The synthesis cycle begins with the removal of the 5'-DMT group from the nucleoside anchored to the solid support. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[2][4] The liberated DMT cation is washed away, leaving a free 5'-hydroxyl group ready for the next reaction.
-
Coupling: The next phosphoramidite monomer, itself protected with a 5'-DMT group, is activated and delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a new phosphite (B83602) triester linkage.[2]
-
Capping: To prevent the elongation of any chains that failed to react during the coupling step ("failure sequences"), a capping step is performed. Unreacted 5'-hydroxyl groups are acetylated using reagents like acetic anhydride (B1165640) and N-methylimidazole, rendering them unreactive in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester using an oxidizing agent, typically an iodine solution.[6] This completes the addition of one nucleotide, and the cycle can be repeated, starting with the detritylation of the newly added base.
Quantitative Data on DMT Group Performance
The efficiency of the DMT group's protection and deprotection is critical for the overall yield and purity of the final oligonucleotide. The following tables summarize key quantitative data related to these processes.
Table 1: Coupling Efficiency in Phosphoramidite Synthesis with DMT Protection
| Parameter | Value | Significance |
| Stepwise Coupling Efficiency | >99% | High stepwise efficiency is crucial for the synthesis of long oligonucleotides, as the overall yield is a product of the efficiency of each cycle.[6] |
| Monitoring Wavelength | 495-498 nm | The absorbance of the DMT cation at this wavelength allows for real-time, quantitative monitoring of coupling efficiency.[3][4] |
| Impact of Low Efficiency | Accumulation of truncated sequences (shortmers) | Reduces the yield of the full-length product and complicates purification.[3] |
Table 2: Comparison of Detritylation Reagents and Conditions
| Reagent | Concentration | Typical Reaction Time | Yield/Efficiency | Notes |
| Trichloroacetic Acid (TCA) | 3% in DCM | 2 minutes | Quantitative | Standard reagent for automated synthesis; prolonged exposure can lead to depurination.[4][7][8] |
| Dichloroacetic Acid (DCA) | 3% in DCM | 2-3 minutes | Quantitative | Milder acid than TCA, reducing the risk of depurination.[7][9] |
| 80% Acetic Acid | 80% in water | 20-30 minutes | Quantitative | Used for manual, solution-phase detritylation; the aqueous environment prevents the formation of the colored DMT cation.[10][11] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving the DMT group.
Protocol 1: 5'-O-DMT Protection of Thymidine (B127349) (Tritylation)
This protocol describes the protection of the 5'-hydroxyl group of thymidine using DMT-Cl.
Materials:
-
Thymidine
-
Anhydrous Pyridine (B92270)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Drying: Dry the thymidine by co-evaporation with anhydrous pyridine (3 times) and then under high vacuum overnight to ensure the absence of water.[12]
-
Reaction Setup: Dissolve the dried thymidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of DMT-Cl: Add 1.05 to 1.2 equivalents of DMT-Cl to the solution in portions while stirring at room temperature.[12]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as 10% MeOH in DCM. The product, 5'-O-DMT-thymidine, will have a higher Rf value than the starting thymidine. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding a small amount of cold methanol.
-
Work-up: Evaporate the pyridine under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to obtain the pure 5'-O-DMT-thymidine.
Diagram: Mechanism of 5'-O-DMT Protection
Caption: The reaction mechanism for the protection of a nucleoside's 5'-hydroxyl group with DMT-Cl in the presence of pyridine.
Protocol 2: Manual Detritylation of a DMT-Protected Oligonucleotide
This protocol is for the removal of the 5'-DMT group from a purified oligonucleotide in solution.
Materials:
-
Dried DMT-on oligonucleotide
-
80% Acetic Acid in water
-
100% Ethanol
-
3 M Sodium Acetate (B1210297) solution
-
Nuclease-free water
Procedure:
-
Dissolution: Dissolve the dried DMT-on oligonucleotide in 300 µL of 80% acetic acid.[11]
-
Incubation: Incubate the solution at room temperature for 20 minutes.[11]
-
Precipitation: Add 30 µL of 3 M sodium acetate and 1 mL of cold 100% ethanol. Vortex the mixture.
-
Centrifugation: Chill the sample at -20°C for 30 minutes to precipitate the oligonucleotide. Centrifuge at high speed for 10-15 minutes to pellet the DNA.
-
Washing: Carefully decant the supernatant. Wash the pellet with 70% ethanol, centrifuge again, and decant the supernatant.
-
Drying: Air-dry or vacuum-dry the pellet to remove any residual ethanol.
-
Resuspension: Resuspend the detritylated oligonucleotide in a desired volume of nuclease-free water or buffer.
Diagram: Workflow for Manual Oligonucleotide Detritylation
Caption: A step-by-step workflow for the manual detritylation of a DMT-protected oligonucleotide.
Conclusion
The dimethoxytrityl group is an indispensable tool in the field of nucleoside chemistry, enabling the precise and efficient synthesis of oligonucleotides. Its unique combination of steric bulk, acid lability, and the generation of a colored cation for monitoring purposes has solidified its role as the protecting group of choice for the 5'-hydroxyl function. A thorough understanding of its properties, coupled with optimized and validated experimental protocols, is essential for researchers and drug development professionals seeking to produce high-quality oligonucleotides for a wide range of applications. This guide provides a comprehensive overview and practical methodologies to aid in the successful implementation of DMT chemistry in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. idtdna.com [idtdna.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. DNA Purification - Manual Detritylation of Oligonucleotides [rothlab.ucdavis.edu]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of 5-Methylcytidine in Epigenetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methylcytidine (B43896) (m5C) is a critical epigenetic and epitranscriptomic modification found in both DNA and RNA. This technical guide provides an in-depth exploration of the core functions of m5C, the enzymatic machinery that governs its deposition and removal, and its profound impact on gene regulation and cellular processes. We delve into the detailed methodologies for key experimental techniques used to study m5C, present quantitative data on its prevalence, and visualize the complex signaling pathways and experimental workflows involved in its analysis. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of epigenetics, molecular biology, and drug development, facilitating a deeper understanding of m5C's role in health and disease.
Introduction to 5-Methylcytidine (m5C)
5-methylcytidine is a modified nucleoside derived from cytidine (B196190) through the enzymatic addition of a methyl group to the 5th carbon of the pyrimidine (B1678525) ring. In the context of DNA, this modification is referred to as 5-methylcytosine (B146107) (5mC) and is a cornerstone of epigenetic regulation, primarily associated with the silencing of gene expression when located in promoter regions.[1] In RNA, 5-methylcytidine (m5C) is a key epitranscriptomic mark present in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[2] Unlike its DNA counterpart, the functional roles of m5C in RNA are more diverse, influencing RNA stability, translation, and nuclear export.[2][3]
The dynamic nature of m5C is governed by a sophisticated interplay of proteins categorized as "writers," "readers," and "erasers."
-
Writers (Methyltransferases): These enzymes are responsible for depositing the methyl mark. In mammals, the DNA methyltransferases (DNMTs) establish and maintain 5mC patterns in DNA.[1] For RNA, the NOL1/NOP2/Sun domain (NSUN) family of proteins and DNMT2 are the primary m5C methyltransferases.[4][5]
-
Readers (Binding Proteins): These proteins recognize and bind to m5C, translating the modification into a functional consequence. Methyl-CpG-binding domain (MBD) proteins, for instance, bind to 5mC in DNA and recruit other proteins to silence gene expression. In the context of RNA, proteins such as Aly/REF export factor (ALYREF) and Y-box binding protein 1 (YBX1) act as m5C readers, influencing mRNA export and stability.[3][6]
-
Erasers (Demethylases): These enzymes actively remove the methyl group. The Ten-Eleven Translocation (TET) family of dioxygenases are the primary erasers of 5mC in DNA.[7][8] They achieve this through a series of oxidative reactions, converting 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), which are then excised and replaced with an unmodified cytosine.[7][8] While the direct erasure of m5C in RNA is less understood, TET enzymes have also been shown to oxidize m5C in tRNA.[9]
The dysregulation of m5C modification has been implicated in a variety of diseases, including cancer, making the enzymes involved in its metabolism attractive targets for therapeutic intervention.[10][11]
Quantitative Data on 5-Methylcytidine
The abundance of m5C and its derivatives can vary significantly across different tissues and cellular states. This quantitative information is crucial for understanding its physiological and pathological roles.
| Modification | Tissue/Cell Type | Abundance (% of total cytosine or other relevant unit) | Reference |
| 5-methylcytosine (m5C) in DNA | Human Thymus | 1.00 mole percent | [12] |
| Human Brain | 0.98 mole percent | [12] | |
| Human Placenta | 0.76 mole percent | [12] | |
| Human Sperm | 0.84 mole percent | [12] | |
| 5-hydroxymethylcytosine (5hmC) in DNA | Human Brain | 0.40-0.65% | [13] |
| Human Liver | 0.40-0.65% | [13] | |
| Human Kidney | 0.40-0.65% | [13] | |
| Normal Colorectal Tissue | 0.46-0.57% | [13] | |
| Cancerous Colorectal Tissue | 0.02-0.06% | [13] | |
| Human Lung | 0.18% | [13] | |
| Human Heart, Breast, Placenta | 0.05-0.06% | [13] | |
| 5-methylcytidine (m5C) in RNA | Human Cells | 0.1-0.45% of total RNA | [5] |
Table 1: Quantitative levels of 5-methylcytosine and its derivatives in various human tissues and cells.
Signaling and Metabolic Pathways
The regulation and function of 5-methylcytidine are embedded in complex cellular pathways. Understanding these pathways is essential for elucidating the mechanisms by which m5C exerts its biological effects.
TET-Mediated 5-Methylcytosine Oxidation Pathway
The TET enzymes play a central role in the active demethylation of DNA by iteratively oxidizing 5-methylcytosine. This process not only removes the methyl mark but also generates intermediate modifications with their own distinct biological functions.
NSUN2-Mediated m5C Modification and mRNA Fate
The RNA methyltransferase NSUN2 is a key "writer" of m5C in mRNA. Its activity can influence various aspects of mRNA metabolism, from nuclear export to stability and translation, often in a context-dependent manner.
References
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 2. researchgate.net [researchgate.net]
- 3. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Global RNA 5mC Quantification, RNA Methylation Analysis - CD BioSciences [epigenhub.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TET-mediated 5-methylcytosine oxidation in tRNA promotes translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NSUN2 regulates Wnt signaling pathway depending on the m5C RNA modification to promote the progression of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Distribution of 5-hydroxymethylcytosine in different human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2'-Deoxy-5'-O-DMT-5-methylcytidine: Synthesis, Characterization, and Applications in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Deoxy-5'-O-DMT-5-methylcytidine, a crucial building block in the synthesis of modified oligonucleotides for epigenetic research and therapeutic development. This document details its chemical properties, a representative synthesis protocol, purification and characterization methods, and its role in the inhibition of DNA methyltransferases.
Core Concepts and Properties
This compound is a protected nucleoside analog essential for the automated chemical synthesis of DNA strands containing 5-methylcytosine (B146107). The dimethoxytrityl (DMT) group at the 5'-position provides a temporary protective group that is stable during the phosphoramidite (B1245037) coupling reactions but can be easily removed under acidic conditions to allow for chain elongation or final deprotection. The methyl group at the 5-position of the cytosine base is a key epigenetic marker in mammalian DNA.
Physicochemical Data
| Property | Value |
| Molecular Weight | 543.61 g/mol |
| Chemical Formula | C₃₁H₃₃N₃O₆ |
| CAS Number | 176755-83-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and acetonitrile (B52724) |
Synthesis and Purification
The synthesis of this compound is a multi-step process that involves the protection of the 5'-hydroxyl group of 2'-deoxy-5-methylcytidine with a dimethoxytrityl (DMT) group. This process is a critical step in preparing the phosphoramidite monomer required for solid-phase oligonucleotide synthesis.
Experimental Protocol: Synthesis of this compound
-
Starting Material : 2'-deoxy-5-methylcytidine.
-
Reagents : Dimethoxytrityl chloride (DMT-Cl), pyridine, and a suitable solvent like dichloromethane (DCM).
-
Procedure :
-
Dissolve 2'-deoxy-5-methylcytidine in anhydrous pyridine.
-
Add dimethoxytrityl chloride (DMT-Cl) portion-wise to the solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of methanol (B129727).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane to yield the pure this compound.
-
Purification by High-Performance Liquid Chromatography (HPLC)
For applications requiring high purity, such as oligonucleotide synthesis, the DMT-protected nucleoside can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobic nature of the DMT group allows for excellent separation from unprotected or partially protected precursors.
Typical HPLC Conditions:
-
Column : C18 reverse-phase column.
-
Mobile Phase A : Acetonitrile.
-
Mobile Phase B : 0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0.
-
Gradient : A linear gradient of acetonitrile in TEAA buffer.
-
Detection : UV at 260 nm.
Characterization
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The characteristic peaks of the DMT group (aromatic protons between 6.8 and 7.5 ppm) and the nucleoside moiety are identified.
Mass Spectrometry (MS)
Mass spectrometry, typically electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is used to confirm the molecular weight of the compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 544.6.
Mechanism of Action in DNA Methyltransferase Inhibition
This compound itself is not the active inhibitor. It serves as a precursor for incorporating 5-methylcytosine into synthetic oligonucleotides. Cytidine (B196190) analogs, such as 5-azacytidine (B1684299) and decitabine (B1684300) (5-aza-2'-deoxycytidine), are well-known inhibitors of DNA methyltransferases (DNMTs).[1] These analogs, once incorporated into DNA, act as suicide inhibitors.
The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring.[2] This forms a covalent intermediate. For cytidine analogs with a modification at the C5 position, this covalent complex can be irreversible, leading to the trapping and subsequent degradation of the DNMT enzyme.[3] This depletion of active DNMTs results in passive demethylation of the genome during subsequent rounds of DNA replication.
Experimental Workflow: Oligonucleotide Synthesis
This compound is a key reagent in the automated solid-phase synthesis of oligonucleotides containing 5-methylcytosine. The workflow follows the standard phosphoramidite chemistry cycle.
References
- 1. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Modeling of Inhibitors of Human DNA Methyltransferase with a Crystal Structure: Discovery of a Novel DNMT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
solubility of DMT-5-methyl-dC in organic solvents
An In-Depth Technical Guide on the Solubility of 5'-O-Dimethoxytrityl-5-methyl-2'-deoxycytidine (DMT-5-methyl-dC)
This technical guide provides a detailed overview of the solubility characteristics of 5'-O-Dimethoxytrityl-5-methyl-2'-deoxycytidine (DMT-5-methyl-dC), a critical protected nucleoside used in the synthesis of oligonucleotides. The information is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and synthetic chemistry.
Introduction
5-Methyl-2'-deoxycytidine (5-methyl-dC) is a modified nucleoside with important roles in epigenetics and gene regulation. In the context of synthetic chemistry, particularly for the automated solid-phase synthesis of DNA oligonucleotides, the 5'-hydroxyl group of the deoxyribose sugar must be protected to ensure specific coupling reactions. The 4,4'-dimethoxytrityl (DMT) group is the most common protecting group used for this purpose. Its bulky and hydrophobic nature significantly alters the solubility profile of the nucleoside, making it more compatible with the organic solvents used in synthesis. Understanding the solubility of DMT-5-methyl-dC is therefore essential for optimizing reaction conditions, preparing stock solutions, and ensuring the efficiency of the synthesis process.
Solubility of Protected and Unprotected 5-methyl-dC
Quantitative solubility data for DMT-5-methyl-dC in a wide range of organic solvents is not extensively documented in publicly available literature. The data that is available is often for derivatives, such as the N4-benzoyl-protected form, which is also commonly used in oligonucleotide synthesis. For context and comparison, this guide presents available data for a protected derivative of DMT-5-methyl-dC alongside the more widely reported solubility of its unprotected precursor, 5-methyl-2'-deoxycytidine.
The large, nonpolar DMT group generally imparts high solubility in non-polar organic solvents. Based on its structure, DMT-5-methyl-dC is expected to be readily soluble in solvents like dichloromethane (B109758) (DCM) and acetonitrile, which are standard in oligonucleotide synthesis.
Table 1: Quantitative Solubility Data for N4-Benzoyl-5'-O-DMT-5-methyl-2'-deoxycytidine
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | 41.67 | 64.33 | Requires sonication; hygroscopic DMSO can impact solubility.[1] |
| Dimethyl sulfoxide (DMSO) | 30 | 46.32 | Sonication is recommended.[2] |
Table 2: Quantitative Solubility Data for Unprotected 5-Methyl-2'-deoxycytidine
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 100 | 414.51 | Saturation unknown.[3] |
| Dimethyl sulfoxide (DMSO) | ~ 20 | ~ 82.9 | - |
| Dimethyl sulfoxide (DMSO) | 48 | 198.97 | Use fresh DMSO as moisture can reduce solubility.[4] |
| Dimethylformamide (DMF) | ~ 5 | ~ 20.7 | - |
| Water (H₂O) | 100 | 414.51 | Requires sonication.[3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~ 10 | ~ 41.45 | - |
| Ethanol | Insoluble | - | - |
Experimental Protocol for Solubility Determination
While a specific, standardized protocol for determining the solubility of DMT-5-methyl-dC is not available, a general methodology can be established based on common laboratory practices for similar compounds. The following protocol provides a systematic approach to determining solubility.
Objective: To determine the solubility of DMT-5-methyl-dC in a specific organic solvent at a given temperature (e.g., room temperature).
Materials:
-
DMT-5-methyl-dC (crystalline solid)
-
Selected organic solvent(s) (e.g., Acetonitrile, Dichloromethane, DMSO, Acetone) of high purity
-
Analytical balance
-
Glass vials with screw caps
-
Vortex mixer
-
Bath sonicator
-
Pipettes and tips
Methodology:
-
Preparation: Accurately weigh a specific amount of DMT-5-methyl-dC (e.g., 10 mg) into a clean, dry glass vial.[5]
-
Solvent Addition: Add a small, precise volume of the chosen solvent to the vial to achieve a high starting concentration (e.g., 0.2 mL to target 50 mg/mL).
-
Mechanical Agitation: Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes.[5] If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.
-
Visual Inspection: After agitation, visually inspect the solution against a contrasting background. If the solid has completely dissolved, the compound is soluble at or above that concentration.
-
Stepwise Dilution (if insoluble): If the solid remains undissolved, incrementally add a known volume of the solvent to decrease the concentration.[5] For example, add solvent in steps to achieve concentrations of 40 mg/mL, 30 mg/mL, and so on. After each addition, repeat Step 3 (Mechanical Agitation) and Step 4 (Visual Inspection).
-
Saturation Point: The solubility is recorded as the highest concentration at which the compound fully dissolves to form a clear solution.
-
Documentation: Record the final concentration (in mg/mL), the solvent used, and the temperature at which the determination was made. Note any specific requirements, such as the need for sonication.
Application Workflow: Oligonucleotide Synthesis
DMT-5-methyl-dC is a fundamental building block in the phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis. The process is a cycle of four key chemical reactions that are repeated to add one nucleotide at a time to the growing DNA chain. The DMT group's role is to protect the 5'-hydroxyl group, preventing self-polymerization and ensuring that coupling occurs only at the desired position.
Caption: Workflow of the phosphoramidite cycle in oligonucleotide synthesis.
The cycle begins with Detritylation , where an acid (e.g., trichloroacetic acid in DCM) removes the DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support, preparing it for the next reaction.[6][7] The subsequent Coupling step involves the reaction of this newly freed 5'-hydroxyl group with an incoming phosphoramidite monomer, such as DMT-5-methyl-dC phosphoramidite, in the presence of an activator in an anhydrous solvent like acetonitrile.[6] To prevent the accumulation of shorter, failure sequences, any unreacted 5'-hydroxyl groups are permanently blocked in the Capping step. Finally, the unstable phosphite (B83602) triester linkage formed during coupling is converted to a more stable phosphate triester during the Oxidation step.[7] This completes the cycle, and the process is repeated with the next required nucleotide.
References
The Epitranscriptome: A Technical Guide to the Discovery, Significance, and Analysis of Modified Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of modified nucleosides has unveiled a new layer of gene regulation known as the epitranscriptome, which encompasses the various chemical alterations of RNA that occur post-transcriptionally. These modifications, now known to be widespread across all domains of life, play critical roles in fine-tuning RNA structure, function, and metabolism. From influencing protein translation to modulating cellular signaling pathways, the impact of the epitranscriptome on cellular physiology is profound. Dysregulation of these modifications has been increasingly implicated in a range of human diseases, including cancer, neurological disorders, and viral infections, highlighting their potential as both diagnostic biomarkers and therapeutic targets. This technical guide provides an in-depth exploration of the discovery and significance of modified nucleosides, their role in disease, and detailed methodologies for their detection and analysis, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Discovery and Significance of Modified Nucleosides
The first modified nucleoside, pseudouridine (B1679824) (Ψ), was identified in the 1950s, marking the beginning of the exploration into the epitranscriptome.[1] Since then, over 170 distinct RNA modifications have been characterized, each with unique chemical properties and biological functions.[1] These modifications are enzymatically installed by "writer" proteins, can be reversed by "eraser" enzymes, and are recognized by "reader" proteins that mediate their downstream effects.[1] This dynamic regulatory system allows for a rapid and flexible response to cellular and environmental cues.
Modified nucleosides are found in all types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and various non-coding RNAs.[1] In tRNA and rRNA, modifications are crucial for ensuring the fidelity and efficiency of protein translation.[2] For instance, modifications in the anticodon loop of tRNA can enhance codon recognition and stabilize the interaction between tRNA and the ribosome.[3] In mRNA, modifications such as N6-methyladenosine (m6A) influence splicing, stability, nuclear export, and translation efficiency, thereby regulating the expression of thousands of genes.[4]
Role in Disease and as Biomarkers
The critical role of modified nucleosides in cellular function means that their dysregulation is often associated with disease states. The altered RNA metabolism in cancer cells, for example, leads to changes in the levels of modified nucleosides, which can be excreted in urine.[5][6] This has positioned them as promising non-invasive biomarkers for early cancer detection and monitoring therapeutic responses.[5][7] For instance, elevated urinary levels of specific modified nucleosides have been observed in patients with breast, lung, and bladder cancers.[7][8]
Beyond cancer, aberrant RNA modifications have been linked to neurological disorders, cardiovascular diseases, and viral infections.[9] The innate immune system can recognize viral RNA, and modifications on this RNA can modulate the immune response, a principle that has been harnessed in the development of mRNA vaccines.[10]
Quantitative Data on Modified Nucleosides in Cancer
The following tables summarize quantitative data on the levels of various modified nucleosides in the urine of cancer patients compared to healthy controls.
| Modified Nucleoside | Cancer Type | Fold Change (Cancer vs. Healthy) | p-value | Reference |
| 1-methyladenosine (m1A) | Bladder Cancer | Significantly Higher | < 0.05 | [8] |
| N4-acetylcytidine (ac4C) | Bladder Cancer | Significantly Higher | < 0.05 | [8] |
| O6-methylguanosine (O6-MeG) | Bladder Cancer | Significantly Higher | < 0.05 | [8] |
| 1-methylinosine (1-MeI) | Bladder Cancer | Significantly Higher | < 0.05 | [8] |
| Pseudouridine (Ψ) | Female Genital Tract Cancer (Stage 2-4) | Significantly Elevated | < 0.005 | [11] |
| 1-methylinosine (m1I) | Female Genital Tract Cancer (Stage 2-4) | Significantly Elevated | < 0.005 | [11] |
| 1-methyladenosine (m1A) | Female Genital Tract Cancer (Stage 2-4) | Significantly Elevated | < 0.005 | [11] |
| Urinary Nucleoside Levels in Healthy Controls (nmol/µmol creatinine) | |
| Nucleoside | Mean Level |
| Dihydrouridine | 6.37 |
| Pseudouridine | 25.52 |
| Cytidine | 0.07 |
| Uridine | 0.21 |
| 1-methyladenosine | 2.19 |
| Inosine | 0.30 |
| Guanosine | 0.06 |
| Xanthosine | 0.59 |
| 3-methyluridine | 0.11 |
| 1-methylinosine | 1.13 |
| 1-methylguanosine | 0.74 |
| Adenosine | 0.21 |
| 5'-deoxy-5'-methylthioadenosine | 0.12 |
Data from[12]
Signaling Pathways and Molecular Mechanisms
Modified nucleosides are deeply integrated into cellular signaling networks, influencing gene expression programs in response to various stimuli.
The m6A Regulatory Network
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a pivotal role in regulating gene expression. The m6A modification is dynamically regulated by writer, eraser, and reader proteins that collectively control the fate of target mRNAs.
TGF-β Signaling and m6A Modification
The Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of cell fate, has been shown to intersect with the m6A machinery to control gene expression.
Molecular Mechanism of Pseudouridine in Translation
Pseudouridine (Ψ), the most abundant RNA modification, can influence translation by altering the structure and dynamics of the ribosome and its interaction with tRNA.
Experimental Protocols
The accurate detection and quantification of modified nucleosides are crucial for understanding their biological roles. A variety of techniques have been developed, each with its own advantages and limitations.
Workflow for Biomarker Discovery
The discovery of modified nucleosides as biomarkers typically follows a multi-step workflow, from sample collection to data analysis and validation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the sensitive and specific quantification of modified nucleosides.
Protocol for a Fast One-Step Enzymatic Digestion of RNA for LC-MS Analysis:
-
Reaction Setup:
-
Combine the following in a microcentrifuge tube:
-
1 µg of DNA or RNA substrate
-
2 µl of 10X Nucleoside Digestion Mix Reaction Buffer
-
1 µl of Nucleoside Digestion Mix
-
Nuclease-free water to a final volume of 20 µl.
-
-
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Analysis: The sample is now ready for direct analysis by LC-MS without the need for further purification.[13]
LC-MS/MS Parameters:
-
Chromatography: Separation is typically achieved using a C18 reverse-phase column with a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).[14]
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer is used for detection. Data is acquired in positive ion mode, and specific precursor-to-product ion transitions are monitored for each nucleoside in Multiple Reaction Monitoring (MRM) mode for quantification.[14][15]
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)
MeRIP-seq is a high-throughput method to map m6A modifications across the transcriptome.
Protocol Overview:
-
RNA Fragmentation: Total RNA is chemically fragmented into ~100 nucleotide fragments.[16]
-
Immunoprecipitation: The fragmented RNA is incubated with an anti-m6A antibody to enrich for m6A-containing fragments.[16]
-
Library Preparation: The immunoprecipitated RNA fragments (and an input control) are used to construct cDNA libraries.[1]
-
Sequencing: The libraries are sequenced using next-generation sequencing platforms.[1]
-
Data Analysis: Sequencing reads are aligned to a reference genome/transcriptome, and peaks of enrichment are identified to locate m6A sites.[17]
Nanopore Direct RNA Sequencing
Nanopore sequencing allows for the direct sequencing of native RNA molecules without the need for reverse transcription or amplification, enabling the simultaneous detection of RNA modifications.
Protocol Overview:
-
Library Preparation: A reverse transcriptase adapter is ligated to the 3' end of poly(A)-selected RNA, followed by reverse transcription to create a cDNA strand. A sequencing adapter is then ligated to the RNA:cDNA hybrid.[18]
-
Sequencing: The prepared library is loaded onto a nanopore flow cell. As the RNA molecule passes through a nanopore, changes in the ionic current are measured.[19]
-
Data Analysis: The raw electrical signal is basecalled to determine the RNA sequence. Deviations in the signal compared to an unmodified reference can indicate the presence of a modified base.[19]
Therapeutic Applications
The understanding of modified nucleosides has opened up new avenues for therapeutic development.
-
mRNA Vaccines: The incorporation of modified nucleosides, such as N1-methylpseudouridine, into in vitro transcribed mRNA is a key technology behind the successful COVID-19 mRNA vaccines. These modifications help the mRNA evade the innate immune system and enhance its translation, leading to a more robust immune response.[10][12]
-
Antiviral and Anticancer Drugs: Many antiviral and anticancer drugs are nucleoside analogs that interfere with viral or cancer cell replication. The knowledge of naturally occurring modifications can inform the design of more effective and specific nucleoside-based therapeutics.[20]
Conclusion
The field of epitranscriptomics is rapidly expanding, with the discovery of new RNA modifications and a deeper understanding of their functions. Modified nucleosides are no longer viewed as static components of RNA but as dynamic regulators of gene expression with profound implications for human health and disease. The continued development of sensitive and high-throughput analytical techniques will be crucial for unraveling the full complexity of the epitranscriptome and for translating these fundamental discoveries into novel diagnostic and therapeutic strategies.
References
- 1. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 2. researchgate.net [researchgate.net]
- 3. N6-methyladenosine (m6A) RNA modification in the pathophysiology of heart failure: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m6A RNA Regulatory Diagram | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Deciphering the pseudouridine nucleobase modification in human diseases: From molecular mechanisms to clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis - CD Genomics [rna.cd-genomics.com]
- 9. pnas.org [pnas.org]
- 10. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary modified nucleosides as tumor markers in cancer of the urinary organs or female genital tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of urinary nucleosides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. labinsights.nl [labinsights.nl]
- 17. rna-seqblog.com [rna-seqblog.com]
- 18. nanoporetech.com [nanoporetech.com]
- 19. Direct Sequencing of RNA and RNA Modification Identification Using Nanopore | Springer Nature Experiments [experiments.springernature.com]
- 20. mdpi.com [mdpi.com]
The Role of Cytidine Analogs in Oncology: A Technical Guide to Mechanisms and Applications
Introduction
Cytidine (B196190) analogs represent a cornerstone in the treatment of various hematological and solid malignancies.[1] These antimetabolite drugs, which mimic the natural nucleoside cytidine, exert their cytotoxic effects by interfering with nucleic acid synthesis and other vital cellular processes.[1][2][3] By modifying the sugar or base component of the cytidine molecule, medicinal chemists have developed a class of compounds that can be incorporated into DNA and RNA, leading to chain termination, or can modulate epigenetic processes like DNA methylation.[3][4] This guide provides a detailed overview of the core mechanisms, clinical applications, and resistance pathways associated with key cytidine analogs used in cancer therapy. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of therapeutic agents.
Core Mechanisms of Action
The anticancer activity of cytidine analogs is primarily driven by two distinct, though sometimes overlapping, mechanisms: disruption of DNA synthesis and inhibition of DNA methyltransferases.
Incorporation into Nucleic Acids and Inhibition of DNA Synthesis
Analogs such as Cytarabine (Ara-C) and Gemcitabine (B846) are pro-drugs that must be transported into the cell and metabolically activated through sequential phosphorylation to their triphosphate forms (e.g., ara-CTP, dFdCTP).[5][6][7] Once activated, they compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent DNA strand by DNA polymerases.[3][7]
The incorporation of these analogs into DNA creates a cytotoxic lesion. For instance, the arabinose sugar of Ara-C, with its 2'-hydroxyl group in the cis configuration, distorts the DNA helix, sterically hindering the action of DNA polymerase and preventing further strand elongation.[3] This process, known as chain termination, is a major contributor to its cytotoxicity.[3]
Gemcitabine's triphosphate form (dFdCTP) is also incorporated into DNA. Following its incorporation, one more deoxynucleotide is added before the DNA polymerase is unable to proceed, an effect known as "masked chain termination."[7] Furthermore, Gemcitabine's diphosphate (B83284) form (dFdCDP) is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[7] This leads to a depletion of the cellular dCTP pool, which enhances the competitive incorporation of dFdCTP into DNA—a phenomenon described as self-potentiation.[7][8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. Cytidine Analogues | Oncohema Key [oncohemakey.com]
- 4. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
A Comprehensive Technical Guide to 2'-Deoxy-5'-O-DMT-5-methylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-5'-O-DMT-5-methylcytidine is a synthetically modified nucleoside, a derivative of deoxycytidine, that plays a crucial role in the synthesis of oligonucleotides and in the study of DNA methylation. Its structure is characterized by a 5-methyl group on the cytosine base and a dimethoxytrityl (DMT) protecting group on the 5'-hydroxyl position of the deoxyribose sugar. This DMT group is pivotal for its application in automated solid-phase oligonucleotide synthesis.
The presence of the 5-methyl group on the cytosine base is of significant biological interest. In genomic DNA, 5-methylcytosine (B146107) is a key epigenetic marker involved in the regulation of gene expression. Consequently, oligonucleotides containing 5-methylcytosine are invaluable tools for researchers studying DNA methylation patterns, DNA-protein interactions, and the development of epigenetic-based therapeutics. This compound serves as a critical building block for the site-specific incorporation of 5-methylcytosine into synthetic DNA strands.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 176755-83-2[1][2] |
| Molecular Formula | C31H35N3O6 |
| Molecular Weight | 561.63 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like dichloromethane (B109758), acetonitrile, and acetone. |
| Storage | Store at 2-8 °C in a dry, dark place. |
Synthesis and Chemical Biology
General Synthetic Approach
The synthesis of this compound typically starts from 2'-deoxycytidine (B1670253) or a related precursor. The key synthetic steps involve the methylation of the C5 position of the cytosine base and the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. The exocyclic amine of cytosine is often protected with a group like benzoyl or acetyl to prevent side reactions during oligonucleotide synthesis.
Role in Oligonucleotide Synthesis
This compound, in its phosphoramidite (B1245037) form, is a fundamental reagent in automated solid-phase oligonucleotide synthesis. The DMT group on the 5'-hydroxyl is acid-labile and is removed at the beginning of each coupling cycle to allow the addition of the next nucleotide. The phosphoramidite group at the 3'-position reacts with the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.
The workflow for incorporating a 5-methylcytidine (B43896) monomer into an oligonucleotide is depicted below.
Applications in Research and Drug Development
Epigenetics and DNA Methylation Studies
Oligonucleotides containing 5-methylcytosine are essential tools for investigating the role of DNA methylation in gene regulation. These synthetic oligonucleotides can be used as substrates or inhibitors for DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation patterns.[3] By studying the interactions of proteins with methylated DNA sequences, researchers can elucidate the mechanisms by which methylation influences gene expression.
The general mechanism of action of cytidine (B196190) analogs as DNA methyltransferase inhibitors is illustrated below.
Antisense Therapeutics
In the field of drug development, this compound is used in the synthesis of antisense oligonucleotides.[4] The inclusion of 5-methylcytosine in these therapeutic molecules can enhance their binding affinity and stability, and in some cases, reduce their immunogenicity.[5] Antisense oligonucleotides are designed to bind to specific mRNA molecules, thereby inhibiting the translation of disease-causing proteins.
Diagnostic Applications
Synthetic oligonucleotides containing 5-methylcytosine are also employed as standards and controls in diagnostic assays designed to detect and quantify DNA methylation levels. These assays are becoming increasingly important for the diagnosis and prognosis of various diseases, including cancer.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is proprietary to various manufacturers, a general procedure can be outlined based on established methods for nucleoside modifications. The following represents a plausible, generalized experimental protocol.
Protocol: General Synthesis of a 5'-O-DMT-Protected 2'-Deoxynucleoside
-
Objective: To protect the 5'-hydroxyl group of a 2'-deoxynucleoside with a dimethoxytrityl (DMT) group.
-
Materials:
-
2'-Deoxy-5-methylcytidine
-
Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane, methanol)
-
-
Procedure:
-
Dissolve 2'-Deoxy-5-methylcytidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice bath.
-
Add DMT-Cl portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a small amount of methanol (B129727).
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane).
-
Collect the fractions containing the desired product, combine them, and evaporate the solvent to yield this compound as a solid.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
-
Quantitative Data
The efficiency of each step in the synthesis of modified nucleosides and their subsequent incorporation into oligonucleotides is critical. The table below provides representative yields for key transformations in the synthesis of related modified nucleosides, as reported in the literature.
| Transformation | Starting Material | Product | Representative Yield (%) |
| 5'-O-DMT Protection | 2'-Deoxyuridine derivative | 5'-O-DMT-2'-deoxyuridine derivative | 74-89[4] |
| C4-Amination | 5-Substituted-2'-deoxyuridine | 5-Substituted-2'-deoxycytidine | ~65-85 |
| Phosphitylation | 5'-O-DMT-protected nucleoside | 5'-O-DMT-protected nucleoside-3'-phosphoramidite | ~85-95 |
| Oligonucleotide Coupling | Phosphoramidite monomer | Elongated oligonucleotide chain | >98 per cycle |
Conclusion
This compound is a cornerstone molecule for the chemical synthesis of DNA and has profound implications for research in epigenetics and the development of nucleic acid-based therapeutics. Its unique chemical features enable the precise incorporation of 5-methylcytosine into oligonucleotides, providing researchers with essential tools to unravel the complexities of gene regulation and to design novel therapeutic strategies. As our understanding of the epigenetic landscape of disease continues to grow, the importance of this and other modified nucleosides is set to increase, driving further innovation in both basic science and clinical applications.
References
- 1. An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashansenlab.com [ashansenlab.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
Methodological & Application
Application Notes and Protocols: Incorporation of 5-Methyl-dC into Synthetic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-deoxycytidine (5-methyl-dC or 5-Me-dC) is a modified nucleoside that plays a critical role in various biological processes, most notably in the epigenetic regulation of gene expression.[1][2] The incorporation of 5-methyl-dC into synthetic oligonucleotides offers significant advantages for a range of applications, from molecular diagnostics to therapeutic drug development. This document provides a detailed overview of the methods for incorporating 5-methyl-dC, the resulting oligonucleotide characteristics, and protocols for synthesis and analysis.
The primary benefits of substituting deoxycytidine (dC) with 5-methyl-dC include enhanced thermal stability of DNA duplexes, improved hybridization efficiency, and a reduction of the immunomodulatory effects associated with unmethylated CpG motifs.[1][3][4][5] These properties make 5-methyl-dC-modified oligonucleotides valuable tools for applications such as high-fidelity PCR, antisense therapy, and epigenetic research.[1][4][6]
Methods of Incorporation
The most prevalent and robust method for incorporating 5-methyl-dC into synthetic oligonucleotides is through solid-phase phosphoramidite (B1245037) chemistry. This method allows for the precise, site-specific introduction of the modified base during automated DNA synthesis.
Chemical Synthesis via Phosphoramidite Chemistry
Standard automated DNA synthesizers utilize phosphoramidite building blocks for the stepwise, 3' to 5' assembly of the oligonucleotide chain.[] To incorporate 5-methyl-dC, a corresponding 5-methyl-dC phosphoramidite monomer is used in place of the standard dC phosphoramidite at the desired positions in the sequence.[8][9][10]
The synthesis cycle for incorporating a 5-methyl-dC residue is analogous to that of the canonical bases and consists of four main steps:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing chain.
-
Coupling: Reaction of the free 5'-hydroxyl group with the 5-methyl-dC phosphoramidite, activated by a tetrazole catalyst.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).
-
Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
This cycle is repeated until the desired full-length oligonucleotide is synthesized.
Properties of 5-Methyl-dC Modified Oligonucleotides
The introduction of 5-methyl-dC into an oligonucleotide sequence imparts several beneficial properties:
| Property | Quantitative Effect | Rationale |
| Thermal Stability (Tm) | Increases Tm by approximately 1.3°C per substitution.[3][4][9] | The 5-methyl group is hydrophobic and helps to exclude water molecules from the DNA duplex, thereby stabilizing the structure.[1][2] |
| Hybridization Efficiency | Enhanced binding to target sequences. | Increased duplex stability allows for more efficient hybridization, which is particularly useful for overcoming secondary structures in the target sequence.[1][4] |
| Immunogenicity | Reduces or prevents pro-inflammatory responses. | Unmethylated CpG motifs in oligonucleotides can be recognized by Toll-like receptor 9 (TLR9), triggering an immune response. Methylation of the cytosine in these motifs can mitigate this effect.[1][3][6] |
| Nuclease Resistance | May offer a slight increase in resistance to some nucleases. | The methyl group can sterically hinder the approach of nucleases. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a 5-Methyl-dC Containing Oligonucleotide
This protocol outlines the general steps for synthesizing an oligonucleotide with a site-specific 5-methyl-dC incorporation using an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
5-methyl-dC-CE Phosphoramidite (and standard A, G, T phosphoramidites)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard synthesis reagents: Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane), Activator (e.g., tetrazole), Capping reagents (A and B), Oxidizer (e.g., iodine solution)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure:
-
Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software, specifying the position(s) for 5-methyl-dC incorporation.
-
Reagent Installation: Ensure all phosphoramidites, including the 5-methyl-dC phosphoramidite, and other synthesis reagents are correctly installed on the synthesizer.
-
Synthesis Initiation: Start the synthesis run. The instrument will automatically perform the iterative cycles of deblocking, coupling, capping, and oxidation.
-
Cleavage and Deprotection: Following synthesis, the CPG support is transferred to a vial. The cleavage and deprotection solution is added to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups. This step is typically performed by heating at a specified temperature for several hours.
-
Purification: The crude oligonucleotide solution is then subjected to purification to remove truncated sequences and other impurities.
Protocol 2: Purification of 5-Methyl-dC Oligonucleotides by HPLC
High-performance liquid chromatography (HPLC) is a common method for purifying synthetic oligonucleotides to a high degree of purity.[11][][13]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Desalting column
Procedure:
-
Sample Preparation: The crude oligonucleotide solution is filtered to remove any particulate matter.
-
HPLC Separation:
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The hydrophobic DMT-on full-length product will elute later than the non-DMT-bearing failure sequences.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the full-length, DMT-on oligonucleotide.
-
DMT Removal: Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalting: Remove the salts and small molecules from the purified oligonucleotide using a desalting column.
-
Lyophilization: Lyophilize the final product to obtain a dry powder.
Protocol 3: Quality Control by Mass Spectrometry
Mass spectrometry is an essential tool for verifying the identity and purity of the synthesized oligonucleotide by confirming its molecular weight.[14][15]
Materials:
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate matrix (for MALDI-TOF) or solvent system (for ESI-MS)
Procedure:
-
Sample Preparation: A small aliquot of the purified oligonucleotide is prepared according to the instrument's requirements.
-
Mass Analysis: The sample is ionized and its mass-to-charge ratio is measured.
-
Data Interpretation: The resulting spectrum is processed (deconvoluted for ESI-MS) to determine the molecular weight of the oligonucleotide.[16] This is then compared to the theoretical molecular weight calculated from the sequence. The presence of the expected mass confirms the successful incorporation of the 5-methyl-dC residue(s).
Visualizations
Caption: Workflow for the chemical synthesis and processing of 5-methyl-dC oligonucleotides.
Caption: A logical workflow from synthesis to application of 5-methyl-dC oligonucleotides.
Conclusion
The incorporation of 5-methyl-dC into synthetic oligonucleotides via phosphoramidite chemistry is a well-established and reliable method. The resulting modified oligonucleotides exhibit enhanced biophysical properties that are highly advantageous for a multitude of research, diagnostic, and therapeutic applications. The protocols provided herein offer a framework for the successful synthesis, purification, and analysis of these valuable molecules.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 3. 5-Methyl deoxyCytidine; Internal Modification | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. metabion.com [metabion.com]
- 5. idtdna.com [idtdna.com]
- 6. 5-Me dC Oligo Modifications from Gene Link [genelink.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. glenresearch.com [glenresearch.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. atdbio.com [atdbio.com]
- 13. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. web.colby.edu [web.colby.edu]
- 15. eu.idtdna.com [eu.idtdna.com]
- 16. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
Application Notes and Protocols for the Deprotection of DMT-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of 5'-dimethoxytrityl (DMT)-containing oligonucleotides, a critical step in solid-phase synthesis. These guidelines cover standard, fast, and mild deprotection strategies to ensure the integrity and purity of the final oligonucleotide product.
Introduction
The dimethoxytrityl (DMT) group is an acid-labile protecting group for the 5'-hydroxyl function of nucleosides, widely used in automated oligonucleotide synthesis. Its removal, or deprotection, is a crucial step that must be performed efficiently and without damaging the oligonucleotide chain. The choice of deprotection method depends on several factors, including the sequence of the oligonucleotide, the presence of sensitive modifications or dyes, and the desired final purity. Incomplete deprotection can lead to lower yields of the full-length product, while overly harsh conditions can cause side reactions such as depurination, particularly at adenosine (B11128) and guanosine (B1672433) residues.[1][2]
This guide outlines various deprotection strategies, from standard acidic treatments to ultra-mild conditions, providing detailed protocols and comparative data to aid in selecting the optimal method for your specific application.
Deprotection Strategies: An Overview
Oligonucleotide deprotection can be broadly categorized into three main stages:
-
Cleavage from the solid support: This step liberates the synthesized oligonucleotide from the controlled pore glass (CPG) or other solid support.
-
Phosphate (B84403) group deprotection: The removal of the cyanoethyl groups from the internucleotidic phosphate linkages.
-
Base deprotection: The removal of protecting groups from the exocyclic amines of the nucleobases (e.g., benzoyl, isobutyryl, acetyl, or formamidine).
Often, cleavage and deprotection of the phosphate and base protecting groups are performed concurrently using a single reagent solution. The final step is the removal of the 5'-DMT group, which can be done either while the oligonucleotide is still bound to the support ("DMT-off") or after cleavage and purification ("DMT-on").
The "DMT-on" strategy is frequently employed for the purification of the full-length oligonucleotide product by reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge purification, as the lipophilic DMT group provides a strong retention handle for separation from shorter, "failure" sequences that lack the DMT group.[3]
Standard Deprotection Protocols
Standard deprotection methods are suitable for routine, unmodified DNA oligonucleotides. These typically involve treatment with a strong base followed by an acidic workup for DMT removal.
Table 1: Standard Deprotection Conditions for Unmodified Oligonucleotides
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-33%) | Room Temperature | 16-36 hours | Traditional method. Ensure fresh ammonium hydroxide is used. |
| Concentrated Ammonium Hydroxide (28-33%) | 55 °C | 8-16 hours | Faster deprotection at elevated temperature. |
| Concentrated Ammonium Hydroxide (28-33%) | 65 °C | 8 hours | Further reduction in deprotection time. |
Data compiled from multiple sources.[4]
Experimental Protocol 1: Standard Deprotection with Ammonium Hydroxide (DMT-off)
This protocol describes the cleavage and deprotection of a standard DNA oligonucleotide from the solid support, followed by removal of the 5'-DMT group.
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG)
-
Concentrated ammonium hydroxide (28-33%)
-
80% Acetic Acid
-
3 M Sodium Acetate (B1210297)
-
Nuclease-free water
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly and incubate at 55°C for 8-16 hours.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood and transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a new microcentrifuge tube.
-
Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.
-
To remove the 5'-DMT group, dissolve the dried oligonucleotide pellet in 100 µL of 80% acetic acid.
-
Incubate at room temperature for 20-30 minutes. The solution may turn orange upon cleavage of the DMT cation.[5]
-
Add 10 µL of 3 M sodium acetate and 300 µL of cold ethanol to precipitate the oligonucleotide.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 10 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol and centrifuge again for 5 minutes.
-
Decant the supernatant and air-dry the pellet to remove any residual ethanol.
-
Resuspend the purified, DMT-off oligonucleotide in an appropriate buffer or nuclease-free water.
Fast Deprotection Protocols
For high-throughput applications, faster deprotection methods are often required. These methods typically utilize more reactive reagents or higher temperatures to reduce deprotection times significantly.
Table 2: Fast Deprotection Conditions
| Reagent | Temperature | Time | Notes |
| Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) | Room Temperature | 30 minutes (partial) | AMA is a highly effective and rapid deprotection reagent. |
| Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) | 65 °C | 5-10 minutes | For complete deprotection. Requires acetyl-protected dC to prevent base modification.[4] |
Experimental Protocol 2: Fast Deprotection with AMA (DMT-on)
This protocol is designed for rapid cleavage and deprotection while retaining the 5'-DMT group for subsequent purification.
Materials:
-
Oligonucleotide synthesized on a solid support
-
Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v of aqueous ammonium hydroxide and aqueous methylamine)
-
Ammonium bicarbonate
-
Acetonitrile
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Incubate at 65°C for 10 minutes.
-
Cool the vial to room temperature.
-
Transfer the AMA solution to a new tube and evaporate to dryness.
-
The resulting DMT-on oligonucleotide is ready for purification by RP-HPLC or cartridge.
-
After purification, the DMT group can be removed by treating the dried, purified oligonucleotide with 80% acetic acid for 20 minutes at room temperature, followed by desalting.[5]
Mild and Ultra-Mild Deprotection Protocols
Certain modified nucleobases, dyes, and other labels are sensitive to the harsh conditions of standard and fast deprotection methods. For these sensitive oligonucleotides, milder deprotection strategies are necessary to prevent their degradation.
Table 3: Mild and Ultra-Mild Deprotection Conditions
| Reagent | Temperature | Time | Notes |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Recommended for UltraMILD monomers (Pac-dA, Ac-dC, iPr-Pac-dG).[4][6] |
| t-Butylamine/Water (1:3, v/v) | 60 °C | 6 hours | Suitable for some dye-labeled oligonucleotides. |
| 0.4 M Sodium Hydroxide in Methanol/Water (4:1) | Room Temperature | 1-2 hours | A mild and fast alternative to ammonium hydroxide.[6] |
Experimental Protocol 3: Ultra-Mild Deprotection with Potassium Carbonate (DMT-on)
This protocol is suitable for oligonucleotides containing sensitive modifications synthesized with UltraMILD phosphoramidites.
Materials:
-
Oligonucleotide synthesized on a solid support using UltraMILD monomers
-
0.05 M Potassium Carbonate in anhydrous Methanol
-
Nuclease-free water
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol.
-
Incubate at room temperature for 4 hours with gentle agitation.
-
Transfer the supernatant to a new tube.
-
Neutralize the solution by adding an appropriate amount of a suitable buffer (e.g., TEAA).
-
Evaporate to dryness.
-
The DMT-on oligonucleotide is ready for purification. Post-purification detritylation can be performed as described in Protocol 2.
Visualization of Deprotection Workflows
The following diagrams illustrate the general workflows for DMT-off and DMT-on deprotection strategies.
Caption: General workflows for DMT-off and DMT-on oligonucleotide deprotection strategies.
Caption: Simplified mechanism of acid-catalyzed DMT deprotection.
Troubleshooting and Considerations
-
Incomplete Deprotection: This can result from using old or degraded reagents (especially ammonium hydroxide), insufficient reaction time or temperature, or inefficient mixing.[4] It is crucial to use fresh reagents and adhere to the recommended deprotection parameters.
-
Depurination: Excessive exposure to acidic conditions, particularly with strong acids like trichloroacetic acid (TCA), can lead to the cleavage of the glycosidic bond between purine (B94841) bases (A and G) and the sugar-phosphate backbone.[1] Using milder acids like dichloroacetic acid (DCA) or carefully controlling the deprotection time can minimize this side reaction.[1] For very long oligonucleotides or those with high purine content, using monomers with more stable protecting groups (e.g., dmf-dG) is recommended.[1]
-
Base Modification: When using AMA for deprotection, it is important to use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (Bz-dC) to avoid the formation of a transamination side product.[4]
-
DMT-on Purification for RNA: The 2'-hydroxyl protecting groups in RNA (e.g., TBDMS) require a separate deprotection step, typically using fluoride (B91410) reagents. For DMT-on purification of RNA, this step must be carefully controlled to avoid premature loss of the 5'-DMT group.[3]
By carefully selecting the appropriate deprotection strategy and adhering to the detailed protocols, researchers can ensure the successful synthesis of high-quality oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.
References
Application Note: High-Resolution Purification of Modified Oligonucleotides by High-Performance Liquid Chromatography
Introduction
Synthetic oligonucleotides, including those with modified bases, are pivotal in modern molecular biology, diagnostics, and therapeutics.[1][2] These applications demand oligonucleotides of high purity, as contaminants such as failure sequences (n-1, n-2) and by-products from chemical synthesis can significantly compromise experimental results and therapeutic efficacy.[1][3] High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the purification of synthetic oligonucleotides, offering exceptional resolution and the ability to separate the target full-length sequence from closely related impurities.[1][4][5]
This application note provides a detailed overview and protocols for the purification of oligonucleotides with modified bases using HPLC. It is intended for researchers, scientists, and drug development professionals seeking to optimize their purification workflows.
Principles of Separation
The purification of modified oligonucleotides by HPLC primarily relies on two major techniques: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.[6]
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the most common method for purifying modified oligonucleotides.[6] The separation is based on the hydrophobicity of the oligonucleotide.[7] An ion-pairing agent, typically a long-chain alkylamine like triethylamine (B128534) (TEA) or dibutylamine (B89481) (DBA), is added to the mobile phase.[4][8][9] This agent neutralizes the negative charge of the phosphate (B84403) backbone, forming a neutral, hydrophobic complex that can be retained and separated on a hydrophobic stationary phase (e.g., C8 or C18).[8][9] The hydrophobicity of modified bases or conjugated molecules (e.g., fluorescent dyes, lipids) significantly enhances retention, making IP-RP HPLC particularly effective for their purification.[5][7][10]
Anion-Exchange (AEX) HPLC: This technique separates oligonucleotides based on the net negative charge of their phosphate backbone.[3][7] Longer oligonucleotides, having more phosphate groups, bind more strongly to the positively charged stationary phase and are eluted using a salt gradient.[3] AEX HPLC is highly effective for purifying unmodified oligonucleotides and can be advantageous for sequences prone to secondary structures, as high pH and temperature can be employed to denature them.[11][7]
Challenges in Purification
Several factors can complicate the HPLC purification of modified oligonucleotides:
-
Failure Sequences: The presence of shorter "n-x" sequences that are chemically similar to the full-length product requires high-resolution techniques for effective separation.[12]
-
Secondary Structures: Oligonucleotides, particularly G-rich sequences, can form aggregates or stable secondary structures that lead to poor chromatographic behavior.[10] Optimization of temperature and mobile phase conditions is crucial to mitigate these effects.[11][10][12]
-
Hydrophobicity of Modifications: While beneficial for retention in RP-HPLC, highly hydrophobic modifications can lead to very strong retention, requiring adjustments to the mobile phase composition for efficient elution.[13]
Experimental Protocols
General Protocol for IP-RP HPLC Purification of a Modified Oligonucleotide
This protocol provides a general guideline for the purification of a DMT-off (detritylated) oligonucleotide with a hydrophobic modification (e.g., a fluorescent dye).
1. Materials and Reagents:
-
Crude, deprotected, and desalted modified oligonucleotide sample
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) or 40 mM Triethylammonium Bicarbonate (TEAB), pH 7.0-7.5, in HPLC-grade water.[14][15][16]
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
HPLC system with a UV detector, gradient pump, and fraction collector
-
Reversed-phase HPLC column (e.g., C18, 5 µm particle size)
2. Sample Preparation:
-
Dissolve the crude oligonucleotide pellet in Mobile Phase A or HPLC-grade water to a concentration of approximately 10-20 mg/mL.
-
Ensure the sample is fully dissolved. Gentle vortexing or brief sonication may be used.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Column: C18, 5 µm, with appropriate dimensions for the loading amount (e.g., 4.6 x 250 mm for analytical scale, larger for preparative scale).
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV at 260 nm. If the modification has a different absorbance maximum, a secondary wavelength can be used.[14]
-
Column Temperature: 50-60°C to minimize secondary structures.[12][17]
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50-95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 5% B (re-equilibration)
-
Note: The gradient may need to be optimized based on the hydrophobicity of the modification.[14]
-
4. Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the main peak, which represents the full-length modified oligonucleotide.
-
Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to remove the mobile phase.
-
If TEAA was used and is not desired in the final product, perform a salt exchange.[9]
-
Resuspend the purified oligonucleotide in an appropriate buffer or nuclease-free water.
Data Presentation
The following tables summarize quantitative data from various studies on the purification of oligonucleotides by HPLC.
Table 1: Purity and Yield of Oligonucleotide-A under Different IP-RP HPLC Conditions
| Buffer System | Buffer Concentration | pH | Purity (%) | Yield (%) | Reference |
| Triethylammonium Bicarbonate (TEAB) | 40 mM | 7 | 93.0 | 84.0 | [15] |
| Triethylammonium Bicarbonate (TEAB) | 10 mM | 7 | 87.7 | 77.9 | [16] |
| Ammonium Acetate | 10 mM | 7 | 84.0 | 69.0 | [15] |
Table 2: General Purity Levels Achieved by Different HPLC Methods
| HPLC Method | Typical Purity Achieved | Oligonucleotide Length Range | Suitable for Modifications | Reference |
| Reversed-Phase HPLC (RP-HPLC) | >85% | 10-55 bases | Yes (especially hydrophobic) | [5] |
| Anion-Exchange HPLC (AEX-HPLC) | >90% | Up to 80 bases | Yes | [3] |
| Denaturing PAGE | >90% | Short and long | Incompatible with some modifications | [5] |
Visualizations
Below are diagrams illustrating key workflows and relationships in the HPLC purification of modified oligonucleotides.
Caption: Experimental workflow for HPLC purification of modified oligonucleotides.
Caption: Logic for selecting an HPLC method based on oligonucleotide properties.
References
- 1. de.gilson.com [de.gilson.com]
- 2. hamiltoncompany.com [hamiltoncompany.com]
- 3. gilson.com [gilson.com]
- 4. agilent.com [agilent.com]
- 5. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. atdbio.com [atdbio.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Method of Oligonucleotide Purification [biosyn.com]
- 10. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 13. diva-portal.org [diva-portal.org]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Optimization of HPLC parameters for purification of oligonuceleotide-A [morressier.com]
- 16. scirp.org [scirp.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhancing DNA Duplex Stability with 5-Methyl-dC
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The stability of the DNA double helix is a critical factor in a multitude of biological processes and biotechnological applications. Enhanced duplex stability can lead to improved performance in techniques such as polymerase chain reaction (PCR), fluorescent in situ hybridization (FISH), and antisense therapy. One of the most effective methods for increasing the thermal stability of a DNA duplex is the incorporation of 5-methyl-2'-deoxycytidine (B118692) (5-methyl-dC) in place of 2'-deoxycytidine (B1670253) (dC).
The Stabilizing Effect of 5-Methyl-dC
The substitution of cytosine with 5-methylcytosine (B146107) has been shown to significantly increase the melting temperature (Tm) of DNA duplexes. This enhanced stability is attributed to several factors, including more favorable hydrophobic and stacking interactions within the DNA helix. The methyl group in the major groove of the DNA duplex is thought to displace water molecules, leading to a more stable structure. The thermodynamic origin of this extra stability is considered to be entropic.
The increase in melting temperature (ΔTm) is additive, with each incorporation of 5-methyl-dC contributing to the overall stability of the duplex. For DNA duplexes, this increase is typically in the range of 0.5°C to 1.3°C per modification.[1][2] In the context of triplex-forming oligonucleotides, the stabilizing effect can be even more pronounced, with reported Tm increases of approximately 10°C.[3][4][5]
Key Applications
The increased binding affinity and stability conferred by 5-methyl-dC make it a valuable modification in various research and therapeutic applications:
-
Therapeutic Oligonucleotides: In antisense and RNAi applications, enhanced duplex stability can lead to more potent and durable gene silencing effects. The modification can also reduce the immunogenicity of CpG motifs in therapeutic oligonucleotides.[2]
-
PCR and qPCR Primers: The use of 5-methyl-dC in PCR primers can enhance their binding to the target sequence, allowing for the use of higher annealing temperatures and improving specificity. This is particularly beneficial for amplifying GC-rich regions or targets with significant secondary structure.
-
Diagnostic Probes: For applications like FISH and microarrays, probes containing 5-methyl-dC exhibit stronger and more specific hybridization to their target sequences, leading to improved signal-to-noise ratios and more reliable detection.
-
DNA Nanotechnology: The predictable and tunable nature of the stabilizing effect of 5-methyl-dC is advantageous in the design and construction of stable DNA-based nanostructures.
Quantitative Data Summary
The following table summarizes the reported increases in melting temperature (ΔTm) upon substitution of dC with 5-methyl-dC in DNA duplexes and triplexes.
| DNA Structure | Sequence Context | Number of 5-Me-dC Modifications | ΔTm per Modification (°C) | Total ΔTm (°C) | Reference |
| DNA Duplex | General | Multiple | ~1.3 | Additive | [6][7] |
| DNA Duplex | General | Multiple | ~0.5 | Additive | [1] |
| DNA Triplex | 5'-TmCTmCTmCTmCTTmCT binding to a hairpin | 6 | Not specified | ~10 | [3][4][5] |
| DNA Hairpin | CGCGCGTTTCGCGCG | 6 | ~1.33 | 8 | [4] |
| DNA Polymer | poly(G-5meC) vs poly(G-C) | All C's methylated | Not applicable | 5.7 | [4] |
Experimental Protocols
Protocol 1: Synthesis and Purification of 5-Methyl-dC Modified Oligonucleotides
5-methyl-dC is incorporated into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. The 5-methyl-dC phosphoramidite is commercially available and can be used in the same manner as the standard A, G, C, and T phosphoramidites.
Materials:
-
5-methyl-dC phosphoramidite
-
Standard DNA phosphoramidites (A, G, T)
-
DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)
-
Controlled pore glass (CPG) solid support
-
Ammonium (B1175870) hydroxide (B78521) or other deprotection solution
-
HPLC or Polyacrylamide Gel Electrophoresis (PAGE) system for purification
Procedure:
-
Oligonucleotide Synthesis: Program the DNA synthesizer with the desired sequence, indicating the positions for 5-methyl-dC incorporation. The synthesis cycle (deblocking, coupling, capping, and oxidation) is the same for 5-methyl-dC as for standard bases.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubation in ammonium hydroxide at 55°C for 8-12 hours, following the manufacturer's recommendations.
-
Purification: Purify the full-length oligonucleotide from shorter, failure sequences using reverse-phase HPLC or denaturing PAGE.
-
Desalting: Desalt the purified oligonucleotide using a desalting column or ethanol (B145695) precipitation.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm (A260).
Protocol 2: Preparation of DNA Duplexes for Thermal Stability Analysis
Materials:
-
Lyophilized single-stranded DNA oligonucleotides (with and without 5-methyl-dC)
-
Nuclease-free water
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0)
Procedure:
-
Resuspension: Resuspend the lyophilized single-stranded oligonucleotides in nuclease-free water to create stock solutions of a known concentration (e.g., 100 µM).
-
Mixing: In a microcentrifuge tube, combine equimolar amounts of the complementary single strands in the desired annealing buffer. The final concentration of the duplex will depend on the specific requirements of the thermal melting experiment (typically 0.1 - 10 µM).
-
Annealing:
-
Heat the mixture to 95°C for 5 minutes to disrupt any secondary structures.
-
Allow the solution to cool slowly to room temperature over a period of 1-2 hours. This can be achieved by placing the tube in a heat block and turning it off, or by placing it in a beaker of hot water and allowing it to cool on the benchtop.
-
-
Storage: Store the annealed duplexes at 4°C for immediate use or at -20°C for long-term storage.
Protocol 3: Determination of DNA Duplex Melting Temperature (Tm) by UV-Vis Spectrophotometry
Materials:
-
Annealed DNA duplex solution
-
UV-Vis spectrophotometer with a temperature controller (Peltier device)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Instrument Setup:
-
Turn on the spectrophotometer and the temperature controller, allowing them to warm up for at least 30 minutes.
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
-
Sample Preparation:
-
Dilute the annealed DNA duplex to the final desired concentration in the melting buffer. A typical absorbance at 260 nm at room temperature should be between 0.2 and 0.8.
-
Degas the buffer and the sample solution to prevent bubble formation at higher temperatures.
-
-
Data Acquisition:
-
Transfer the sample to a quartz cuvette and place it in the temperature-controlled cell holder.
-
Equilibrate the sample at the starting temperature (e.g., 20°C) for 5-10 minutes.
-
Program the instrument to increase the temperature at a controlled rate (e.g., 0.5°C/minute or 1°C/minute) from the starting temperature to a final temperature well above the expected Tm (e.g., 95°C).
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve.
-
The Tm can be accurately determined by calculating the first derivative of the melting curve (dA/dT vs. T). The peak of the first derivative plot corresponds to the Tm.
-
Visualizations
Caption: Workflow for determining the melting temperature (Tm) of DNA duplexes.
Caption: Principle of DNA duplex stabilization by 5-methyl-dC.
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. High-resolution melting analysis - Wikipedia [en.wikipedia.org]
- 4. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 5. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. High Resolution Melting Analysis for fast and cheap polymorphism screening of marine populations [protocols.io]
Protocol for Manual Detritylation of Synthetic DNA
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dimethoxytrityl (DMT) group is a widely used protecting group for the 5'-hydroxyl function of nucleosides during solid-phase oligonucleotide synthesis. Its acid-lability allows for its removal at each cycle of synthesis to enable the coupling of the next phosphoramidite. For many applications, particularly those involving subsequent enzymatic reactions or purification strategies that do not rely on the hydrophobicity of the DMT group, its final removal from the synthetic DNA is a critical step. This document provides a detailed protocol for the manual detritylation of synthetic DNA, along with application notes discussing the chemistry, potential side reactions, and considerations for choosing the appropriate detritylation reagent.
Chemistry of Detritylation
The detritylation reaction involves the acid-catalyzed cleavage of the ether linkage between the 5'-hydroxyl group of the terminal nucleoside and the DMT group. The resulting products are the DNA oligonucleotide with a free 5'-hydroxyl group and a brightly colored dimethoxytrityl cation (DMT+), which can be spectrophotometrically quantified to monitor synthesis efficiency.
Data Presentation: Comparison of Detritylation Reagents
The choice of acid for detritylation is a balance between the efficiency of DMT group removal and the potential for undesirable side reactions, most notably depurination. Depurination is the acid-catalyzed cleavage of the N-glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar, leading to the formation of an abasic site and subsequent chain cleavage under basic conditions. The following table summarizes kinetic data for commonly used detritylation acids, highlighting the trade-off between reaction speed and the risk of depurination.[1][2][3]
| Detritylation Reagent | Concentration | Depurination Half-life (dA) | 99% Detritylation Time (Dimer) | 99% Detritylation Time (17-mer) | Key Considerations |
| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | ~77 minutes | ~1.5 minutes | ~3 minutes | A good balance between detritylation efficiency and minimizing depurination.[1][2][3] |
| Dichloroacetic Acid (DCA) | 15% in Dichloromethane | ~26 minutes | ~1 minute | ~2 minutes | Faster detritylation but with a significantly increased rate of depurination.[1][3] |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | ~19 minutes | ~1 minute | ~1.5 minutes | Very rapid detritylation but poses the highest risk of depurination among the common reagents.[1][2][3] |
| 80% Acetic Acid | 80% in Water | Not typically measured in this context | ~20-30 minutes | ~20-30 minutes | A mild and convenient reagent for manual detritylation, with a very low risk of depurination.[4][5] |
Experimental Protocols
Protocol 1: Manual Detritylation using 80% Acetic Acid
This protocol is suitable for routine manual detritylation of synthetic DNA and is particularly recommended when minimizing depurination is a primary concern.
Materials:
-
Dried synthetic oligonucleotide (DMT-on)
-
80% Acetic Acid (v/v) in nuclease-free water
-
Nuclease-free water
-
3 M Sodium Acetate, pH 5.2
-
Cold absolute ethanol (B145695) (100%) or isopropanol (B130326)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Pipettors and nuclease-free tips
-
Lyophilizer or vacuum concentrator
Procedure:
-
Resuspend the Oligonucleotide: Dissolve the dried DMT-on oligonucleotide in an appropriate volume of 80% acetic acid. A common starting point is 100 µL of 80% acetic acid per 1 OD of oligonucleotide.
-
Incubation: Vortex the sample briefly to ensure complete dissolution. Incubate at room temperature for 20-30 minutes. The solution should turn a distinct orange color due to the formation of the DMT cation.
-
Quenching and Precipitation:
-
Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2, to the detritylation reaction.
-
Add 3 volumes of cold absolute ethanol or isopropanol.
-
Vortex briefly to mix.
-
-
Precipitation: Incubate the tube at -20°C or -80°C for at least 30 minutes to precipitate the DNA.
-
Pelleting the DNA: Centrifuge the sample at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.
-
Washing the Pellet: Carefully decant the supernatant, which contains the cleaved DMT group. Wash the pellet with 500 µL of cold 70% ethanol to remove residual salts.
-
Drying the Pellet: Centrifuge again for 5-10 minutes, carefully remove the supernatant, and air-dry the pellet or use a vacuum concentrator to remove all traces of ethanol.
-
Resuspension: Resuspend the detritylated DNA pellet in the desired volume of nuclease-free water or buffer.
Protocol 2: Post-Purification Detritylation (e.g., after RP-HPLC)
This protocol is designed for oligonucleotides that have been purified with the DMT group on, for example, by reverse-phase HPLC.
Materials:
-
Lyophilized, purified DMT-on oligonucleotide
-
80% Acetic Acid (v/v) in nuclease-free water
-
Nuclease-free water
-
Lyophilizer or vacuum concentrator
Procedure:
-
Dissolution: Dissolve the lyophilized DMT-on oligonucleotide in 200-500 µL of 80% acetic acid.[5]
-
Incubation: Let the solution stand at room temperature for 20 minutes.[5]
-
Removal of Acetic Acid: Lyophilize the sample to dryness. To ensure complete removal of the acetic acid, the sample can be re-dissolved in nuclease-free water and lyophilized again.
-
Desalting (Optional but Recommended): The hydrolyzed DMT group and any remaining salts can be removed by methods such as ethanol precipitation (as described in Protocol 1) or by using a desalting column.[5]
-
Resuspension: Resuspend the final detritylated and desalted DNA in the desired volume of nuclease-free water or buffer.
Mandatory Visualizations
Experimental Workflow for Manual Detritylation
Caption: Workflow for manual detritylation of synthetic DNA.
Signaling Pathway of Acid-Catalyzed Detritylation
Caption: Mechanism of acid-catalyzed detritylation of DNA.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low DNA recovery after precipitation | Incomplete precipitation. | For short oligonucleotides (<15-20 bases), use isopropanol instead of ethanol for more efficient precipitation.[5] Ensure the precipitation is carried out at a low temperature for a sufficient duration. |
| Pellet loss during washing. | Be careful when decanting the supernatant. Leave a small amount of liquid behind and remove it with a pipette. | |
| Incomplete detritylation (residual DMT group) | Insufficient incubation time or acid concentration. | Ensure the full 20-30 minute incubation with 80% acetic acid. For stubborn cases, a slightly longer incubation may be necessary, but be mindful of the potential for depurination with stronger acids. |
| Inefficient mixing. | Ensure the oligonucleotide is fully dissolved in the acetic acid solution by vortexing. | |
| Degraded DNA (shorter fragments observed on a gel) | Depurination followed by strand cleavage. | This is more of a concern with stronger acids like TCA and DCA.[1][2][3] If using these, minimize the exposure time. For sensitive sequences, stick to the milder 80% acetic acid protocol. |
| Nuclease contamination. | Use nuclease-free water, tubes, and pipette tips throughout the procedure. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. DNA Purification - Manual Detritylation of Oligonucleotides [rothlab.ucdavis.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Guide to the Large-Scale Synthesis of Modified Pyrimidine Phosphoramidites
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry who are focused on the large-scale synthesis of chemically modified oligonucleotides.
Introduction: The therapeutic potential of oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and messenger RNA (mRNA), has driven significant demand for the large-scale synthesis of their constituent building blocks: nucleoside phosphoramidites. Chemical modifications to these phosphoramidites, particularly within the pyrimidine (B1678525) family (uridine and cytidine), are crucial for enhancing the stability, efficacy, and pharmacokinetic properties of the final therapeutic product. Modifications such as 2'-O-alkylation, base methylation, and halogenation can confer nuclease resistance and improve binding affinity to target sequences.[1]
Transitioning from bench-scale synthesis to large-scale production (multi-gram to kilogram) presents unique challenges, including the need for cost-effective reagents, scalable purification methods that minimize chromatography, and stringent quality control.[1][2] This application note provides detailed protocols and workflows for the large-scale synthesis of common modified pyrimidine phosphoramidites, focusing on robust and scalable methodologies.
General Synthesis Workflow
The synthesis of a modified phosphoramidite (B1245037) is a multi-step process that requires careful protection of reactive functional groups to ensure the desired product is formed. The general workflow involves protecting the 5'-hydroxyl group, modifying the base or sugar as required, protecting other reactive sites, and finally, introducing the phosphoramidite moiety at the 3'-hydroxyl position.
Caption: General workflow for modified pyrimidine phosphoramidite synthesis.
Experimental Protocols and Data
This section provides detailed methodologies for the synthesis of representative modified pyrimidine phosphoramidites. The protocols are adapted from established, scalable procedures.
Protocol 1: Large-Scale Synthesis of 2′-O-(N-(Aminoethyl)carbamoyl)methyl-5-methylcytidine (AECM-MeC) Phosphoramidite
This protocol is designed for multi-gram scale synthesis, employing strategies like phase-transfer catalysis (PTC) to improve efficiency and reduce reliance on costly reagents and extensive chromatographic purification.[1][3]
Synthesis Pathway:
Caption: Key steps in the synthesis of AECM-MeC phosphoramidite.[1]
Methodology:
-
Protection of 3',5'-Hydroxyls: Start with 100 g of 5-methylcytidine and protect the 3' and 5' hydroxyl groups using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl2).[1]
-
N4-Amidine Protection: The exocyclic amine of the cytosine base is protected using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to prevent side reactions. This step is crucial for directing the subsequent alkylation to the 2'-hydroxyl group.[1]
-
2'-O-Alkylation via PTC: The 2'-hydroxyl group is alkylated using phase-transfer catalysis (PTC) with K2CO3 as a base. This method is more cost-effective than using expensive non-ionic bases and simplifies the reaction work-up.[1]
-
Deprotection and N-Boc Protection: The N4-amidine group is removed, followed by protection of the newly introduced amino group with a Boc (tert-butyloxycarbonyl) group.[1]
-
Silyl Deprotection and 5'-O-DMT Protection: The TIPDS group is removed, and the primary 5'-hydroxyl is selectively protected with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine (B92270). The resulting product can often be purified by crystallization, avoiding chromatography.[1]
-
Phosphitylation: The final step involves reacting the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like diisopropylethylamine (DIPEA) to yield the target phosphoramidite. The crude product is purified by silica (B1680970) gel chromatography.[1]
Quantitative Data Summary:
| Step | Starting Material Scale | Product | Yield (%) | Purification Method |
| 1. 3',5'-O-Protection | 100 g | 3',5'-O-TIPDS-5-methylcytidine | ~95% | Direct Use |
| 2. N4-Protection | ~190 g | N4-Amidine protected nucleoside | ~90% | Crystallization |
| 5. 5'-O-DMT Protection | ~20 g scale | 5'-O-DMT nucleoside | ~85% | Crystallization |
| 6. Phosphitylation | Multi-gram | Final Phosphoramidite | ~75-85% | Chromatography |
| (Data adapted from large-scale synthesis procedures)[1][3] |
Protocol 2: Synthesis of 5-Bromo-uridine Phosphoramidite
5-Halogenated pyrimidines are important for applications like X-ray crystallography and as photoreactive cross-linking agents. The synthesis is a well-established procedure.[4][5]
Methodology:
-
5'-O-DMT Protection: React 5-bromouridine (B41414) with dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine to protect the 5'-hydroxyl group. The reaction is typically stirred at room temperature overnight.[5]
-
2'-O-Silylation: Selectively protect the 2'-hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl). This step is critical for RNA phosphoramidite synthesis to prevent branching during oligonucleotide assembly.[5]
-
Phosphitylation: Convert the protected ribonucleoside into the phosphoramidite by reacting the free 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a suitable activator/base like DIPEA.[4][5]
-
Purification: The final product is purified using silica gel column chromatography to remove impurities and diastereomers.
Quantitative Data Summary:
| Modification | Coupling Efficiency (%) | Reference |
| 5-Bromo-uridine | >98% | [4] |
| 5-Iodo-uridine | >98% | [4] |
| 4-Thio-uridine | >98% | [4] |
| (High coupling efficiency is critical for the synthesis of long oligonucleotides) |
Large-Scale Purification Strategies
A major bottleneck in large-scale synthesis is the purification of intermediates and the final phosphoramidite product. While silica gel chromatography is standard at the lab scale, it becomes costly and generates significant waste at larger scales.[2] Key strategies to overcome this include:
-
Crystallization: Designing synthesis routes where key intermediates and the final products can be purified by crystallization is highly effective. This significantly reduces solvent usage and cost.[1]
-
Liquid-Phase Synthesis: An alternative to solid-phase synthesis is the High-Efficiency Liquid Phase (HELP) method, which uses a soluble support like polyethylene (B3416737) glycol (PEG). This allows for homogeneous reaction conditions and simpler purification by precipitation.[6]
Quality Control Workflow
Ensuring the high purity of phosphoramidites is essential for the successful synthesis of high-quality oligonucleotides.[7] A comprehensive QC protocol should be implemented to assess identity, purity, and stability.
Caption: Quality control workflow for modified phosphoramidites.
Key QC Tests:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for determining the purity of the phosphoramidite, separating it from any unreacted starting materials or side products.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the identity of the product by verifying its molecular weight.[7]
-
³¹P Nuclear Magnetic Resonance (³¹P NMR): This technique is crucial for confirming that the phosphorus atom is in the correct trivalent phosphoramidite state and for quantifying any pentavalent phosphate (B84403) impurities that could result from oxidation. Purity results from ³¹P NMR often match those from RP-HPLC.[8]
Conclusion: The large-scale synthesis of modified pyrimidine phosphoramidites is a critical enabling technology for the development of oligonucleotide therapeutics. Success in this area relies on the implementation of optimized, scalable synthetic routes that minimize costly and time-consuming purification steps. By employing strategies such as phase-transfer catalysis and purification-by-crystallization, and by adhering to stringent quality control standards, it is possible to produce high-purity modified phosphoramidites at the scale required for clinical development and commercialization.
References
- 1. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. usp.org [usp.org]
Applications in Antisense Oligonucleotide Development: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression.[1][2] This unique mechanism of action has positioned ASOs as powerful tools in both basic research and as a promising therapeutic modality for a wide range of diseases.[3] This document provides detailed application notes and protocols for key stages of ASO development, from initial target validation to preclinical evaluation.
Application Note 1: Target Validation Using ASOs
ASOs are invaluable tools for validating the role of a specific gene in disease pathology. By selectively downregulating the expression of a target gene, researchers can assess the functional consequences in relevant cellular or animal models.[4]
Experimental Protocol: In Vitro ASO Screening for Target Knockdown
This protocol outlines the steps for treating cultured cells with ASOs and subsequently measuring the knockdown of the target mRNA and protein levels using RT-qPCR and Western blotting, respectively.
Materials:
-
Cultured cells (e.g., patient-derived fibroblasts, cancer cell line)
-
ASOs (including negative controls like scrambled or mismatch sequences)[5]
-
Lipid-mediated transfection reagent (e.g., Lipofectamine)[6]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target gene and housekeeping gene
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Transfection:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare ASO-lipid complexes according to the transfection reagent manufacturer's protocol.
-
Add the complexes to the cells and incubate for the desired time (typically 24-72 hours).[6]
-
-
RNA Extraction and RT-qPCR:
-
Protein Extraction and Western Blotting:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[9]
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.[10]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[11]
-
Data Presentation: Example of ASO Screening Results
| ASO Candidate | Target mRNA Knockdown (%) | Target Protein Knockdown (%) |
| ASO-001 | 85 | 80 |
| ASO-002 | 78 | 72 |
| ASO-003 | 92 | 88 |
| Scrambled Control | 5 | 2 |
| Mismatch Control | 10 | 8 |
Visualization: ASO Drug Development Workflow
Caption: A streamlined workflow for antisense oligonucleotide drug development.
Application Note 2: Preclinical Evaluation of ASO Candidates
Promising ASO candidates identified through in vitro screening must undergo rigorous preclinical evaluation in animal models to assess their efficacy, pharmacokinetics, and safety profile before advancing to clinical trials.
Experimental Protocol: In Vivo ASO Efficacy Study in a Rodent Model
This protocol provides a general framework for assessing the in vivo efficacy of an ASO in a mouse model.
Materials:
-
Animal model (e.g., transgenic mouse model of disease)
-
ASO therapeutic candidate and control ASO
-
Delivery vehicle (e.g., saline, lipid nanoparticles)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for the chosen route of administration
-
Tissue collection and processing reagents
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the facility for at least one week.
-
Randomly assign animals to treatment and control groups.
-
-
ASO Administration:
-
Monitoring and Sample Collection:
-
Monitor animals for any adverse effects throughout the study.
-
At the end of the study, euthanize the animals and collect relevant tissues for analysis.
-
-
Efficacy Assessment:
-
Process the collected tissues to extract RNA and protein.
-
Perform RT-qPCR and Western blotting to determine the extent of target knockdown in the target tissues.
-
Evaluate relevant phenotypic or functional readouts of disease correction in the animal model.
-
Data Presentation: Summary of Preclinical Efficacy Data for an ASO Targeting Tau
The following table summarizes data from a study evaluating the efficacy of a tau-lowering ASO in a mouse model.[4][14]
| Treatment Group | Tau mRNA Reduction (Hippocampus, %) | Tau Protein Reduction (Hippocampus, %) | Improvement in Cognitive Function (Y-maze, %) |
| Tau-lowering ASO | 65 | 58 | 45 |
| Control ASO | 3 | 5 | 2 |
| Saline | 0 | 0 | 0 |
Visualization: Mechanism of RNase H-Dependent ASO Action
Caption: RNase H-mediated degradation of target mRNA by an ASO.[15][16]
Application Note 3: ASO Synthesis and Purification
The synthesis and purification of ASOs are critical steps that determine the quality, purity, and ultimately the safety and efficacy of the final product.
Experimental Protocol: Solid-Phase Phosphorothioate (B77711) Oligonucleotide Synthesis
This protocol provides a general overview of the steps involved in the solid-phase synthesis of phosphorothioate ASOs, a common chemical modification that enhances nuclease resistance.[17][18]
Materials:
-
Controlled pore glass (CPG) solid support
-
Phosphoramidite (B1245037) monomers
-
Activator (e.g., tetrazole)
-
Capping reagents (e.g., acetic anhydride)
-
Sulfurizing reagent (e.g., 3-((dimethylaminomethylidene)amino)-3-oxopropanethioate (DDTT))
-
Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous ammonia)
Procedure (Synthesis Cycle):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain attached to the solid support.[17]
-
Coupling: The next phosphoramidite monomer is activated and coupled to the 5'-hydroxyl group of the growing chain.[17]
-
Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a phosphorothioate linkage using a sulfurizing reagent.[17]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion impurities in subsequent cycles.[17]
These four steps are repeated for each nucleotide addition. Following the final cycle, the ASO is cleaved from the solid support and the base and phosphate (B84403) protecting groups are removed.
Experimental Protocol: HPLC Purification of ASOs
High-performance liquid chromatography (HPLC) is a widely used method for purifying synthetic oligonucleotides to achieve the high purity required for therapeutic applications.[19]
Materials:
-
Crude ASO sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile phase B: 0.1 M TEAA in acetonitrile
-
Desalting column
Procedure:
-
Sample Preparation: Dissolve the crude ASO in mobile phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of mobile phase B.
-
Inject the ASO sample onto the column.
-
Elute the ASO using a linear gradient of increasing mobile phase B concentration.[20]
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length ASO.
-
Desalting: Remove the TEAA salt from the purified ASO using a desalting column.
-
Lyophilization: Lyophilize the desalted ASO to obtain a pure, solid product.
Application Note 4: Preclinical Safety and Toxicity Assessment
A thorough evaluation of the safety and toxicity profile of an ASO is crucial before it can be considered for clinical development.
Experimental Protocol: In Vitro Assessment of ASO-Induced Hepatotoxicity
This protocol describes an in vitro assay using primary hepatocytes to assess the potential for ASO-induced liver toxicity.[8][21]
Materials:
-
Cryopreserved human or freshly isolated mouse primary hepatocytes
-
Hepatocyte culture medium
-
ASO candidates and controls
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
ATP quantitation kit (e.g., CellTiter-Glo)
Procedure:
-
Hepatocyte Culture:
-
Thaw and plate primary hepatocytes in collagen-coated 96-well plates.
-
Allow the cells to attach and form a monolayer.
-
-
ASO Treatment:
-
Toxicity Assessment:
-
Data Analysis:
-
Calculate the percentage of cytotoxicity (for LDH) and the percentage of viable cells (for ATP) relative to untreated controls.
-
Generate dose-response curves to determine the concentration at which each ASO induces toxicity.
-
Data Presentation: In Vitro Hepatotoxicity Profile of ASO Candidates
| ASO Candidate | LDH Release (EC50, µM) | ATP Reduction (EC50, µM) | In Vivo Hepatotoxicity (ALT levels in mice) |
| ASO-X | 15 | 12 | High |
| ASO-Y | > 100 | > 100 | Low |
| ASO-Z | 25 | 20 | Moderate |
| Control ASO | > 100 | > 100 | Not Observed |
EC50: Half-maximal effective concentration
Visualization: Logic for Troubleshooting Poor In Vivo ASO Efficacy
Caption: A decision tree for troubleshooting poor ASO efficacy in vivo.[1]
Conclusion
The applications of antisense oligonucleotides in drug development are rapidly expanding, driven by advancements in their chemistry, delivery, and our understanding of their mechanisms of action.[23] The protocols and data presented in these application notes provide a foundational framework for researchers and scientists to effectively utilize ASO technology in their research and development endeavors. As the field continues to evolve, the systematic application of these principles will be crucial for translating the promise of ASO therapeutics into clinical realities.
References
- 1. benchchem.com [benchchem.com]
- 2. Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. benchchem.com [benchchem.com]
- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs | PLOS One [journals.plos.org]
- 9. bio-rad.com [bio-rad.com]
- 10. astorscientific.us [astorscientific.us]
- 11. benchchem.com [benchchem.com]
- 12. Delivery of Antisense Oligonucleotides to the Mouse Retina - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RNA therapeutics: RNAi and antisense mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Purification of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of an in vitro hepatotoxicity assay for assessing the effects of chronic drug exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 5-Methylcytosine for Advanced Methylation Pattern Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methodologies for the analysis of DNA methylation patterns, focusing on the detection of 5-methylcytosine (B146107) (5mC). While the direct incorporation of 5-methylcytidine (B43896) into probes is not a standard technique for methylation analysis, several powerful methods leverage the unique properties of 5mC in native DNA. This document will detail the principles, protocols, and comparative data for two gold-standard techniques: Methylated DNA Immunoprecipitation (MeDIP) and Bisulfite Sequencing.
Application Note 1: Methylated DNA Immunoprecipitation (MeDIP) for Enrichment of Methylated DNA
Introduction: Methylated DNA Immunoprecipitation (MeDIP) is a robust, large-scale purification technique that enables the enrichment of methylated DNA fragments from a complex genomic sample.[1] This method relies on a highly specific monoclonal antibody that recognizes and binds to 5-methylcytosine (5mC).[1][2][3] The enriched fraction of methylated DNA can then be analyzed by various downstream applications, including quantitative PCR (qPCR), microarray hybridization (MeDIP-chip), and next-generation sequencing (MeDIP-Seq).[3][4] MeDIP is particularly useful for genome-wide methylation profiling and identifying differentially methylated regions (DMRs) between samples.
Principle: The core principle of MeDIP involves the fragmentation of genomic DNA, followed by denaturation to create single-stranded DNA.[5] A primary antibody with high affinity for 5mC is then used to selectively bind to the methylated DNA fragments. These antibody-DNA complexes are subsequently captured, typically with antibody-binding beads, washed to remove non-methylated DNA, and the enriched methylated DNA is then eluted and purified.[1][4]
Workflow Diagram:
References
- 1. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl-Cytosine-Based Immunoprecipitation for DNA Methylation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Methylated DNA Immunoprecipitation for DNA Methylation | Diagenode [diagenode.com]
- 5. researchgate.net [researchgate.net]
enzymatic digestion and analysis of modified oligonucleotides
An Application Note and Protocol for the Enzymatic Digestion and Analysis of Modified Oligonucleotides
Introduction
The therapeutic potential of oligonucleotides is expanding rapidly, with applications in antisense, siRNA, and aptamer-based therapies. These molecules are often chemically modified to enhance their stability, delivery, and efficacy.[1] Consequently, robust analytical methods are required to characterize these complex biomolecules, ensuring their identity, purity, and integrity. Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary analytical tool for this purpose.[2] Enzymatic digestion of oligonucleotides into smaller fragments or constituent nucleosides simplifies their analysis by mass spectrometry, enabling detailed structural characterization, sequence verification, and quantification.[3][4] This document provides detailed protocols for the enzymatic digestion of modified oligonucleotides and their subsequent analysis by LC-MS.
Principle of Enzymatic Digestion
Enzymatic digestion for oligonucleotide analysis involves the use of nucleases to cleave the phosphodiester backbone of the molecule. The choice of enzyme or enzyme combination determines the final product of the digestion, which can range from smaller oligonucleotide fragments to individual nucleosides.[5] Exonucleases sequentially remove nucleotides from either the 3' or 5' end, while endonucleases cleave at specific internal sites.[3] A combination of enzymes, such as a phosphodiesterase and a phosphatase, can be used to digest the oligonucleotide completely into its constituent nucleosides for composition analysis.[5] This "bottom-up" approach is analogous to peptide mapping in protein characterization and is crucial for confirming the primary structure of therapeutic oligonucleotides.[6]
Key Enzymes for Oligonucleotide Digestion
A variety of enzymes are utilized for the digestion of oligonucleotides, each with specific activities that are leveraged for different analytical outcomes. The selection of the appropriate enzyme is critical for achieving the desired analytical goal, whether it is complete digestion to nucleosides for composition analysis or partial digestion for sequence ladder generation.
| Enzyme | Abbreviation | Type | Action | Primary Application |
| Snake Venom Phosphodiesterase | SVP | 3'-Exonuclease | Sequentially cleaves nucleotides from the 3'-terminus, yielding 5'-monophosphates.[3] | Sequence analysis, composition analysis |
| Bovine Spleen Phosphodiesterase | BSP | 5'-Exonuclease | Sequentially cleaves nucleotides from the 5'-terminus, yielding 3'-monophosphates.[3] | Sequence analysis |
| Shrimp Alkaline Phosphatase | SAP | Phosphatase | Removes the 5' or 3' phosphate (B84403) group from mononucleotides to yield nucleosides.[5] | Nucleoside composition analysis |
| Nuclease P1 | - | Endonuclease | Cleaves single-stranded DNA and RNA to yield 5'-monophosphates. | Complete digestion |
| RNase T1 | - | Endonuclease | Cleaves RNA on the 3' side of guanosine (B1672433) nucleotides.[6] | Oligonucleotide mapping of RNA |
| Proteinase K | - | Protease | Digests proteins, often used in sample preparation to release oligonucleotides from protein complexes.[7][8] | Sample preparation |
Experimental Workflows
General Workflow for Oligonucleotide Analysis
The overall process for analyzing modified oligonucleotides from a biological matrix involves sample preparation, enzymatic digestion, and LC-MS analysis. Each step is critical for obtaining high-quality, reproducible data.
Caption: General workflow for oligonucleotide analysis.
Sequence Verification Workflow
For sequence verification, a time-course digestion using a 3'- or 5'-exonuclease is performed to generate a ladder of oligonucleotide fragments, each differing by a single nucleotide.
Caption: Workflow for sequence verification.
Experimental Protocols
Protocol 1: Oligonucleotide Extraction from Plasma using SPE
This protocol is adapted for the extraction of oligonucleotides from plasma using a mixed-mode solid-phase extraction (SPE) approach.[7][9]
Materials:
-
Clarity™ OTX SPE Cartridges
-
Lysis-Loading Buffer
-
Equilibration Buffer (e.g., 50 mM Ammonium Acetate, pH 5.5)
-
Wash Buffer (e.g., 50 mM Ammonium Acetate, pH 5.5 in 50% Acetonitrile)
-
Elution Buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.8 in 50% Acetonitrile)
-
Methanol
-
Plasma sample containing oligonucleotide
Procedure:
-
Sample Pre-treatment: Mix the plasma sample with an equal volume of Lysis-Loading buffer.
-
SPE Cartridge Conditioning: Condition the Clarity™ OTX SPE cartridge with 1 mL of Methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of Equilibration Buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of Equilibration Buffer, followed by 1 mL of Wash Buffer to remove proteins and lipids.
-
Elution: Elute the oligonucleotide with 1 mL of Elution Buffer.
-
Drying: Evaporate the eluate to near dryness using a vacuum concentrator. Avoid complete dryness to prevent sample loss.[9]
-
Reconstitution: Reconstitute the sample in an appropriate volume of mobile phase A for LC-MS analysis.
Protocol 2: Enzymatic Digestion for Nucleoside Composition Analysis
This protocol describes the complete digestion of an oligonucleotide to its constituent nucleosides.[5]
Materials:
-
Purified oligonucleotide sample (from Protocol 1 or other methods)
-
Snake Venom Phosphodiesterase (SVP)
-
Shrimp Alkaline Phosphatase (SAP)
-
Digestion Buffer (e.g., 20 mM Ammonium Acetate, pH 8.5)
-
Ammonium Hydroxide (for quenching)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Purified Oligonucleotide: ~1-5 µg
-
Digestion Buffer: to a final volume of 45 µL
-
SVP: 1-2 units
-
SAP: 10-20 units
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Quenching: Stop the reaction by adding 5 µL of 1 M Ammonium Hydroxide.
-
Analysis: The sample is now ready for dilution and direct analysis by LC-MS/MS.
Protocol 3: LC-MS/MS Analysis of Digested Oligonucleotides
Analysis of the digested oligonucleotide samples is typically performed using ion-pair reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer.[2]
LC-MS Parameters:
| Parameter | Setting |
| LC Column | Reversed-phase column suitable for oligonucleotides (e.g., C18, 1.0 x 50 mm) |
| Mobile Phase A | 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in Water, pH ~8.0 |
| Mobile Phase B | Methanol |
| Gradient | Optimized for separation of nucleosides or fragments (e.g., 5-50% B over 15 minutes) |
| Flow Rate | 50-100 µL/min |
| Column Temperature | 50-60°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[10] |
| MS Analyzer | High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) |
| Scan Range (m/z) | 100-2000 (adjust based on expected fragments) |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)[6] |
Data Analysis and Interpretation
For nucleoside composition analysis, the identities and quantities of the nucleosides are determined by comparing their retention times and mass-to-charge ratios with those of known standards.[11] This allows for the verification of the overall base composition and the identification of any modifications.
For sequence analysis, the mass of each fragment in the generated ladder is determined. The mass difference between consecutive peaks in the spectrum corresponds to the mass of the cleaved nucleotide, allowing for the reconstruction of the sequence.[3] Software tools can be used to automatically match the observed masses to the theoretical masses of the expected sequence fragments.[6]
Conclusion
Enzymatic digestion coupled with LC-MS is a powerful and indispensable methodology for the detailed characterization of modified therapeutic oligonucleotides.[3] The protocols and workflows described provide a robust framework for researchers, scientists, and drug development professionals to perform sequence verification, impurity profiling, and composition analysis. Careful optimization of sample preparation, digestion conditions, and LC-MS parameters is essential for achieving accurate and reliable results, ultimately ensuring the quality, safety, and efficacy of oligonucleotide-based therapeutics.[6]
References
- 1. oligofastx.com [oligofastx.com]
- 2. researchgate.net [researchgate.net]
- 3. Sequence Verification of Oligonucleotides Containing Multiple Arylamine Modifications by Enzymatic Digestion and Liquid Chromatography Mass Spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 5. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oligonucleotide mapping via mass spectrometry to enable comprehensive primary structure characterization of an mRNA vaccine against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Prep Tech Tip: Oligonucleotides | Phenomenex [phenomenex.com]
- 8. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Phosphoramidite Preparation for Automated DNA Synthesizers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling a wide array of applications from basic research to the development of nucleic acid-based therapeutics.[1] The phosphoramidite (B1245037) method stands as the gold standard for this process, prized for its high efficiency and adaptability to automation. Central to this method are the phosphoramidite monomers, the building blocks that are sequentially added to construct the growing oligonucleotide chain.
The purity and quality of these phosphoramidites are of paramount importance, as any impurities can be incorporated into the final oligonucleotide product, compromising its integrity and function.[2][3] This document provides detailed application notes and protocols for the preparation, purification, and quality control of 2'-deoxynucleoside phosphoramidites for use in automated DNA synthesizers.
Phosphoramidite Chemistry Overview
A standard 2'-deoxynucleoside phosphoramidite molecule is a modified nucleoside designed for efficient and controlled oligonucleotide synthesis.[4] Key features include:
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected by a dimethoxytrityl (DMT) group, which is acid-labile and can be removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[4]
-
Phosphorus Moiety: A trivalent phosphorus group is attached to the 3'-hydroxyl group. This moiety is protected by a base-labile 2-cyanoethyl group and carries a diisopropylamino group that acts as a leaving group during the coupling reaction.[4]
-
Exocyclic Amine Protection: The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected to prevent side reactions. Thymine (T) does not have an exocyclic amino group and therefore does not require this protection.[2]
Protecting Groups
The choice of protecting groups is critical for the success of phosphoramidite chemistry, ensuring that reactions occur only at the desired positions.
| Nucleoside | Exocyclic Amine Protecting Group | 5'-Hydroxyl Protecting Group | 3'-Phosphite Protecting Group |
| dA | Benzoyl (Bz) | Dimethoxytrityl (DMT) | 2-Cyanoethyl (CE) |
| dG | Isobutyryl (iBu) | Dimethoxytrityl (DMT) | 2-Cyanoethyl (CE) |
| dC | Benzoyl (Bz) | Dimethoxytrityl (DMT) | 2-Cyanoethyl (CE) |
| T | None | Dimethoxytrityl (DMT) | 2-Cyanoethyl (CE) |
Experimental Protocols
Synthesis of 2'-Deoxynucleoside Phosphoramidites (Phosphitylation)
The key step in phosphoramidite synthesis is the phosphitylation of a 5'-O-DMT-protected deoxynucleoside. This reaction introduces the reactive phosphite (B83602) triester at the 3'-hydroxyl position.
Materials:
-
5'-O-DMT-N-protected-2'-deoxynucleoside (e.g., 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine)
-
Phosphitylating reagent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or bis(diisopropylamino)(2-cyanoethoxy)phosphine
-
Activator/Base: N,N-diisopropylethylamine (DIPEA) or 1H-Tetrazole (for bis(diisopropylamino) reagent)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (B52724)
-
Anhydrous Ethyl Acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolution: Dissolve the 5'-O-DMT-N-protected-2'-deoxynucleoside (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add N,N-diisopropylethylamine (2-3 equivalents) to the solution and stir.
-
Phosphitylation: Slowly add the phosphitylating reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Quench the reaction by adding a small amount of methanol (B129727) or ethanol.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude phosphoramidite as a foam.
-
| Parameter | Description |
| Phosphitylating Reagent | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite or 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite |
| Solvent | Anhydrous Dichloromethane or Acetonitrile |
| Base/Activator | N,N-Diisopropylethylamine (DIPEA), 1H-Tetrazole, or 4,5-Dicyanoimidazole (DCI) |
| Reaction Time | 30 minutes to a few hours |
| Temperature | Room Temperature |
| Typical Yield | 75-95% after purification[5] |
Purification of Phosphoramidites
Purification is crucial to remove unreacted starting materials and side products. Silica (B1680970) gel chromatography is the most common method.
Materials:
-
Crude phosphoramidite
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of hexanes/ethyl acetate or dichloromethane/ethyl acetate containing a small amount of triethylamine (B128534) (1-5%) to prevent degradation of the phosphoramidite on the silica.
Procedure:
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude phosphoramidite in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC. The two diastereomers of the phosphoramidite often appear as a single, elongated spot.
-
Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified phosphoramidite as a white foam.
Alternatively, an extraction-based purification can be employed, which is more amenable to large-scale synthesis.[6] This involves a series of liquid-liquid extractions using polar and apolar phases to partition the desired phosphoramidite from impurities.[6][7]
Quality Control of Phosphoramidites
Rigorous quality control is essential to ensure high-purity phosphoramidites for automated DNA synthesis.[3] The primary analytical techniques are High-Performance Liquid Chromatography (HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Purpose: To determine the purity of the phosphoramidite and quantify impurities.
Typical HPLC Parameters:
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size)[8] |
| Mobile Phase A | 0.1M Triethylammonium acetate (TEAA) in water (pH 7.0) or 10 mM Ammonium Acetate in water[8][9] |
| Mobile Phase B | Acetonitrile[8][9] |
| Gradient | A gradient of increasing acetonitrile concentration. |
| Flow Rate | 1.0 mL/min[8] |
| Detection | UV at 254 nm or 260 nm |
| Sample Preparation | ~1.0 mg/mL in acetonitrile[8] |
| Acceptance Criteria | Purity ≥ 99.0%[8] |
Interpretation: A pure phosphoramidite will typically show two major peaks corresponding to the two diastereomers at the phosphorus center.[8][10]
Purpose: To confirm the presence of the P(III) species and to detect phosphorus-containing impurities.
Typical ³¹P NMR Parameters:
| Parameter | Description |
| Solvent | CDCl₃ or CD₃CN |
| Reference | 85% H₃PO₄ (external) |
| Expected Chemical Shift | ~140-155 ppm for phosphoramidites[11][12] |
| Common Impurities | P(V) species (e.g., oxidized phosphoramidite) appear at ~0-10 ppm. H-phosphonates appear at ~5-20 ppm. |
Interpretation: The spectrum should show two major signals in the phosphoramidite region, corresponding to the two diastereomers. The absence of significant signals in other regions indicates high purity with respect to phosphorus-containing byproducts.
Purpose: To confirm the identity of the phosphoramidite by its mass-to-charge ratio and to identify impurities.
Procedure: The same LC method as for HPLC analysis can be coupled to a mass spectrometer. The mass spectrometer will provide the mass of the eluting peaks, confirming the molecular weight of the phosphoramidite and aiding in the structural elucidation of any impurities.[1][13]
Visualization of Workflows and Pathways
Caption: Chemical synthesis pathway of a phosphoramidite.
Caption: Overall workflow for phosphoramidite preparation.
Caption: Logical workflow for quality control of phosphoramidites.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. scribd.com [scribd.com]
- 6. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 7. Synthesis of 4'-Methoxy 2'-Deoxynucleoside Phosphoramidites for Incorporation into Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. agilent.com [agilent.com]
Troubleshooting & Optimization
common impurities in crude oligonucleotide synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common impurities encountered during crude oligonucleotide synthesis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and analysis of oligonucleotides, providing potential causes and recommended solutions.
Q1: I am observing a significant peak with a mass corresponding to n-1 in my LC-MS analysis. What is the likely cause and how can I fix it?
An "n-1" peak represents a population of oligonucleotides that are one nucleotide shorter than the full-length product (FLP). This is one of the most common impurity types. The primary causes for the formation of n-1 impurities are:
-
Incomplete Deblocking (Detritylation): If the 5'-DMT protecting group is not completely removed in a given cycle, the hydroxyl group will not be available for the next coupling reaction. This results in a deletion of that nucleotide in a portion of the synthesized oligonucleotides.[1]
-
Inefficient Coupling: Low coupling efficiency in any given cycle means that a percentage of the growing oligonucleotide chains will not have the next phosphoramidite (B1245037) added.[1]
-
Inefficient Capping: The capping step is designed to block any unreacted 5'-hydroxyl groups from further chain elongation. If capping is inefficient, these unreacted chains can be extended in subsequent cycles, but will be missing the nucleotide from the failed coupling step, thus forming an n-1 species that still has a 5'-DMT group.[2]
Troubleshooting Steps:
-
Optimize Deblocking:
-
Increase the deblocking time or the number of acid washes to ensure complete removal of the DMT group.[1]
-
Use a milder deblocking acid like 3% dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), especially for longer oligonucleotides, as this can reduce other side reactions like depurination while still being effective if contact time is optimized.[3]
-
-
Improve Coupling Efficiency:
-
Ensure that your phosphoramidite solutions are fresh and anhydrous. Moisture can significantly reduce coupling efficiency.
-
Check the concentration and activity of your activator (e.g., tetrazole, DCI).
-
Increase the coupling time or the concentration of the phosphoramidite.
-
-
Enhance Capping Efficiency:
-
Verify the freshness and concentration of your capping reagents (e.g., acetic anhydride (B1165640) and 1-methylimidazole).
-
Some synthesizers utilize a CAP/OX/CAP cycle to help dry the support for the next coupling step, which can improve capping efficiency.[2]
-
Q2: My mass spectrometry results show a peak with a mass of +53 Da compared to the full-length product. What is this impurity?
A +53 Da mass addition is characteristic of N3-cyanoethylation of thymidine (B127349) residues.[3] This occurs during the final deprotection step when the cyanoethyl protecting groups are removed from the phosphate (B84403) backbone, forming acrylonitrile (B1666552) as a byproduct. Acrylonitrile is a reactive Michael acceptor and can alkylate the N-3 position of thymine.[3]
Prevention:
-
Increase Deprotection Volume: Use a larger volume of the deprotection solution (e.g., ammonium (B1175870) hydroxide).
-
Use AMA: A mixture of ammonium hydroxide (B78521) and methylamine (B109427) (AMA) is more effective at scavenging the acrylonitrile byproduct, thus minimizing this side reaction.[3]
Q3: I am synthesizing a long oligonucleotide and see evidence of depurination. What are the signs and how can I prevent it?
Depurination is the cleavage of the N-glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar, creating an abasic site.[4] This is more likely to occur with base-protected monomers due to the electron-withdrawing nature of the protecting groups.[4] During the final basic deprotection, the oligonucleotide chain will cleave at these abasic sites, leading to truncated products that can complicate purification.[4]
Signs of Depurination:
-
Observation of multiple truncated sequences in your analytical run (e.g., by HPLC or CE).
-
The presence of 5'-DMT-containing fragments that are shorter than the full-length product after DMT-on purification.[4]
Prevention Strategies:
-
Use a Milder Deblocking Acid: Switch from trichloroacetic acid (TCA) to dichloroacetic acid (DCA). DCA has a higher pKa, making it less likely to cause depurination.[3] It's recommended to increase the delivery time of DCA to ensure complete detritylation.[3]
-
Use Depurination-Resistant Protecting Groups: For guanosine (B1672433), using a dimethylformamidine (dmf) protecting group can help stabilize the glycosidic bond.[3][4]
-
Minimize Acid Exposure: Reduce the contact time of the oligonucleotide with the deblocking acid to the minimum required for complete detritylation.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in crude oligonucleotide synthesis?
The most common impurities can be broadly categorized as product-related and process-related.[6]
-
Product-Related Impurities:
-
Truncated Sequences (n-x or shortmers): Oligonucleotides that are shorter than the full-length product due to incomplete coupling or capping.[6][7] The most common are n-1 sequences.
-
Elongated Sequences (n+x or longmers): Oligonucleotides that are longer than the intended sequence. A common example is the n+1 impurity.[6]
-
Depurination Products: Truncated sequences resulting from the cleavage at abasic sites.[8]
-
Products with Protecting Group Issues: Sequences with incompletely removed protecting groups.
-
Modified Full-Length Products: The correct length but with unintended modifications, such as oxidized phosphodiesters in phosphorothioate (B77711) oligonucleotides.[9]
-
-
Process-Related Impurities:
Q2: What causes n+1 impurities?
N+1 impurities are typically the result of the activator, which is a mild acid, causing a small amount of detritylation of the incoming phosphoramidite monomer.[3] This can lead to the formation of a dimer (e.g., a GG dimer) which is then incorporated into the growing oligonucleotide chain, resulting in an n+1 species.[3] This is more common with dG phosphoramidites as guanosine detritylates faster than other bases.[3] To minimize this, avoid using highly acidic activators.[3]
Q3: How do I choose the right purification method for my crude oligonucleotide?
The choice of purification method depends on the length of the oligonucleotide and the required purity for the downstream application.[10]
-
Desalting: Removes small molecule by-products and is suitable for short oligonucleotides (<36 bases) for non-critical applications like PCR.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A common method for purifying oligonucleotides up to 50 bases in length.[10] It separates based on hydrophobicity and can be performed with the 5'-DMT group on ("trityl-on") for better separation of the full-length product from failure sequences.
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates based on charge and is effective for purifying oligonucleotides up to around 40 bases.[10]
-
Polyacrylamide Gel Electrophoresis (PAGE): Offers high purity for unmodified sequences, especially those longer than 50 bases, but typically results in lower yields.
Q4: What is the importance of the capping step?
The capping step is crucial for minimizing the accumulation of n-1 deletion mutants that retain the 5'-DMT group.[2] By acetylating the unreacted 5'-hydroxyl groups after an incomplete coupling reaction, it prevents these failure sequences from elongating further.[2] This simplifies the final purification, as the major impurities will be capped, DMT-off failure sequences, which are easier to separate from the desired DMT-on full-length product.[2]
Summary of Common Impurities
| Impurity Class | Mass Change vs. FLP | Common Cause(s) | Recommended Solution(s) |
| n-1 Deletion | Varies (loss of one nucleotide) | Incomplete deblocking, inefficient coupling, or poor capping efficiency.[1][2] | Optimize deblocking and coupling steps; ensure capping reagents are fresh and active.[1][2] |
| n+1 Addition | Varies (addition of one nucleotide) | Premature deblocking of the incoming phosphoramidite by the activator, leading to dimer formation.[3] | Use a less acidic activator, such as DCI.[3] |
| Depurination | Varies (results in truncated fragments) | Excessive acid exposure during deblocking, especially with purine-rich sequences.[3][4] | Use a milder deblocking acid (DCA), minimize acid contact time, and use base protecting groups that stabilize the glycosidic bond (e.g., dmf for dG).[3][4][5] |
| N3-Cyanoethyl Adduct | +53 Da | Reaction of thymidine with acrylonitrile, a byproduct of cyanoethyl group deprotection.[3] | Use a larger volume of deprotection solution or an AMA mixture to scavenge acrylonitrile.[3] |
Experimental Workflows and Diagrams
Diagram 1: Phosphoramidite Synthesis Cycle and Origin of n-1 Impurities
Caption: The phosphoramidite synthesis cycle and points where errors can lead to n-1 impurities.
Diagram 2: Troubleshooting Workflow for Unexpected Peaks in HPLC
Caption: A logical workflow for troubleshooting unexpected impurities based on mass spectrometry data.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. gilson.com [gilson.com]
- 8. agilent.com [agilent.com]
- 9. anacura.com [anacura.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
troubleshooting low coupling efficiency with modified phosphoramidites
Welcome to the technical support center for troubleshooting low coupling efficiency with modified phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical for my synthesis?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) in each synthesis cycle.[1] High coupling efficiency, ideally above 99%, is crucial because any unreacted sites lead to the formation of truncated sequences.[1][2] The accumulation of these truncated products significantly reduces the yield of the full-length oligonucleotide and complicates downstream purification and applications.[1] Even a small drop in average coupling efficiency can have a dramatic impact on the final yield, especially for longer oligonucleotides.[3][4][5][6]
Q2: I'm seeing a significant drop in my final product yield. Could low coupling efficiency of a modified phosphoramidite be the cause?
A2: Yes, this is a very likely cause. Modified phosphoramidites can have inherently lower coupling efficiencies compared to standard phosphoramidites for several reasons, including steric hindrance from bulky protecting groups or the modification itself.[][8][9] It is not uncommon for a modified reagent to have a coupling efficiency as low as 90%.[4][6] A decrease of just one or two percentage points in coupling efficiency can cut the theoretical yield of your final product by nearly half, particularly for longer sequences.[4][6]
Q3: How does water content affect coupling efficiency?
A3: Water is a major inhibitor of the coupling reaction and a primary cause of low coupling efficiency.[5][10] Any moisture present in the reagents, particularly the acetonitrile (B52724) (ACN) and the phosphoramidite solutions, will react with the activated phosphoramidite.[3][5] This reaction consumes the activated monomer, preventing it from coupling to the growing oligonucleotide chain.[5] Extremely humid conditions can also adversely affect the synthesis by making complete water removal nearly impossible.[4][6]
Q4: Can the type of activator I use impact the coupling of modified phosphoramidites?
A4: Absolutely. The activator plays a critical role in protonating the phosphoramidite to form a reactive intermediate.[][] The choice and concentration of the activator are essential for balancing reaction speed with fidelity.[] For sterically hindered or electronically demanding modified phosphoramidites, a standard activator like 1H-Tetrazole may not be sufficient. More potent activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may be required to achieve optimal coupling.[1][12]
Q5: My sequence contains several consecutive modifications. How might this affect coupling?
A5: Sequences with high densities of modifications, or those containing bulky or GC-rich regions, are prone to forming secondary structures like hairpins.[] These structures can sterically hinder the 5'-hydroxyl group, making it inaccessible to the incoming activated phosphoramidite and drastically reducing coupling efficiency.[]
Troubleshooting Guide
If you are experiencing low coupling efficiency, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Verify Reagent Quality and Preparation
-
Phosphoramidite Integrity : Ensure your modified phosphoramidites are fresh, of high purity, and have been stored under anhydrous conditions.[3][10] Expired or improperly stored amidites will lead to poor coupling.[1] Consider that different vendors may have varying impurity profiles for the same phosphoramidite.[3]
-
Solvent Anhydrousness : Use only anhydrous acetonitrile (ACN) for phosphoramidite and activator solutions.[3][5][10] Even trace amounts of water can significantly reduce coupling efficiency.[] It is recommended to use septum-sealed bottles of ACN and to use a fresh bottle when preparing new monomer solutions.[5]
-
Activator Solution : Prepare fresh activator solutions. Degraded activator will result in incomplete activation of the phosphoramidite.[1]
Step 2: Optimize Synthesizer Parameters
-
Extend Coupling Time : Modified phosphoramidites, especially those that are sterically bulky, often require longer coupling times than standard DNA or RNA phosphoramidites.[][][13] Try increasing the coupling time in your synthesis protocol.
-
Increase Reagent Concentration/Equivalents : Using a higher molar excess of the modified phosphoramidite can help drive the reaction to completion.[][14]
-
Check Fluidics : Inspect the synthesizer for any leaks, blocked lines, or issues with reagent delivery that might prevent the correct amount of phosphoramidite or activator from reaching the synthesis column.[1]
Step 3: Evaluate and Optimize Activator
-
Activator Choice : If you are using a standard activator like 1H-Tetrazole and still observing low efficiency, consider switching to a more potent activator. The choice of activator can significantly impact the coupling of sterically hindered phosphoramidites.[12]
| Activator | Typical Concentration | pKa | Notes |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, widely used activator.[1] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and faster than 1H-Tetrazole.[1] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[1][12] |
-
Activator Concentration : Ensure the activator concentration is optimal for the specific modified phosphoramidite being used.[]
Step 4: Address Sequence-Specific Problems
-
Secondary Structures : For sequences prone to forming secondary structures (e.g., GC-rich regions), consider using modified phosphoramidites designed to reduce this, or employ synthesis conditions that minimize secondary structure formation, such as elevated temperatures (if your synthesizer allows).[]
-
Base Composition : Be aware that purines (A, G) are bulkier and may require longer coupling times or stronger activators than pyrimidines (C, T).[]
Step 5: Inspect Solid Support
-
Support Type : For the synthesis of very long oligonucleotides, the pore size of the solid support can become a limiting factor. Reagents may have difficulty diffusing to the growing chain. In such cases, a support with a larger pore size (e.g., 2000 Å) may be beneficial.[5]
Key Experimental Protocols
Protocol 1: Trityl Cation Monitoring for Real-Time Coupling Efficiency Assessment
This method provides a real-time, semi-quantitative assessment of the stepwise coupling efficiency.[4] The dimethoxytrityl (DMT) group is cleaved from the 5'-end of the growing oligonucleotide chain during the deblocking step, producing a colored cation that can be measured by UV-Vis spectrophotometry.[1][10]
Methodology:
-
Synthesizer Setup : Ensure your DNA synthesizer is equipped with a trityl monitor (detector). Set the detector to measure absorbance at approximately 495 nm.[1]
-
Synthesis Initiation : Begin your automated oligonucleotide synthesis protocol.
-
Data Collection : During each deblocking step, the acidic reagent will cleave the DMT group. The released orange DMT cation is carried by the solvent through the detector. The instrument's software will record the absorbance peak for each cycle.[1]
-
Analysis : A consistent trityl signal across all cycles indicates high and uniform coupling efficiency. A sudden or gradual drop in the signal points to a coupling problem with a specific monomer. The stepwise coupling efficiency can be calculated by comparing the absorbance of a given cycle to the previous one.[1]
Protocol 2: HPLC Analysis of Crude Oligonucleotide Product
High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the purity of the final crude oligonucleotide and identify the presence of truncated sequences (n-1, n-2, etc.), which are direct indicators of incomplete coupling.[4][10]
Methodology:
-
Sample Preparation : After synthesis, cleavage, and deprotection, dissolve a small aliquot of the crude oligonucleotide in an appropriate buffer (e.g., 100 mM triethylammonium (B8662869) acetate, TEAA).[10]
-
HPLC Conditions :
-
Column : A C18 reverse-phase column is typically used.[10]
-
Mobile Phase A : 100 mM TEAA in water.[10]
-
Mobile Phase B : 100 mM TEAA in acetonitrile.[10]
-
Gradient : A linear gradient from low to high percentage of Mobile Phase B is used to elute the oligonucleotides.
-
Detection : UV absorbance at 260 nm.
-
-
Analysis : The main peak in the chromatogram corresponds to the full-length product. The presence of significant earlier-eluting peaks (shorter fragments) indicates a high proportion of truncated sequences and thus, low overall coupling efficiency.
By systematically working through these troubleshooting steps and utilizing the provided protocols, you can effectively diagnose and resolve issues with low coupling efficiency for your modified phosphoramidites, leading to higher yields and purer final products.
References
- 1. benchchem.com [benchchem.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. benchchem.com [benchchem.com]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. researchgate.net [researchgate.net]
side reactions involving guanine bases during oligo synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side reactions involving guanine (B1146940) bases during oligonucleotide synthesis. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during oligonucleotide synthesis that are related to guanine base side reactions.
Issue: Low yield of full-length oligonucleotide and presence of shorter fragments, particularly in purine-rich sequences.
Possible Cause: Depurination of guanine bases during the acidic detritylation step.
Troubleshooting Steps:
-
Evaluate the Deblocking Reagent: The standard deblocking reagent, trichloroacetic acid (TCA), is a strong acid that can lead to protonation of the N7 position of guanine, causing depurination.[1][2][3][4]
-
Assess Guanine Protecting Group: Acyl protecting groups, which are electron-withdrawing, can destabilize the glycosidic bond of guanine, making it more susceptible to depurination.[3]
-
Solution: Utilize a guanine phosphoramidite (B1245037) with an electron-donating protecting group, such as dimethylformamidine (dmf). The dmf group helps to stabilize the glycosidic bond and protect against depurination.[1][2]
-
-
Optimize Synthesis Cycle: Prolonged exposure to acidic conditions can increase the incidence of depurination.
-
Solution: Minimize the duration of the detritylation step to what is necessary for complete removal of the DMT group. Ensure efficient washing after the deblocking step to completely remove the acid before the next coupling cycle.
-
Issue: Presence of an n+1 peak in the final product, especially in G-rich sequences.
Possible Cause: Formation of a GG dimer during the coupling step.
Troubleshooting Steps:
-
Examine the Activator: Activators used in phosphoramidite chemistry are mild acids. Strongly acidic activators can prematurely remove the 5'-DMT group from the incoming dG phosphoramidite, which can then react with another activated dG monomer to form a GG dimer.[1][4]
-
Solution: Avoid strongly acidic activators like 5-Benzylthio-1H-tetrazole (BTT) and 5-Ethylthio-1H-tetrazole (ETT).[4] Use a less acidic activator such as 4,5-dicyanoimidazole (B129182) (DCI), which is a strong activator but has a higher pKa.[4]
-
-
Ensure Anhydrous Conditions: The presence of moisture can lead to side reactions and lower coupling efficiency, which can exacerbate other issues.
-
Solution: Ensure all reagents, especially the acetonitrile (B52724) (ACN) and the phosphoramidites, are anhydrous. Use in-line drying filters for the argon or helium gas supply.[1]
-
Issue: Detection of a mass addition of +41 Da on guanine-containing oligonucleotides.
Possible Cause: Modification of the guanine base by the capping reagent.
Troubleshooting Steps:
-
Review the Capping Step: The acetic anhydride (B1165640) used in the capping step can react with the protected guanine base to form N2-acetyl-2,6-diaminopurine.[4][5][6][7][8][9]
-
Solution 1: Optimize the capping time. Reducing the contact time of the capping reagents with the growing oligonucleotide chain can minimize the formation of this adduct.[10]
-
Solution 2: Consider alternative capping reagents. Phenoxyacetic anhydride can be used as a substitute for acetic anhydride and has been shown to reduce this side reaction.[4]
-
Issue: Presence of oxidative damage, such as 8-oxo-guanine, in the final product.
Possible Cause: Oxidation of guanine during the oxidation step.
Troubleshooting Steps:
-
Evaluate the Oxidizing Agent: The standard iodine/water oxidant can be harsh and lead to the oxidation of guanine, the most easily oxidized of the four bases.
-
Solution: Use a non-aqueous oxidizing agent, such as (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO). CSO is a milder oxidizing agent that can reduce the level of guanine oxidation.
-
Issue: Incomplete deprotection of the final oligonucleotide, particularly with G-rich sequences.
Possible Cause: The isobutyryl (iBu) protecting group on guanine is more resistant to removal than the protecting groups on other bases.
Troubleshooting Steps:
-
Optimize Deprotection Conditions: Standard deprotection times may not be sufficient for complete removal of the iBu group from guanine.
-
Solution 1: Increase the deprotection time or temperature. However, be cautious as harsh conditions can lead to other side reactions.
-
Solution 2: Use a more labile protecting group for guanine, such as the acetyl (Ac) or dimethylformamidine (dmf) group, in conjunction with a suitable deprotection method like the UltraFAST deprotection protocol (Ammonium Hydroxide/Methylamine).[7][11][12][13]
-
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a problem in oligonucleotide synthesis?
A1: Depurination is the cleavage of the β-N-glycosidic bond that connects a purine (B94841) base (adenine or guanine) to the sugar backbone of the oligonucleotide.[2][3][4] This reaction is promoted by acidic conditions, such as those used during the detritylation step. When a guanine base is lost, it creates an abasic site in the oligonucleotide chain. This abasic site is unstable under the basic conditions of the final deprotection step and will lead to chain cleavage, resulting in a truncated oligonucleotide that is often difficult to separate from the full-length product.[2][3]
Q2: How can I detect and quantify guanine-related side products in my synthesized oligonucleotide?
A2: The most common methods for detecting and quantifying impurities in synthetic oligonucleotides are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][14]
-
Reversed-Phase HPLC (RP-HPLC) can separate oligonucleotides based on their hydrophobicity. Many guanine-related impurities, such as those with residual protecting groups or certain modifications, will have different retention times than the full-length product.[5][14]
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is a powerful technique for separating oligonucleotides and their impurities.
-
LC-MS combines the separation power of HPLC with the mass detection of mass spectrometry, allowing for the identification of impurities based on their mass-to-charge ratio. This is particularly useful for identifying specific modifications, such as the +41 Da addition from capping reagent modification or the formation of 8-oxo-guanine.
Q3: Are there protecting groups for guanine that are less prone to side reactions?
A3: Yes, the choice of protecting group for the exocyclic amine of guanine can significantly impact the frequency of side reactions. The standard isobutyryl (iBu) group is relatively stable and can be difficult to remove completely. More labile protecting groups like acetyl (Ac) and dimethylformamidine (dmf) are available.[11][12] The dmf group is also electron-donating, which helps to protect against depurination.[1][2] Using these "fast-deprotecting" phosphoramidites often requires milder deprotection conditions.[11]
Q4: What is the "GG dimer" and how does it form?
A4: A GG dimer is an n+1 impurity that can form during the coupling step of oligonucleotide synthesis. It consists of two guanosine (B1672433) monomers coupled together. This occurs when the 5'-DMT protecting group of an incoming dG phosphoramidite is prematurely removed by the acidic activator. This deprotected dG monomer can then react with another activated dG phosphoramidite in solution, forming a dimer that is subsequently incorporated into the growing oligonucleotide chain.[1][4]
Q5: Can the capping step cause side reactions with guanine?
A5: Yes, the acetic anhydride in the standard capping solution can react with the protected guanine base to form N2-acetyl-2,6-diaminopurine. This results in an oligonucleotide with a mass increase of 41 Daltons at the site of the modified guanine.[4][5][6][7][8][9]
Data Presentation
Table 1: Comparison of Deblocking Agents and Their Effect on Depurination
| Deblocking Agent | pKa | Relative Rate of Depurination | Notes |
| Trichloroacetic Acid (TCA) | ~0.7 | Higher | Standard, fast detritylation, but higher risk of depurination.[1][2][4] |
| Dichloroacetic Acid (DCA) | ~1.5 | Lower | Milder, reduces depurination, but detritylation is slower.[1][2] |
Table 2: Influence of Activator Choice on GG Dimer Formation
| Activator | pKa | Tendency for GG Dimer Formation | Recommendation |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | Higher | Avoid for G-rich sequences.[4] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | Higher | Avoid for G-rich sequences.[4] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Lower | Recommended to minimize GG dimer formation.[4] |
Table 3: Common Guanine-Related Impurities and Their Mass Changes
| Impurity | Mass Change (Da) | Cause |
| N2-acetyl-2,6-diaminopurine | +41 | Reaction with acetic anhydride during capping.[4][5][6][7][8][9] |
| GG Dimer | Varies (n+1) | Premature detritylation of dG phosphoramidite during coupling.[1][4] |
| 8-oxo-guanine | +16 | Oxidation during the iodine/water oxidation step. |
| Residual Isobutyryl Group | +70 | Incomplete deprotection of iBu-dG. |
Experimental Protocols
Protocol 1: RP-HPLC Analysis of Oligonucleotide Purity
This protocol provides a general method for analyzing the purity of a synthetic oligonucleotide and detecting potential guanine-related impurities by reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Synthesized oligonucleotide, deprotected and desalted
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., Agilent, Waters)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide in nuclease-free water to a final concentration of approximately 1 OD260 unit/100 µL.
-
HPLC Setup:
-
Install the C18 column and equilibrate with 100% Mobile Phase A at a flow rate of 1 mL/min.
-
Set the UV detector to monitor absorbance at 260 nm.
-
-
Injection: Inject 10-20 µL of the prepared oligonucleotide sample.
-
Gradient Elution: Run a linear gradient from 0% to 50% Mobile Phase B over 20-30 minutes. The optimal gradient may need to be adjusted based on the length and sequence of the oligonucleotide.
-
Data Analysis:
-
The main peak corresponds to the full-length oligonucleotide product.
-
Earlier eluting peaks are typically shorter failure sequences.
-
Later eluting peaks may correspond to impurities with residual hydrophobic protecting groups (e.g., incomplete deprotection of iBu-dG).
-
Shoulder peaks or poorly resolved peaks near the main product peak may indicate the presence of other impurities like n+1 species (e.g., GG dimers) or modified bases. Further analysis by LC-MS is recommended for confirmation.
-
Protocol 2: LC-MS Analysis for Identification of Guanine Adducts
This protocol outlines a general procedure for identifying guanine-related adducts, such as N2-acetyl-2,6-diaminopurine (+41 Da), using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Synthesized oligonucleotide, deprotected and desalted
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
C18 reversed-phase UPLC column
-
Mobile Phase A: 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP), pH 7.9 in water
-
Mobile Phase B: 50% Mobile Phase A, 50% Methanol
-
Nuclease-free water
Procedure:
-
Sample Preparation: Prepare a 1-10 µM solution of the oligonucleotide in nuclease-free water.
-
LC-MS Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 0.2 mL/min.
-
Set the mass spectrometer to operate in negative ion mode and to acquire data over a mass range that includes the expected mass of the oligonucleotide and potential adducts.
-
-
Injection: Inject 1-5 µL of the sample.
-
Gradient Elution: Apply a suitable gradient to separate the oligonucleotide from its impurities. A typical gradient might be from 5% to 60% Mobile Phase B over 10-15 minutes.
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the species present in each chromatographic peak.
-
Search for masses corresponding to the expected full-length product and potential guanine adducts. For example, a mass increase of 41 Da relative to the expected mass would indicate the presence of the N2-acetyl-2,6-diaminopurine adduct.
-
Tandem MS (MS/MS) can be used to fragment the ions and confirm the location of the modification.
-
Visualizations
Caption: Depurination pathway of guanine during oligonucleotide synthesis.
Caption: Formation of a GG dimer impurity during the coupling step.
References
- 1. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping. | Semantic Scholar [semanticscholar.org]
- 10. Team:Vanderbilt/Experiments/LCMS - 2016.igem.org [2016.igem.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. waters.com [waters.com]
incomplete detritylation of synthetic oligonucleotides causes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of oligonucleotides, with a specific focus on challenges related to incomplete detritylation.
Frequently Asked Questions (FAQs)
Q1: What is incomplete detritylation and why is it a problem?
Incomplete detritylation is the failure to remove the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the growing oligonucleotide chain during solid-phase synthesis. This failure leads to the termination of chain elongation at that point, resulting in the formation of "failure sequences" (e.g., n-1, n-2mers).[1][2][3] These impurities are structurally very similar to the desired full-length oligonucleotide, making them difficult to remove during purification.[4] The presence of these failure sequences can significantly reduce the yield of the target oligonucleotide and negatively impact its performance in downstream applications by lowering hybridization efficiency and therapeutic efficacy.[2][4]
Q2: What are the primary causes of incomplete detritylation?
Several factors can contribute to incomplete detritylation:
-
Insufficient Deblocking Time: The time allowed for the detritylation step may not be sufficient for the complete removal of the DMT group, especially for longer oligonucleotides.[5]
-
Deblocking Reagent Issues: The deblocking acid, commonly dichloroacetic acid (DCA) or trichloroacetic acid (TCA), may be depleted or its activity reduced.[6][7][8] Incomplete removal of acetonitrile (B52724) from the previous step can also slow down the detritylation kinetics.[6][7][9][10][11]
-
Suboptimal Reagent Concentration: Using a less acidic reagent like DCA can lead to incomplete detritylation if the concentration or contact time is not optimized.[8]
-
Column/Reactor Effects: In packed-bed column reactors, the deblocking acid can bind strongly to the oligonucleotide, depleting the free acid in the solution and leading to incomplete detritylation, particularly at low linear velocities.[6][7][10][11]
-
Solvent Choice: Certain solvents can interact with the deblocking acid, reducing its effectiveness.[10]
Q3: How can I detect incomplete detritylation and the resulting impurities?
A variety of analytical techniques can be employed to assess the purity of synthetic oligonucleotides and detect failure sequences resulting from incomplete detritylation:
-
High-Performance Liquid Chromatography (HPLC): Both Reverse-Phase (RP-HPLC) and Anion-Exchange (AX-HPLC) are powerful for separating the full-length product from shorter failure sequences. However, RP-HPLC may have limitations in separating oligonucleotides of similar length, especially for sequences longer than 12-mers.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the synthesized oligonucleotides, allowing for the identification of truncated sequences.[2]
-
Capillary Gel Electrophoresis (CGE): CGE is an effective method for analyzing the purity of oligonucleotides and can resolve full-length products from n-1 and n-2 failure sequences.[5]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE can also be used to visualize the purity of an oligonucleotide preparation, where the full-length product should appear as a sharp band with minimal contamination from shorter fragments.
Troubleshooting Guide
This guide provides solutions to common problems associated with incomplete detritylation.
| Problem | Potential Cause | Recommended Solution |
| Low yield of full-length product and presence of shorter sequences (n-1, n-2) in analytical traces (HPLC, CGE, PAGE). | Incomplete detritylation. | 1. Increase Detritylation Time: Extend the duration of the deblocking step to ensure complete removal of the DMT group.[5] 2. Optimize Deblocking Reagent: Consider increasing the concentration of the deblocking acid (e.g., DCA) or using a stronger acid like TCA, while being mindful of the potential for depurination.[6][7][8] Ensure fresh and properly prepared deblocking solutions are used. 3. Improve Washing Steps: Ensure complete removal of acetonitrile before the deblocking step.[6][7][9][10][11] 4. Review Synthesis Protocol for Long Oligonucleotides: For longer sequences, a longer deblocking time is generally required.[12] |
| Broad peaks or shoulders on the main product peak in HPLC chromatograms. | Co-elution of failure sequences with the full-length product. | 1. Optimize HPLC Method: Adjust the gradient, temperature, or ion-pairing reagent to improve the resolution between the full-length oligonucleotide and closely related impurities. 2. Use Orthogonal Analytical Methods: Confirm purity using a different analytical technique, such as CGE or mass spectrometry, to get a more accurate assessment.[2] |
| Inconsistent synthesis yields, especially during humid conditions. | Water contamination in reagents. | 1. Use Anhydrous Reagents: Ensure that all reagents, especially acetonitrile and the phosphoramidite (B1245037) solutions, are anhydrous.[12] 2. Maintain a Dry Environment: Use an in-line drying filter for the argon or helium supply to the synthesizer.[12] |
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Oligonucleotide Purity Analysis
Objective: To separate and quantify the full-length oligonucleotide from failure sequences based on hydrophobicity.
Methodology:
-
Sample Preparation: Dissolve the crude or purified oligonucleotide in a suitable buffer (e.g., 0.1 M Triethylammonium Acetate - TEAA).
-
HPLC System: An HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase:
-
Buffer A: 0.1 M TEAA in water.
-
Buffer B: 0.1 M TEAA in acetonitrile.
-
-
Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage is used to elute the oligonucleotides. A typical gradient might be 5-65% Buffer B over 30 minutes.
-
Detection: Monitor the absorbance at 260 nm. The full-length, DMT-on oligonucleotide will have a longer retention time than the shorter, DMT-off failure sequences.
Protocol 2: Mass Spectrometry for Oligonucleotide Mass Verification
Objective: To confirm the molecular weight of the synthesized oligonucleotide and identify any impurities with different masses.
Methodology:
-
Sample Preparation: The oligonucleotide sample must be desalted prior to analysis. This can be achieved through ethanol (B145695) precipitation or using a desalting column.
-
Mass Spectrometer: An ESI or MALDI mass spectrometer.
-
Analysis:
-
ESI-MS: The desalted oligonucleotide solution is infused into the ESI source. The resulting mass spectrum will show a series of multiply charged ions, which can be deconvoluted to determine the molecular weight.
-
MALDI-MS: The desalted oligonucleotide is co-crystallized with a matrix on a target plate and analyzed. MALDI is often more tolerant of salts but may have lower mass accuracy for longer oligonucleotides.
-
-
Data Interpretation: Compare the experimentally determined molecular weight with the calculated theoretical mass of the target oligonucleotide. The presence of peaks corresponding to the masses of n-1, n-2, or other modified sequences indicates impurities.
Visualizations
Caption: Workflow of oligonucleotide synthesis and troubleshooting incomplete detritylation.
Caption: Causes and consequences of incomplete detritylation in oligonucleotide synthesis.
References
- 1. exactmer.com [exactmer.com]
- 2. tsquality.ch [tsquality.ch]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Oligonucleotides Purity and Impurities Analysis | Agilent [agilent.com]
- 5. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Acid binding and detritylation during oligonucleotide synthesis. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: Phosphoramidite Stability in Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of phosphoramidite (B1245037) solutions used in oligonucleotide synthesis. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section addresses common issues related to phosphoramidite solution instability.
Question: We are observing low coupling efficiencies in our oligonucleotide synthesis. What are the potential causes related to phosphoramidite stability?
Answer: Low coupling efficiency is a frequent problem often linked to the degradation of phosphoramidite solutions. The primary causes include:
-
Hydrolysis: Phosphoramidites are highly sensitive to moisture. Even trace amounts of water in the acetonitrile (B52724) solvent or on the synthesizer's fluidics can hydrolyze the phosphoramidite to its corresponding H-phosphonate, which is inactive in the coupling reaction.[1]
-
Oxidation: The trivalent phosphorus (P(III)) center in a phosphoramidite can be oxidized to a pentavalent (P(V)) species, rendering it incapable of coupling. This can occur due to exposure to air.
-
Improper Storage: Storing phosphoramidite solutions at room temperature for extended periods can accelerate degradation.[2]
-
Poor Quality Reagents: The purity of the phosphoramidites and the anhydrous nature of the acetonitrile are critical for maintaining high coupling efficiency.[3]
Question: How can we troubleshoot low coupling efficiencies suspected to be caused by phosphoramidite instability?
Answer: A systematic approach can help identify and resolve the issue. We recommend the following workflow:
-
Verify Reagent Quality:
-
Use fresh, high-purity phosphoramidites and anhydrous acetonitrile (<30 ppm water).
-
Ensure the activator solution is fresh and at the correct concentration.
-
-
Check for Moisture:
-
Confirm that all solvents and reagents are anhydrous.
-
Use molecular sieves in the phosphoramidite and activator bottles to scavenge residual moisture.[2]
-
Purge synthesizer lines thoroughly with a dry inert gas like argon or helium.
-
-
Assess Phosphoramidite Integrity:
-
Perform an HPLC or ³¹P NMR analysis on the phosphoramidite solution to check for degradation products.
-
-
Review Synthesis Protocol:
-
For problematic sequences, consider increasing the coupling time or performing a double coupling.[4]
-
Question: What are the typical degradation products of phosphoramidites and how can they be identified?
Answer: The main degradation pathways are hydrolysis and oxidation.
-
Hydrolysis Products: The primary hydrolysis product is the corresponding H-phosphonate. Further degradation can lead to the formation of phosphonates and secondary amines.[5][6][7][8]
-
Oxidation Products: The trivalent phosphorus (P(III)) is oxidized to a pentavalent phosphate (B84403) (P(V)) species.[5]
These degradation products can be identified and quantified using the following analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary method to assess purity and detect degradation products.[5]
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This technique is highly specific for phosphorus-containing compounds and can distinguish between the desired P(III) phosphoramidite and its P(V) oxidized impurities.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful tool helps in identifying the molecular weights of impurities, aiding in their structural elucidation.[5]
Question: How does the stability of phosphoramidites vary among the different nucleobases?
Answer: The stability of phosphoramidite solutions in acetonitrile decreases in the following order: T > dC > dA > dG.[6][7][8] The dG phosphoramidite is particularly susceptible to degradation, which can be autocatalytic.[5][9][10] Studies have shown that after five weeks of storage in an inert gas atmosphere, the purity of T and dC phosphoramidites was reduced by 2%, dA by 6%, and dG by 39%.[2][6][7][8]
Question: What are the best practices for preparing and storing phosphoramidite solutions to ensure their stability?
Answer: To minimize degradation, adhere to the following procedures:
-
Use Anhydrous Solvents: Dissolve phosphoramidites in anhydrous acetonitrile with a water content of less than 30 ppm.[5]
-
Inert Atmosphere: Handle solid phosphoramidites and their solutions under a dry, inert atmosphere such as argon or nitrogen.[1]
-
Proper Storage: Store solid phosphoramidites at -20°C.[1] For solutions in anhydrous acetonitrile, short-term storage on the synthesizer is acceptable, but for longer periods, storage at -20°C is recommended.[1][2]
-
Use of Molecular Sieves: Adding activated 3Å molecular sieves to the dissolved phosphoramidite solution can help maintain anhydrous conditions.[11]
Data Presentation
Table 1: Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile
This table summarizes the degradation of standard phosphoramidites in a 0.2 M acetonitrile solution stored at room temperature under an inert atmosphere over five weeks.
| Phosphoramidite | Initial Purity | Purity after 5 Weeks | Purity Reduction |
| T (Thymidine) | ~99% | ~97% | 2% |
| dC (Deoxycytidine) | ~99% | ~97% | 2% |
| dA (Deoxyadenosine) | ~99% | ~93% | 6% |
| dG (Deoxyguanosine) | ~99% | ~60% | 39% |
Data compiled from studies by Krotz, A. H., et al.[2][6][7][8]
Experimental Protocols
Protocol 1: RP-HPLC Analysis of Phosphoramidite Purity
This protocol outlines a standard method for assessing the purity of phosphoramidite solutions.
Objective: To determine the purity of a phosphoramidite solution and identify the presence of degradation products.
Materials:
-
Phosphoramidite sample
-
Anhydrous acetonitrile
-
Triethylamine (B128534) (TEA)
-
Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a sample solution of approximately 0.1 mg/mL in anhydrous acetonitrile containing a small amount of a non-nucleophilic base like triethylamine (0.01% v/v) to minimize on-column degradation.[5][12]
-
Chromatographic Conditions:
-
Analysis: Inject the sample onto the HPLC system. The desired phosphoramidite typically appears as a pair of diastereomeric peaks. Degradation products will appear as separate peaks, usually eluting earlier than the main product. The purity is calculated based on the peak area percentage of the main diastereomeric peaks relative to the total peak area.
Protocol 2: ³¹P NMR Analysis of Phosphoramidite Stability
This protocol provides a method for the specific detection and quantification of phosphorus-containing species in a phosphoramidite solution.
Objective: To identify and quantify the desired P(III) phosphoramidite and its P(V) oxidized impurities.
Materials:
-
Phosphoramidite sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
Triethylamine (TEA)
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Sample Preparation: Prepare the sample at a concentration of approximately 0.3 g/mL in CDCl₃ containing 1% (v/v) TEA.[6]
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Typical acquisition parameters include a spectral width of 300 ppm centered around 100 ppm, a relaxation delay of 2.0 seconds, and a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 scans).[6]
-
-
Data Analysis:
-
The two diastereomers of the P(III) phosphoramidite will appear as two distinct peaks around 149 ppm.
-
P(V) oxidized impurities will resonate in the region of -25 to 99 ppm.[6]
-
Other P(III) impurities may appear between 100 and 169 ppm, excluding the main product peaks.[6]
-
Quantify the relative amounts of each species by integrating the corresponding peaks.
-
Mandatory Visualization
Caption: Troubleshooting workflow for phosphoramidite stability issues.
References
- 1. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. usp.org [usp.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]
- 9. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Post-Deprotection Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in removing benzamide (B126) contamination following deprotection reactions.
Troubleshooting Guide
Issue: My final product is contaminated with benzamide after a deprotection step. How can I remove it?
Benzamide is a common byproduct in reactions involving benzoyl protecting groups, especially under certain deprotection conditions. The choice of purification method depends on the properties of your desired compound. Here’s a step-by-step guide to help you choose the best strategy.
Step 1: Assess the Properties of Your Compound and the Benzamide Contaminant
Before selecting a purification method, it's crucial to understand the physical and chemical properties of both your desired product and the benzamide impurity. Key properties to consider are solubility, polarity, and boiling point.
Step 2: Choose a Purification Method
Based on the properties identified in Step 1, you can select from the following purification techniques:
-
Recrystallization: Ideal if your compound and benzamide have significantly different solubilities in a particular solvent.
-
Column Chromatography: A versatile method for separating compounds with different polarities.
-
Liquid-Liquid Extraction: Effective if your compound and benzamide have different acid-base properties.
The following flowchart provides a decision-making framework for selecting the most appropriate purification method.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude benzamide?
A1: The most common and effective methods for purifying compounds contaminated with benzamide are recrystallization, flash column chromatography, and in some cases, sublimation.[1] Recrystallization is often the first choice if a suitable solvent can be found.[1][2]
Q2: How can I effectively remove unreacted starting materials or other byproducts along with benzamide?
A2: Column chromatography is generally the most effective method for separating multiple components in a reaction mixture.[3][4] If the impurities have different acidic or basic properties, a series of aqueous extractions at different pH values can be very effective.[5][6] For instance, unreacted amines can be removed with an acidic wash, while acidic impurities can be removed with a basic wash.[5][7]
Q3: My product and benzamide have similar polarities. What should I do?
A3: If column chromatography is ineffective due to similar polarities, consider recrystallization from a different solvent system.[8] Sometimes, a combination of techniques is necessary. You could also explore reversed-phase chromatography if your compound is suitable for it.[4][9]
Q4: My product is an oil and won't crystallize. How can I remove the benzamide?
A4: For oily products, column chromatography is the most suitable method.[3] If the oil is not amenable to chromatography, you could try to induce crystallization by trituration with a non-polar solvent like hexane (B92381) or by seeding with a small crystal of the pure product.[8]
Data Presentation
Solubility of Benzamide in Common Organic Solvents
The following table summarizes the solubility of benzamide in various organic solvents at different temperatures. This data can help in selecting an appropriate solvent for recrystallization. The general trend is that benzamide's solubility increases with temperature.[10][11]
| Solvent | Solubility Trend with Increasing Temperature | Relative Solubility |
| Methanol | Increases | Very High[10][11] |
| Acetone | Increases | High[10][11] |
| Ethanol (B145695) | Increases | High[10][11][12] |
| 1-Propanol | Increases | Moderate[10][11] |
| 1-Butanol | Increases | Moderate[10][11] |
| Isopropanol | Increases | Moderate[10][11] |
| Isobutanol | Increases | Moderate[10][11] |
| Ethyl Acetate | Increases | Low[10][11] |
| Acetonitrile (B52724) | Increases | Low[10][11] |
| Water | Increases | Very Low[10][11][12] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the general steps for removing benzamide from a solid product via recrystallization.
-
Solvent Selection: Choose a solvent in which your desired compound has high solubility at elevated temperatures and low solubility at room temperature, while benzamide has either very high or very low solubility. Hot water, ethanol, acetone, and acetonitrile are common choices.[1]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.[13][14]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure product.[15][16]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[13][16]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a general workflow for separating your compound from benzamide using silica (B1680970) gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. famu.edu [famu.edu]
improving yield of full-length product in oligo synthesis
Welcome to the technical support center for oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of full-length product in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor affecting the yield of full-length oligonucleotides?
The single most critical factor is the stepwise coupling efficiency . During solid-phase synthesis, each nucleotide is added in a cycle. If the coupling of a phosphoramidite (B1245037) monomer to the growing oligo chain is not successful, it results in a truncated sequence. Even a small decrease in coupling efficiency has a dramatic negative impact on the final yield of the full-length product (FLP), especially for longer oligonucleotides.[1][2][3][4]
Q2: How does oligonucleotide length relate to the final yield of the full-length product?
As the length of the oligonucleotide increases, the cumulative effect of small inefficiencies in each synthesis cycle leads to a significant decrease in the final yield of the full-length product. With each additional base, there is another chance for a coupling failure. The theoretical maximum yield can be calculated using the formula: Yield = (Coupling Efficiency) ^ (Number of couplings) .[4] For example, for a 50-mer oligonucleotide (requiring 49 coupling steps), a coupling efficiency of 99.5% would theoretically yield about 78.2% full-length product, while a 98.5% efficiency would drop the theoretical yield to approximately 51.8%.[1][5]
Q3: My final yield after purification is very low. What are the common causes?
Low final yield after purification can be attributed to several factors:
-
Low Coupling Efficiency: This is the primary cause of a low percentage of full-length product in the crude mixture to begin with.[2][6]
-
Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the formation of deletion mutants (n-1, n-2, etc.), which can be difficult to separate from the full-length product.[1][7]
-
Depurination: Acid-catalyzed removal of purine (B94841) bases (A and G) during the detritylation step creates abasic sites. These sites are cleaved during the final deprotection, leading to shorter fragments and reducing the yield of the full-length oligo.[2][8][9]
-
Yield Loss During Purification: The purification process itself, whether by cartridge, HPLC, or PAGE, can result in a significant loss of material.[3][6] Highly stringent purity requirements often necessitate narrower collection windows during chromatography, further reducing the final yield.[3][6]
-
Issues with Modified Oligonucleotides: Modified phosphoramidites often exhibit lower coupling efficiencies than standard A, C, G, and T monomers.[3][6]
Q4: I'm observing a significant amount of n-1 product. What is the likely cause?
The presence of a significant n-1 peak (and other deletion mutants) is most commonly due to inefficient capping .[1][7] If the unreacted 5'-hydroxyl groups are not blocked after a coupling failure, they will react in the subsequent coupling cycle, leading to an oligonucleotide with an internal deletion.[10][] Another potential cause is incomplete detritylation, where the DMT protecting group is not fully removed, preventing the subsequent coupling reaction.[7]
Q5: How can I minimize depurination during synthesis?
Depurination is the acid-catalyzed cleavage of the bond between a purine base and the sugar backbone.[8][12][13] To minimize this side reaction:
-
Use a Milder Deblocking Acid: Dichloroacetic acid (DCA) is a milder acid than trichloroacetic acid (TCA) and is less likely to cause depurination.[10][14] Using DCA is particularly recommended for the synthesis of long oligonucleotides.[10]
-
Optimize Detritylation Time: Reduce the contact time of the acid with the oligonucleotide to the minimum required for complete detritylation.[10][14] Studies have shown that acid delivery times can often be shortened without compromising the yield of the full-length product.[10][15]
-
Use Base-Protecting Groups that Stabilize the Glycosidic Bond: Formamidine protecting groups on dA and dG are electron-donating and help to stabilize the glycosidic bond, making it less susceptible to cleavage.[8]
Troubleshooting Guides
Issue 1: Low Overall Crude Yield
If the total amount of synthesized oligonucleotide material (including truncated sequences) is low, consider the following:
| Potential Cause | Troubleshooting Steps |
| Reagent Quality | Ensure all reagents, especially phosphoramidites and activators, are fresh and of high purity.[6][16] Use anhydrous acetonitrile (B52724) for all solutions.[2][16] |
| Moisture Contamination | Moisture is a primary cause of low coupling efficiency.[2][16] Ensure all solvents are anhydrous and that the synthesizer lines are dry.[2] Consider using molecular sieves to dry acetonitrile.[10] Ambient humidity can also be a factor.[3][6] |
| Solid Support Issues | Verify that the correct solid support is being used for the synthesis scale and oligonucleotide length. Clogged pores in the support can hinder reagent access to the growing oligo chain.[2][14] |
| Synthesizer Fluidics | Check for blockages or leaks in the synthesizer's fluid delivery system that could lead to incomplete reagent delivery. |
Issue 2: High Percentage of Truncated Products (Low FLP Purity)
If the crude product shows a high proportion of shorter sequences relative to the full-length product, focus on optimizing the synthesis cycle steps.
| Potential Cause | Troubleshooting Steps |
| Inefficient Coupling | Increase the coupling time, especially for longer or more complex sequences.[10] Increase the concentration of the phosphoramidite.[10] Ensure the activator is fresh and effective.[10] |
| Inefficient Capping | Verify the freshness and concentration of the capping reagents (Acetic Anhydride and N-Methylimidazole).[10] Consider increasing the capping time to ensure all unreacted sites are blocked.[16] Some synthesizers may benefit from a double capping cycle.[2] |
| Incomplete Detritylation | Ensure the detritylation reagent is fresh and at the correct concentration.[14] If using a colorimetric trityl monitor, a lack of consistent color development can indicate a problem. Increase the detritylation time in small increments if necessary.[14] |
| Depurination | Switch from TCA to the milder DCA for detritylation.[16] Minimize the acid contact time.[10] |
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Full-Length Product (FLP) Yield
| Oligo Length (bases) | Coupling Efficiency: 98.5% (% FLP) | Coupling Efficiency: 99.0% (% FLP) | Coupling Efficiency: 99.5% (% FLP) |
| 20 | 75.5% | 82.6% | 90.5% |
| 40 | 57.0% | 68.2% | 81.8% |
| 60 | 42.8% | 56.2% | 74.0% |
| 80 | 32.2% | 46.3% | 67.0% |
| 100 | 24.2% | 38.1% | 60.5% |
Data compiled from the general understanding that yield = (efficiency)^(n-1).[4]
Experimental Protocols
Protocol 1: Trityl Cation Assay for Quantifying Coupling Efficiency
This protocol allows for the colorimetric quantification of the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the number of coupled bases in the preceding cycle.
Materials:
-
Synthesizer with capability to collect trityl fractions.
-
UV-Vis Spectrophotometer.
-
Perchloric acid solution in methanol.
-
Acetonitrile.
Procedure:
-
During the synthesis, collect the orange-colored eluent from the detritylation step of each cycle into separate vials.
-
Dilute each fraction with a known volume of acetonitrile to bring the absorbance into the linear range of the spectrophotometer.
-
To a defined volume of the diluted trityl fraction, add the perchloric acid solution to stabilize the orange color of the DMT cation.
-
Measure the absorbance of the solution at approximately 495 nm.
-
The absorbance is proportional to the amount of DMT cation released, and therefore to the number of molecules that were successfully coupled in the previous cycle. A steady or slowly decreasing absorbance from cycle to cycle indicates high coupling efficiency. A sharp drop in absorbance indicates a coupling failure.
Protocol 2: Optimization of Detritylation
This protocol outlines a method to find the minimum acid exposure time required for complete detritylation, thereby minimizing depurination.
Materials:
-
Oligonucleotide synthesizer.
-
Detritylation reagent (e.g., 3% DCA in toluene).
-
Cleavage and deprotection reagents.
-
HPLC or UPLC system for analysis.
Procedure:
-
Synthesize a short, standard oligonucleotide (e.g., a 10-mer) multiple times, varying only the detritylation time. For example, test continuous acid delivery for 110 seconds, 40 seconds, and 20 seconds.[15]
-
After synthesis, cleave and deprotect all the oligonucleotides under identical conditions.
-
Analyze the crude product from each synthesis run by anion-exchange HPLC.
-
Compare the chromatograms. The optimal detritylation time is the shortest time that results in a maximal yield of the full-length product without a significant increase in failure peaks (indicating incomplete detritylation).[15]
Visualizations
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. glenresearch.com [glenresearch.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. Understanding Why Oligos Sometimes Require Purification [biosyn.com]
- 5. academic.oup.com [academic.oup.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. DNA Repair - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Depurination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
reattachment of DMT group after acid deprotection
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reattachment of the 4,4'-dimethoxytrityl (DMT) group following acid deprotection, a common step in nucleoside and oligonucleotide chemistry.
Troubleshooting Guide
This guide addresses specific issues that may arise during the DMT protection reaction.
Question: Why is my DMT reattachment (protection) reaction incomplete, with a significant amount of starting material remaining?
Answer: Incomplete DMT protection is a common issue that can often be attributed to a few key factors:
-
Presence of Moisture: The most frequent cause of incomplete reaction is the presence of water in the reaction mixture. 4,4'-dimethoxytrityl chloride (DMT-Cl) is highly reactive towards water, leading to its hydrolysis into the inactive dimethoxytrityl alcohol (DMT-OH). To mitigate this, ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. A common and effective practice is to dry the nucleoside or oligonucleotide by co-evaporation with anhydrous pyridine (B92270) three times before starting the reaction.[1]
-
Degraded DMT-Cl Reagent: The DMT-Cl reagent itself can degrade over time, especially if not stored under strictly anhydrous conditions and protected from light.[1] Hydrolysis of DMT-Cl to DMT-OH is a common issue.[1] If you suspect the quality of your DMT-Cl is compromised, it is best to use a fresh batch.
-
Insufficient Reagent Stoichiometry: While a slight excess of DMT-Cl is typically used, a large excess can lead to the formation of undesired byproducts. For the protection of a primary 5'-hydroxyl group on a nucleoside, a ratio of 1.05 to 1.2 equivalents of DMT-Cl is generally sufficient for the reaction to complete within a few hours at room temperature.[1]
Question: I'm observing the formation of multiple DMT-positive spots on my TLC plate after the reaction. What could be the cause?
Answer: The appearance of multiple DMT-positive spots suggests the formation of side products. Potential causes include:
-
Formation of Bis-DMT Products: If the reaction is run for an extended period or at higher temperatures with a large excess of DMT-Cl, protection of secondary hydroxyl groups (like the 3'-OH in nucleosides) can occur, leading to the formation of a bis-DMT protected species.[2]
-
Reaction with Other Functional Groups: Although DMT-Cl is selective for primary hydroxyl groups, it can react with other nucleophilic groups within your molecule if they are unprotected, such as exocyclic amines on nucleobases.[1]
-
Reattachment after Premature Deprotection: If acidic conditions are inadvertently introduced during workup before the DMT cation is quenched, it can lead to reattachment at different positions or to other molecules.[3][4]
Question: After acidic deprotection and removal of the acid by rotary evaporation, I'm observing the DMT group reattaching to my compound. How can I prevent this?
Answer: This phenomenon is due to the stability of the dimethoxytrityl cation formed during acid deprotection.[4] When the acidic solution is concentrated, the equilibrium can shift, allowing the cation to react with available hydroxyl groups. To prevent reattachment:
-
Quench the Reaction: After deprotection, it is crucial to quench the reaction to neutralize the acid and scavenge the DMT cation. This can be achieved by adding a mild base, such as a pyridine/water or triethylamine (B128534) solution, before solvent removal.
-
Use a Scavenger: The inclusion of a scavenger, such as triethylsilane, in the deprotection mixture can effectively capture the DMT cation, preventing its reattachment.
-
Purification Considerations: For purification, using reverse-phase chromatography with a basic buffer can help ensure the DMT group is fully converted to DMT-OH, which is less likely to reattach and can be separated from the desired product.[4]
Frequently Asked Questions (FAQs)
What is the purpose of the DMT group in oligonucleotide synthesis?
The DMT group is an acid-labile protecting group for the 5'-hydroxyl function of nucleosides.[5] Its key features include:
-
Selective Protection: It preferentially protects the primary 5'-hydroxyl group over secondary hydroxyls.[2][6]
-
Stability: It is stable to the basic conditions used for the removal of other protecting groups in oligonucleotide synthesis.[3]
-
Facilitated Purification: The hydrophobicity of the DMT group allows for efficient purification of the full-length oligonucleotide from shorter, uncapped failure sequences using reverse-phase chromatography.[5]
-
Reaction Monitoring: The DMT cation released upon acid deprotection has a strong orange color, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step in automated synthesis.[6]
What are the standard conditions for attaching a DMT group?
DMT attachment is typically carried out by reacting the nucleoside or oligonucleotide with DMT-Cl in an anhydrous solvent, using a mild base. Anhydrous pyridine is commonly used as both the solvent and the base.[1] The reaction is generally stirred at room temperature and can be completed within a few hours.[1]
How can I monitor the progress of my DMT attachment reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as methanol (B129727) in dichloromethane (B109758) (e.g., 1:19 or 1:9 v/v), can effectively separate the starting material from the more nonpolar DMT-protected product.[1] The DMT-protected product will have a higher Rf value. Staining with a DMT-specific stain (e.g., perchloric acid) can help visualize the spots.
What are some common side reactions to be aware of during DMT protection?
Besides incomplete reactions, the main side reaction of concern is the over-tritylation to form bis-DMT products, especially if secondary hydroxyl groups are present and not protected.[6] Additionally, if the substrate contains unprotected exocyclic amines, reaction at these sites is possible, though less favorable than at the primary hydroxyl.[1]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a standard DMT protection reaction of a nucleoside.
| Parameter | Typical Value/Range | Notes |
| DMT-Cl (equivalents) | 1.05 - 1.3 | A slight excess is used to drive the reaction to completion.[1][6] |
| Solvent | Anhydrous Pyridine | Acts as both solvent and base.[1] |
| Temperature | Room Temperature | Higher temperatures may increase side reactions.[2] |
| Reaction Time | 2 - 24 hours | Typically complete within 2-4 hours for primary hydroxyls.[1] |
| Workup | Quench with MeOH, partition between organic solvent and NaHCO₃(aq) | It is important to neutralize any acid generated during the reaction.[3] |
Experimental Protocols
Protocol: 5'-DMT Protection of a Deoxyribonucleoside
This protocol describes a general procedure for the protection of the 5'-hydroxyl group of a deoxyribonucleoside.
Materials:
-
Deoxyribonucleoside
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Drying the Starting Material: Co-evaporate the deoxyribonucleoside (1 eq.) with anhydrous pyridine (3 x 10 mL per gram of nucleoside) and dry under high vacuum for at least 1 hour to remove any residual water.[1]
-
Reaction Setup: Dissolve the dried nucleoside in anhydrous pyridine (20 mL per gram of nucleoside) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of DMT-Cl: Add DMT-Cl (1.1 eq.) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 5% MeOH in DCM). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of methanol (5 mL per gram of nucleoside).
-
Solvent Removal: Remove the pyridine by rotary evaporation.
-
Extraction: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 5'-O-DMT-deoxyribonucleoside.
Visualizations
Caption: Experimental workflow for 5'-DMT protection of a nucleoside.
Caption: Troubleshooting logic for DMT group reattachment after deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]
minimizing shortmer formation during solid-phase synthesis
An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to address the formation of shortmers during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are "shortmers" and why are they a concern in solid-phase synthesis?
Shortmers, also known as deletion sequences, are impurities that arise during solid-phase synthesis when an amino acid or nucleotide fails to be added to the growing chain.[1][2] The most common type is an "n-1" impurity, which is a sequence missing one intended building block.[2][3] These impurities are a significant concern because they are often structurally similar to the target full-length product, making them difficult to separate during purification.[1][4] The presence of shortmers reduces the overall yield and purity of the final product, potentially compromising its use in research and therapeutic applications.
Q2: What are the primary causes of shortmer formation?
Shortmer formation in Solid-Phase Peptide Synthesis (SPPS) stems from two main types of reaction failures:
-
Incomplete Coupling: This is the most common cause, occurring when the activated amino acid does not completely react with the free N-terminal amine of the resin-bound peptide.[5][6] This failure leaves the N-terminus unreacted, and upon removal of the protecting group in the next cycle, the subsequent amino acid is added, resulting in a deleted residue. Factors like steric hindrance, peptide aggregation, and insufficient reagent activation contribute to this issue.[6][7]
-
Incomplete Deprotection: This happens when the N-terminal protecting group (commonly Fmoc or Boc) is not fully removed before the next coupling step.[5][6] The remaining protecting group blocks the amine, preventing the next amino acid from being added. This also leads to a deletion sequence.[8]
Q3: What is a "difficult sequence" and how does it lead to shortmers?
A "difficult sequence" is a peptide chain that is prone to on-resin aggregation by forming stable secondary structures like β-sheets or α-helices.[9][10] This aggregation is particularly common in sequences rich in hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu).[5] The folded structure hinders the access of solvents and reagents to the growing peptide chain, leading to poor solvation.[9][11] This steric barrier is a primary cause of incomplete deprotection and coupling reactions, which directly results in the formation of shortmer impurities and low synthesis yields.[5][9]
Q4: What is the purpose of "capping" and how does it relate to shortmers?
Capping is a crucial step in SPPS designed to minimize the impact of incomplete coupling. After a coupling reaction, a "capping" reagent is added to permanently block any unreacted N-terminal amines.[12][13] This is typically done by acetylation using acetic anhydride (B1165640) with a base like pyridine (B92270) or DIPEA.[4][12]
By capping the unreacted chains, you prevent them from participating in subsequent coupling steps. This effectively terminates the "failure sequence." While this still results in an impurity (a truncated, capped peptide), this new impurity is significantly shorter than the target peptide and has different chemical properties, making it much easier to remove during final purification compared to a hard-to-separate n-1 shortmer.[4]
Troubleshooting Guide
Q: My HPLC/MS analysis shows a significant (n-1) peak. What are the most likely causes and how can I fix it?
An (n-1) deletion sequence is a clear indicator of a systematic failure at one or more steps in your synthesis cycle. The troubleshooting process should focus on identifying whether the issue lies with the coupling or deprotection step and addressing the underlying cause.
Troubleshooting Logic for (n-1) Impurities
Caption: Troubleshooting flowchart for addressing (n-1) deletion sequences.
Q: I am synthesizing a long, hydrophobic peptide. What proactive steps can I take to prevent shortmer formation?
Synthesizing "difficult sequences" requires a proactive strategy to prevent on-resin aggregation, which is the root cause of shortmer formation in such cases.
Workflow for Synthesizing Difficult Sequences
Caption: Proactive workflow for minimizing shortmers in difficult sequences.
Quantitative Data & Strategy Comparison
Table 1: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Activation Type | Key Advantages | Considerations |
| HBTU / TBTU | Benzotriazole-based Aminium/Uronium Salt | Effective and fast activation.[14] | Can cause racemization, especially with sensitive residues. |
| HATU | Benzotriazole-based Aminium/Uronium Salt | Highly efficient, especially for sterically hindered couplings; lower racemization than HBTU.[14] | Higher cost. |
| HCTU | Benzotriazole-based Aminium/Uronium Salt | Good coupling efficiency with strong suppression of racemization.[15] | --- |
| COMU | Immonium-type | Superior racemization suppression compared to HOBt-based reagents.[15] | --- |
| PyBOP | Phosphonium Salt | Very effective for difficult couplings.[14] | Byproducts can be difficult to remove. |
| DIC / Oxyma | Carbodiimide / Additive | Cost-effective and efficient. | DIC can lead to insoluble urea (B33335) byproducts in some solvents.[16] |
Table 2: Summary of Strategies to Mitigate On-Resin Aggregation
| Strategy | Method | Mechanism of Action |
| Solvent Modification | Use NMP, DMSO, or 25% DMSO in DMF instead of DCM/DMF.[14] | Improves the solvation of the growing peptide-resin complex.[14] |
| Chaotropic Agents | Add salts like LiCl, KSCN, or NaClO₄ to wash or coupling solutions.[14] | Disrupts the hydrogen bonds that lead to secondary structure formation.[17] |
| Backbone Protection | Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids.[9][14] | Reversibly protects the amide backbone, mimicking proline to disrupt secondary structures.[14] |
| Resin Selection | Use resins with high swelling properties (e.g., NovaPEG, PEGA).[14] | Improves reagent access to the reaction sites within the resin beads. |
| Temperature Elevation | Perform synthesis at elevated temperatures (e.g., with microwave assistance).[9] | Provides energy to overcome activation barriers and can help disrupt aggregates. |
Key Experimental Protocols
Protocol 1: Acetic Anhydride Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple, preventing them from becoming n-1 deletion impurities.
Materials:
-
Capping Solution: Acetic anhydride and pyridine in a 3:2 ratio, prepared fresh.[13]
-
DMF (Dimethylformamide) for washing.
-
Peptide-resin post-coupling.
Procedure:
-
Following the coupling step, wash the peptide-resin thoroughly with DMF (3-4 times) to remove excess amino acid and coupling reagents.[13]
-
Prepare the capping solution immediately before use by combining acetic anhydride and pyridine (e.g., 3 mL acetic anhydride with 2 mL pyridine).[13]
-
Add the fresh capping solution to the washed peptide-resin, ensuring the resin is fully submerged.
-
Agitate the reaction vessel (e.g., by rocking or bubbling nitrogen) for 30 minutes at room temperature.[12][13]
-
Drain the capping solution from the vessel.
-
Wash the capped peptide-resin thoroughly with DMF (4-5 times) to remove residual capping reagents.[13]
-
The resin is now ready to proceed to the deprotection step of the next cycle.
Protocol 2: The Kaiser Test (Qualitative Test for Free Primary Amines)
The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin. It is invaluable for checking the completion of a coupling reaction (a negative result is desired) or the completion of an Fmoc-deprotection step (a positive result is desired).[5]
Materials:
-
Solution A: 50 mg/mL ninhydrin (B49086) in ethanol (B145695).[5]
-
Solution B: 1 g phenol (B47542) in 0.25 mL ethanol.[5]
-
Solution C: 2% (v/v) of 1 mM potassium cyanide (KCN) in pyridine.[5]
-
Ethanol for washing.
-
A small sample of peptide-resin beads (5-10 mg).
Procedure:
-
Collect a small sample of resin beads from the reaction vessel into a small glass test tube.
-
Wash the beads 3 times with ethanol to remove any residual solvent (like DMF).
-
Add 2-3 drops of Solution A to the beads.
-
Add 2-3 drops of Solution B to the beads.
-
Add 2-3 drops of Solution C to the beads.
-
Heat the test tube in a heating block at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple Beads and Solution: POSITIVE result. Indicates the presence of free primary amines. This is the expected result after a successful deprotection step. If seen after a coupling step, it indicates the coupling was incomplete.
-
Yellow/Colorless Beads and Solution: NEGATIVE result. Indicates the absence of free primary amines. This is the desired result after a successful coupling or capping step. (Note: Proline will give a faint yellow/brown color).
References
- 1. millennialscientific.com [millennialscientific.com]
- 2. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 8. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. biotage.com [biotage.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. mesalabs.com [mesalabs.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
5-Methylcytidine Enhances Thermal Stability of Duplex DNA Compared to Cytidine
For researchers, scientists, and drug development professionals, understanding the nuances of DNA stability is paramount. The modification of nucleobases, such as the methylation of cytidine (B196190) to 5-methylcytidine (B43896), has been shown to have a significant impact on the thermal stability of duplex DNA. Experimental data consistently demonstrates that the presence of 5-methylcytidine increases the melting temperature (Tm) of DNA duplexes when compared to their non-methylated cytidine counterparts.
The enhanced stability imparted by 5-methylcytidine is a critical factor in various biological processes, including gene regulation, and has implications for the design of therapeutic oligonucleotides. The methyl group at the 5th position of the cytosine ring is thought to contribute to this increased stability through improved base stacking interactions within the DNA double helix.
Quantitative Analysis of Thermal Stability
Multiple studies have quantified the stabilizing effect of 5-methylcytidine. The increase in melting temperature (Tm) is a key parameter used to measure this enhancement. The following table summarizes data from a systematic investigation into the effects of cytosine methylation on DNA duplex stability.
| Oligonucleotide Duplex | Number of Methylated Cytosines | Melting Temperature (Tm) in °C |
| Me0 | 0 | 51.4 |
| Me3 | 3 | 55.2 |
| Me5 | 5 | 57.5 |
| Me8 | 8 | 59.5 |
| Data sourced from a study by Sugimoto et al., which systematically investigated the effects of methylated cytosine on the thermodynamics of DNA duplexes.[1][2][3] |
The data clearly indicates a progressive increase in the melting temperature of the DNA duplex with an increasing number of 5-methylcytidine substitutions. This trend highlights the direct correlation between the extent of methylation and the enhancement of thermal stability. Other studies have reported an increase of approximately 0.5 °C to 1.5 °C per methylation, further corroborating these findings.[1][3]
Experimental Protocols
The thermal stability of DNA duplexes containing 5-methylcytidine versus cytidine is primarily determined using thermal denaturation experiments, with the melting temperature (Tm) as the key output. The following are detailed methodologies for the principal techniques employed.
UV-Melting Analysis (Thermal Denaturation Monitored by UV Absorbance)
This is the most common method for determining the Tm of a DNA duplex.
-
Sample Preparation:
-
Synthesize the desired DNA oligonucleotides, one set containing regular cytidine and the other with 5-methylcytidine at specific positions.
-
Purify the oligonucleotides, typically by high-performance liquid chromatography (HPLC), to ensure high purity.
-
Determine the concentration of each oligonucleotide strand using UV absorbance at 260 nm at a high temperature (e.g., 90°C) where the DNA is single-stranded.
-
Anneal the complementary strands by mixing them in equimolar amounts in a buffer solution (e.g., 100 mM KCl, 10 mM potassium phosphate (B84403) buffer, pH 7.0).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate the formation of the duplex.
-
-
Thermal Denaturation:
-
Place the DNA sample in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the sample at 260 nm while gradually increasing the temperature at a controlled rate (e.g., 0.5 °C/min or 1 °C/min).
-
As the temperature increases, the DNA duplex will denature into single strands, leading to an increase in UV absorbance, a phenomenon known as the hyperchromic effect.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is in the duplex form and 50% is in the single-stranded form. This corresponds to the midpoint of the transition in the melting curve, which can be accurately determined by taking the first derivative of the curve.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that directly measures the heat absorbed by a sample during thermal denaturation, providing a more complete thermodynamic profile.
-
Sample Preparation:
-
Prepare the DNA duplex samples as described for UV-melting analysis, typically at a higher concentration.
-
Prepare a reference sample containing only the buffer solution.
-
-
DSC Measurement:
-
Load the sample and reference solutions into their respective cells in the DSC instrument.
-
Scan the temperature over a desired range (e.g., 20°C to 100°C) at a constant rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference cells at the same temperature.
-
-
Data Analysis:
-
A plot of the excess heat capacity as a function of temperature is generated.
-
The peak of this curve corresponds to the melting temperature (Tm).
-
The area under the peak is integrated to determine the calorimetric enthalpy (ΔH°) of the denaturation process. From this, other thermodynamic parameters such as entropy (ΔS°) and Gibbs free energy (ΔG°) can be calculated.
-
Visualization of the Comparison
To visually represent the fundamental difference between cytidine and 5-methylcytidine and its consequence on DNA duplex stability, the following diagrams are provided.
Caption: Chemical structures of Cytidine and 5-Methylcytidine.
References
validation of 5-methylcytidine incorporation by enzymatic digestion
A Researcher's Guide to Validating 5-Methylcytidine (B43896) Incorporation
For researchers in drug development and molecular biology, confirming the successful incorporation of modified nucleosides like 5-methylcytidine (5-mC) into RNA or DNA is a critical validation step. This guide provides a comparative overview of the predominant methods used for 5-mC quantification, with a special focus on the gold-standard enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS/MS).
Comparison of 5-mC Detection Methodologies
The selection of an appropriate method for 5-mC detection depends on the specific research question, whether it's determining the global 5-mC content or identifying specific modification sites. Here, we compare the most common techniques.
Table 1: High-Level Comparison of 5-mC Detection Methods
| Method | Principle | Type of Quantification | Key Advantages | Key Limitations |
| Enzymatic Digestion with LC-MS/MS | Complete hydrolysis of nucleic acids into individual nucleosides for precise measurement.[1] | Absolute, Global | High sensitivity and accuracy; considered the "gold standard" for quantification.[2] | Does not provide sequence location information; requires specialized equipment.[3] |
| Bisulfite Sequencing | Chemical conversion of unmethylated cytosine to uracil, while 5-mC remains unchanged.[4][5] | Relative, Site-Specific | Provides single-base resolution mapping of 5-mC sites.[5] | Can cause RNA/DNA degradation due to harsh chemical conditions; cannot distinguish 5-mC from 5-hydroxymethylcytosine (B124674) (5hmC).[4][6] |
| Antibody-Based (MeRIP/m5C-RIP-Seq) | Immunoprecipitation of RNA/DNA fragments containing 5-mC using a specific antibody.[4][7] | Semi-Quantitative, Site-Specific | Enables transcriptome-wide mapping of 5-mC.[7] | Dependent on antibody specificity and may have resolution limited by fragment size.[8] |
| Enzymatic-Based Sequencing (e.g., EM-seq, DM-Seq) | Uses enzymes (e.g., TET2, APOBEC) to selectively modify and protect cytosines based on their methylation status, followed by sequencing.[8][9] | Relative, Site-Specific | Avoids harsh bisulfite treatment, minimizing DNA damage and providing more uniform coverage.[8][10] | Newer methods that may have specific enzymatic biases or complex protocols.[10] |
Deep Dive: Enzymatic Digestion with LC-MS/MS
For absolute and accurate quantification of global 5-mC levels, enzymatic digestion coupled with LC-MS/MS is the most reliable method. The workflow involves completely breaking down the nucleic acid sample into its constituent nucleosides, which are then separated, identified, and quantified.
Experimental Workflow
The process begins with the purification of RNA or DNA, followed by enzymatic hydrolysis, and culminates in detection and analysis by LC-MS/MS.
Detailed Experimental Protocol
This protocol is adapted for the complete digestion of an RNA sample to its constituent nucleosides for subsequent LC-MS/MS analysis.[1]
Materials:
-
Purified RNA sample (1–5 µg)
-
Nuclease P1 (e.g., 50 U/µL)
-
Snake Venom Phosphodiesterase I (e.g., 0.5 U/µL)
-
Bacterial Alkaline Phosphatase (e.g., 50 U/µL)
-
10X Reaction Buffer (e.g., 200 mM Tris-HCl, 100 mM MgCl₂, pH 7.5)
-
RNase-free water
-
10 kDa molecular weight cutoff (MWCO) filters (optional, for enzyme removal)
Procedure:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components:
-
1–5 µg of purified RNA
-
2 µL of 10X Reaction Buffer
-
1 µL of Nuclease P1
-
1 µL of Snake Venom Phosphodiesterase I
-
1 µL of Bacterial Alkaline Phosphatase
-
Add RNase-free water to a final volume of 20 µL.
-
-
Digestion: Gently mix the components by pipetting. Incubate the reaction at 37°C for 2 to 4 hours.[1]
-
Enzyme Removal (Optional but Recommended): To prevent interference with downstream analysis, remove the enzymes using a 10 kDa MWCO filter. Centrifuge the reaction mixture according to the filter manufacturer's protocol and collect the filtrate, which contains the nucleosides.
-
Analysis: The resulting nucleoside mixture is ready for analysis by LC-MS/MS. If not analyzing immediately, store the samples at -80°C.
Note on Enzymes: A combination of enzymes is crucial for complete RNA hydrolysis.[1] Nuclease P1 cleaves RNA into 5'-mononucleotides.[11] However, certain modifications can inhibit its activity.[12] Therefore, a phosphodiesterase is used to cleave remaining phosphodiester bonds, and an alkaline phosphatase removes the 5'-phosphate group to yield the final nucleosides for analysis.[1][12]
Performance and Quantitative Data
The LC-MS/MS method provides superior quantitative performance for detecting global 5-mC levels.
Table 2: Performance Characteristics of 5-mC Detection Methods
| Parameter | Enzymatic Digestion LC-MS/MS | Bisulfite Sequencing | MeRIP-Seq |
| Detection Limit | High sensitivity, capable of detecting fmol levels.[13] | Dependent on sequencing depth. | Dependent on antibody affinity and sequencing depth. |
| Quantitative Accuracy | High (Absolute Quantification) | Moderate (Relative Quantification) | Low to Moderate (Semi-Quantitative) |
| Specificity | High; mass-to-charge ratio provides definitive identification.[2] | Potential for false positives from incomplete conversion. | Dependent on antibody specificity; potential for off-target binding.[8] |
| Throughput | Lower; sample-by-sample analysis. | High; suitable for whole-transcriptome analysis. | High; suitable for whole-transcriptome analysis. |
| Starting Material | Typically requires µg amounts of RNA/DNA.[14] | Can be performed with ng amounts of RNA/DNA. | Requires µg amounts of RNA. |
For LC-MS/MS, a highly sensitive method can achieve a limit of quantification (LOQ) in the range of 0.01–500 fmol/µL for 5-methylribocytidine (rm5C).[13] This allows for the precise measurement of even subtle changes in 5-mC incorporation, which is critical for evaluating the efficacy of RNA-based therapeutics or understanding epigenetic modifications.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Mini-review of the Computational Methods Used in Identifying RNA 5-Methylcytosine Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Sequencing Methods for RNA m5C Profiling - CD Genomics [rna.cd-genomics.com]
- 8. neb.com [neb.com]
- 9. Direct enzymatic sequencing of 5-methylcytosine at single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Variable presence of 5-methylcytosine in commercial RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
Unlocking PCR Precision: The Advantages of 5-methyl-dC in Primer Design
In the landscape of molecular biology, the quest for higher precision and efficiency in polymerase chain reaction (PCR) is perpetual. For researchers, scientists, and drug development professionals, the choice of primer design is a critical determinant of experimental success. While standard deoxycytidine (dC) has long been the default, the strategic incorporation of 5-methyl-deoxycytidine (5-methyl-dC) in PCR primers offers a suite of advantages that can significantly enhance assay performance. This guide provides an objective comparison of 5-methyl-dC and standard dC in PCR primers, supported by experimental data and detailed methodologies.
Enhanced Hybridization and Thermal Stability
One of the most significant benefits of substituting dC with 5-methyl-dC is the increased thermal stability of the primer-template duplex. The addition of a methyl group to the cytosine base enhances hydrophobic interactions within the DNA duplex, leading to a higher melting temperature (Tm). This increased stability allows for more stringent annealing conditions, which can improve PCR specificity.
The increase in Tm is reported to be between 0.5°C and 1.3°C for each 5-methyl-dC substitution.[1][2][3] This allows for the design of primers with a higher Tm without increasing their length, which can be advantageous in various PCR applications.
Improved PCR Specificity and Yield
The enhanced binding affinity of 5-methyl-dC containing primers can translate to improved PCR specificity and higher product yields. The ability to use higher annealing temperatures reduces the likelihood of non-specific primer binding to off-target sequences, thus minimizing the formation of spurious PCR products. This is particularly beneficial when amplifying from complex templates such as genomic DNA.
Studies have shown that oligonucleotides containing 5-methylcytosine (B146107) can be more effective as primers for PCR amplification than their unmodified counterparts.[1] This improved efficiency can be critical when working with low-abundance targets or degraded DNA samples.
Critical Role in Methylation-Specific PCR (MSP)
Perhaps the most well-established application of 5-methyl-dC in primers is in the field of epigenetics, specifically in methylation-specific PCR (MSP). This technique is used to detect the methylation status of CpG islands in genomic DNA. After bisulfite treatment of DNA, unmethylated cytosines are converted to uracil, while methylated cytosines remain unchanged.
In MSP, two pairs of primers are designed: one specific for the methylated sequence (containing 5-methyl-dC at CpG sites) and another for the unmethylated sequence (containing dC, which will anneal to the uracil-converted sequence). The use of 5-methyl-dC in the "methylated" primer pair is crucial for discriminating between the methylated and unmethylated alleles.[4][5]
Protection from Restriction Endonuclease Cleavage
The incorporation of 5-methyl-dC into PCR primers results in a PCR product that is methylated at specific sites. This can be leveraged to protect the amplified DNA from cleavage by certain restriction endonucleases that are sensitive to cytosine methylation.[6][7][8] This feature is particularly useful in cloning and other downstream applications where the integrity of the PCR product at specific restriction sites needs to be maintained.
Quantitative Data Summary
The following table summarizes the key quantitative differences between standard dC and 5-methyl-dC in PCR primers based on available data.
| Parameter | Standard dC Primer | 5-methyl-dC Primer | Reference |
| Melting Temperature (Tm) Increase per Substitution | N/A | 0.5°C - 1.3°C | [1][2][3] |
| PCR Product Yield | Baseline | Potentially Higher | [1][3] |
| Specificity | Baseline | Potentially Higher | [1][9] |
| Protection from Methylation-Sensitive Restriction Enzymes | No | Yes | [6][7][8] |
Experimental Protocols
General PCR Protocol for Comparing Standard dC and 5-methyl-dC Primers
This protocol outlines a general approach to compare the performance of a standard primer set with a primer set where dC is substituted with 5-methyl-dC.
1. Primer Design:
-
Design a standard PCR primer pair for your target of interest.
-
Synthesize a second pair of primers with the same sequence, but with all or specific dC residues replaced with 5-methyl-dC.
-
Aim for primers between 18-24 nucleotides in length with a GC content of 40-60%.[10]
-
Calculate the theoretical Tm for both primer sets. The Tm for the 5-methyl-dC primers will be higher.
2. PCR Reaction Setup:
-
Prepare two sets of PCR reactions, one for each primer pair.
-
A typical 25 µL reaction mixture includes:
-
5 µL of 5X PCR Buffer
-
0.5 µL of 10 mM dNTP mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1 µL of Template DNA (1-100 ng)
-
0.25 µL of Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water to 25 µL
-
3. PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Denaturation: 95°C for 30 seconds (30-35 cycles).
-
Annealing: This is the critical step for comparison. Run a gradient PCR or separate reactions with a range of annealing temperatures. For the standard dC primers, start with an annealing temperature 5°C below the calculated Tm.[11] For the 5-methyl-dC primers, use a higher annealing temperature based on their calculated Tm.
-
Extension: 72°C for 30-60 seconds (depending on amplicon length).
-
Final Extension: 72°C for 5-10 minutes.
4. Analysis:
-
Run the PCR products on a 1.5-2% agarose (B213101) gel.
-
Compare the intensity of the specific product bands to assess yield.
-
Observe the presence or absence of non-specific bands to evaluate specificity.
Methylation-Specific PCR (MSP) Protocol
1. Bisulfite Conversion:
-
Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracils. Use a commercial kit for reliable conversion.
2. Primer Design for MSP:
-
Design two primer pairs for the target CpG island:
-
Methylated (M) primers: Designed to be complementary to the sequence where methylated cytosines are retained as cytosines. Incorporate 5-methyl-dC at CpG sites in the primer sequence.
-
Unmethylated (U) primers: Designed to be complementary to the sequence where unmethylated cytosines have been converted to uracils (and are thus read as thymines in the primer sequence).
-
-
Primers should contain at least one CpG site, ideally near the 3'-end, for maximum discrimination.[5]
3. MSP Reaction Setup:
-
Set up separate PCR reactions for the M and U primer pairs for each bisulfite-treated DNA sample.
-
Include positive (methylated and unmethylated) and negative (no template) controls.
-
Use a hot-start DNA polymerase to improve specificity.
4. MSP Cycling Conditions:
-
Cycling conditions will be similar to the general PCR protocol but optimized for the specific primer pairs. The annealing temperature should be carefully optimized to ensure specific amplification from either the methylated or unmethylated template.
5. Analysis:
-
Analyze the PCR products on an agarose gel.
-
The presence of a band in the "M" reaction indicates methylation, while a band in the "U" reaction indicates a lack of methylation.
Visualizing the Workflow
Caption: Workflow for comparing standard dC and 5-methyl-dC primers.
Caption: Workflow for Methylation-Specific PCR (MSP).
Considerations and Limitations
While the use of 5-methyl-dC in primers offers clear advantages, there are some considerations to keep in mind. The cost of synthesizing 5-methyl-dC modified oligonucleotides is typically higher than for standard oligos. Additionally, some DNA polymerases may exhibit altered performance when amplifying templates that contain modified bases, although this is less of a concern when the modification is only in the primer. It is always advisable to empirically test and optimize PCR conditions when using modified primers.
References
- 1. metabion.com [metabion.com]
- 2. idtdna.com [idtdna.com]
- 3. 5-Me dC Oligo Modifications from Gene Link [genelink.com]
- 4. tandfonline.com [tandfonline.com]
- 5. MSP primer design [qiagen.com]
- 6. Restriction endonuclease cleavage of 5-methyl-deoxycytosine hemimethylated DNA at high enzyme-to-substrate ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of sequence specific DNA methylation on restriction endonuclease cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Restriction endonuclease cleavage of 5-methyl-deoxycytosine hemimethylated DNA at high enzyme-to-substrate ratios. | Semantic Scholar [semanticscholar.org]
- 9. Covalent modification of primers improves PCR amplification specificity and yield - PMC [pmc.ncbi.nlm.nih.gov]
- 10. the-dna-universe.com [the-dna-universe.com]
- 11. biology.stackexchange.com [biology.stackexchange.com]
A Researcher's Guide to Distinguishing 5-methylcytosine and 5-hydroxymethylcytosine in Sequencing
An objective comparison of leading technologies for single-base resolution of two critical epigenetic marks.
For researchers in epigenetics, oncology, and developmental biology, the ability to accurately distinguish between 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC) at single-base resolution is paramount. While both are key epigenetic modifications, they have distinct biological roles. 5mC is generally associated with transcriptional repression, whereas 5hmC is an intermediate in DNA demethylation and may also function as a stable epigenetic mark involved in gene activation.[1][2] Standard bisulfite sequencing, the gold standard for DNA methylation analysis, cannot differentiate between these two modifications.[1][3] This guide provides a comprehensive comparison of three leading sequencing methodologies that enable the precise mapping of 5mC and 5hmC: Oxidative Bisulfite Sequencing (oxBS-Seq), Tet-assisted Bisulfite Sequencing (TAB-Seq), and APOBEC-Coupled Epigenetic Sequencing (ACE-Seq).
Principles of Differentiation
The challenge in distinguishing 5mC and 5hmC lies in their similar chemical structures. The methods discussed here employ clever chemical or enzymatic steps to differentially modify these bases prior to sequencing, allowing for their distinct identification.
-
Oxidative Bisulfite Sequencing (oxBS-Seq): This method relies on the chemical oxidation of 5hmC to 5-formylcytosine (B1664653) (5fC). Subsequent bisulfite treatment converts 5fC and unmodified cytosine (C) to uracil (B121893) (U), while 5mC remains unchanged. By comparing the results of oxBS-Seq with a parallel standard bisulfite sequencing (BS-Seq) experiment (which reads both 5mC and 5hmC as cytosine), the locations and levels of 5hmC can be inferred by subtraction.[4][5][6]
-
Tet-assisted Bisulfite Sequencing (TAB-Seq): This technique utilizes the Ten-eleven translocation (TET) family of enzymes. First, 5hmC is protected by glucosylation using β-glucosyltransferase (β-GT). Then, a TET enzyme is used to oxidize 5mC to 5-carboxylcytosine (5caC). During the subsequent bisulfite treatment, both unmodified cytosine and 5caC are converted to uracil, while the protected glucosylated 5hmC (5ghmC) is resistant and read as cytosine.[1][7]
-
APOBEC-Coupled Epigenetic Sequencing (ACE-Seq): This is a bisulfite-free method that leverages the differential activity of the APOBEC (apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like) family of DNA deaminases. In ACE-Seq, 5hmC is first glucosylated for protection. Then, an APOBEC deaminase is used to convert unprotected cytosine and 5mC to uracil, while the bulky glucosylated 5hmC is resistant to deamination. This allows for the direct sequencing of 5hmC as cytosine.[8]
Performance Comparison
The choice of method often depends on the specific experimental goals, available resources, and the nature of the samples. The following table summarizes key performance metrics for oxBS-Seq, TAB-Seq, and ACE-Seq.
| Feature | Oxidative Bisulfite Sequencing (oxBS-Seq) | Tet-assisted Bisulfite Sequencing (TAB-Seq) | APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) |
| Principle | Chemical oxidation of 5hmC to 5fC, followed by bisulfite conversion. 5hmC is inferred by subtraction from BS-Seq.[4][5] | Enzymatic protection of 5hmC and oxidation of 5mC, followed by bisulfite conversion. Direct detection of 5hmC.[1][7] | Bisulfite-free enzymatic deamination of C and 5mC, with enzymatic protection of 5hmC. Direct detection of 5hmC.[8] |
| Resolution | Single-base | Single-base | Single-base |
| DNA Input | Typically requires higher amounts of DNA (e.g., ≥100 ng) due to potential DNA degradation from oxidation and bisulfite treatment.[5] | Can work with a range of DNA inputs, but enzymatic steps may have varying efficiency with very low inputs. | Suitable for low DNA input (nanogram quantities) as it avoids harsh bisulfite treatment.[2] |
| Sensitivity | Dependent on the efficiency of chemical oxidation and the accuracy of subtraction, which can be challenging at low modification levels. | High sensitivity, with reported protection efficiency of 5hmC at ≥90% and 5mC conversion at >96%.[9] | High sensitivity, with a reported recall rate for 5hmC of 99.7% in a related method (Cabernet-H). |
| Specificity | High specificity of the chemical oxidation for 5hmC. | High specificity due to the enzymatic protection and oxidation steps. | High specificity due to the selective enzymatic deamination. |
| Bias | Potential for DNA degradation from the harsh chemical oxidation and bisulfite treatment, which can introduce sequencing bias.[5] | Relies on the efficiency of two enzymatic steps (glucosylation and TET oxidation), which could introduce bias if incomplete. | Avoids bisulfite-induced DNA degradation and associated biases. Potential for sequence context bias of the APOBEC deaminase, though this is generally low. |
| Workflow | Requires two parallel experiments (BS-Seq and oxBS-Seq) and a subtraction analysis, adding complexity.[4][5] | A multi-step enzymatic and chemical workflow that can be complex and time-consuming. | A more streamlined workflow compared to bisulfite-based methods. |
| Advantages | Provides a direct readout of 5mC. Well-established chemical principles. | Directly detects 5hmC, avoiding the need for subtraction analysis. | Bisulfite-free, minimizing DNA damage and allowing for lower DNA input. |
| Disadvantages | Indirect detection of 5hmC. Potential for significant DNA loss.[5] Can be costly due to the need for two sequencing libraries per sample. | Relies on the efficiency and cost of enzymes (β-GT and TET). | Requires purified APOBEC enzyme, which may not be as readily available as chemical reagents. |
Experimental Workflows
The following diagrams illustrate the key steps in each sequencing method.
References
- 1. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigenie.com [epigenie.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 5mC vs 5hmC Detection Methods: WGBS, EM-Seq, 5hmC-Seal - CD Genomics [cd-genomics.com]
- 5. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 6. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAB-Seq - Enseqlopedia [enseqlopedia.com]
- 8. neb.com [neb.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to Phosphoramidite Chemistries for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. The phosphoramidite (B1245037) method, first introduced in the early 1980s, remains the gold standard for this process due to its high coupling efficiency and adaptability.[1][] This guide provides an objective comparison of various phosphoramidite chemistries, offering a detailed look at their performance, supporting experimental data, and the protocols necessary for their implementation and evaluation.
The Phosphoramidite Synthesis Cycle: A Foundational Overview
Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process that sequentially adds nucleotide residues to a growing chain attached to a solid support.[] Each cycle consists of four main chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[]
Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.
Standard vs. Modified Phosphoramidite Chemistries
While standard DNA and RNA phosphoramidites are widely used, a vast array of modified phosphoramidites have been developed to enhance the properties of synthetic oligonucleotides for various applications, including therapeutics, diagnostics, and research. These modifications can improve stability, binding affinity, and resistance to nuclease degradation.
Performance Comparison of Key Phosphoramidite Chemistries
The choice of phosphoramidite chemistry significantly impacts the synthesis process and the final oligonucleotide's characteristics. The following tables provide a quantitative comparison of common standard and modified phosphoramidites.
Table 1: Synthesis Parameters and Coupling Efficiency
| Phosphoramidite Type | Standard Coupling Time (seconds) | Typical Coupling Efficiency | Key Considerations |
| Standard DNA | 30 - 60 | >99% | Well-established, high efficiency. |
| Standard RNA (TBDMS/TOM) | 240 | ~98-99% | Requires 2'-hydroxyl protection; longer coupling times.[3] |
| 2'-O-Methyl (2'-O-Me) | 180 - 240 | >98% | Steric hindrance from the methyl group may require longer coupling times.[4] |
| Locked Nucleic Acid (LNA) | 180 - 250 | >98% | Significant steric hindrance necessitates extended coupling times for efficient reaction.[5][6] |
| Bridged Nucleic Acid (BNA) | 180 - 250 | >98% | Similar to LNA, the bridged structure increases steric bulk, requiring longer coupling. |
Table 2: Impact of Modifications on Oligonucleotide Properties
| Modification | Increase in Melting Temperature (Tm) per Modification (°C) | Nuclease Resistance | Common Applications |
| 2'-O-Methyl (2'-O-Me) | +1.4 to +1.9 | Moderate | Antisense oligonucleotides, siRNAs, probes.[4][7] |
| Locked Nucleic Acid (LNA) | +2 to +8 | High | High-affinity probes, antisense therapeutics, diagnostics.[8] |
| Bridged Nucleic Acid (BNA) | +2 to +9 | High | Similar to LNA, used for enhancing binding affinity and stability. |
| Phosphorothioate (B77711) (PS) | -0.5 to -1.5 (destabilizing) | High | Antisense oligonucleotides, aptamers (provides nuclease resistance).[7][9] |
Phosphorothioate Oligonucleotides: A Closer Look
Phosphorothioate (PS) linkages, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, are a common modification to confer nuclease resistance.[10] This is achieved by replacing the standard oxidation step with a sulfurization step.
Comparison of Sulfurizing Reagents
The efficiency of the sulfurization step is critical for the synthesis of high-quality phosphorothioate oligonucleotides.
Table 3: Performance of Common Sulfurizing Reagents
| Sulfurizing Reagent | Concentration | Sulfurization Time (seconds) | Sulfurization Efficiency |
| 3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage Reagent) | 0.05 M | 240 | High, but less efficient with some RNA phosphoramidites.[3] |
| 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) | 0.05 M | 60 - 240 | Highly efficient for both DNA and RNA phosphoramidites.[3] |
| Phenylacetyl Disulfide (PADS) | 0.2 M | 60 - 120 | Efficient, commonly used in large-scale synthesis. |
| Bis(benzenesulfonyl)disulfide | 0.2 M | 60 - 120 | Efficient and cost-effective.[11][12] |
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of oligonucleotides using various phosphoramidite chemistries. Specific parameters may need optimization based on the synthesizer, reagents, and desired oligonucleotide sequence.
I. Solid-Phase Oligonucleotide Synthesis (General Protocol)
This protocol outlines the steps for automated solid-phase synthesis of oligonucleotides using the phosphoramidite method.
Workflow Diagram:
Caption: General workflow for solid-phase oligonucleotide synthesis and processing.
Methodology:
-
Preparation:
-
The appropriate solid support (e.g., Controlled Pore Glass - CPG) is loaded into the synthesis column.
-
Phosphoramidite monomers, activator (e.g., 5-ethylthiotetrazole), capping reagents, oxidizing or sulfurizing solution, and deblocking solution are installed on an automated DNA/RNA synthesizer.[13][14]
-
-
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acid solution (e.g., 3% trichloroacetic acid in dichloromethane).[]
-
Coupling: The next phosphoramidite monomer, pre-activated with an activator, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[] Coupling times are adjusted based on the phosphoramidite chemistry as detailed in Table 1.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion-mutant sequences.[1]
-
Oxidation/Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphate triester by oxidation (e.g., with an iodine solution) for standard oligonucleotides, or to a phosphorothioate triester by sulfurization for modified oligonucleotides.[][3]
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases and phosphate backbone are removed. This is typically achieved by incubation with a basic solution, such as aqueous ammonia (B1221849) or a mixture of ammonia and methylamine.[14]
-
-
Purification and Analysis:
II. Reverse-Phase HPLC Purification of Oligonucleotides
Methodology:
-
Sample Preparation: The cleaved and deprotected oligonucleotide is dissolved in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) bicarbonate, pH 7.5).[15]
-
Chromatography:
-
Column: A C8 or C18 reverse-phase column is commonly used.[15]
-
Mobile Phase A: 0.1 M triethylammonium bicarbonate (TEAB) in water.
-
Mobile Phase B: 0.1 M TEAB in 50% acetonitrile/water.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotide. A typical gradient might be 0-50% B over 20 minutes.[15]
-
Detection: UV absorbance is monitored at 260 nm.
-
-
Fraction Collection and Desalting: The fraction corresponding to the full-length oligonucleotide is collected, and the volatile buffer is removed by lyophilization.
III. Determination of Oligonucleotide Melting Temperature (Tm)
Methodology:
-
Sample Preparation: The purified oligonucleotide and its complementary strand are annealed in a buffer solution (e.g., 0.25 M NaCl, 0.2 mM EDTA, 20 mM Sodium Phosphate, pH 7.0) to form a duplex.[17]
-
UV Spectrophotometry:
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the absorbance transition.[18]
IV. Nuclease Resistance Assay
Methodology:
-
Sample Preparation: The modified oligonucleotide is incubated in a solution containing a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) at a specified temperature (e.g., 37°C).[19]
-
Time-Course Analysis: Aliquots are taken at various time points and the reaction is quenched.
-
Analysis: The amount of intact oligonucleotide remaining at each time point is quantified by HPLC or gel electrophoresis.[19] The half-life of the oligonucleotide in the presence of the nuclease is then calculated.
Conclusion
The selection of a phosphoramidite chemistry is a critical decision in the design and synthesis of oligonucleotides for research, diagnostic, and therapeutic purposes. Standard phosphoramidites offer high efficiency for routine applications, while modified chemistries such as 2'-O-Me, LNA, and BNA provide enhanced binding affinity and nuclease resistance at the cost of longer synthesis times. Phosphorothioate modifications are a well-established method for improving in vivo stability. A thorough understanding of the performance characteristics and experimental protocols associated with each chemistry is essential for the successful production of high-quality, functional oligonucleotides.
References
- 1. twistbioscience.com [twistbioscience.com]
- 3. glenresearch.com [glenresearch.com]
- 4. osti.gov [osti.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclease Resistance Design and Protocols [genelink.com]
- 8. researchgate.net [researchgate.net]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. New efficient sulfurizing reagents for the preparation of oligodeoxyribonucleotide phosphorothioate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 18. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Global DNA Methylation Analysis: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of global DNA methylation is crucial for understanding epigenetic regulation in health and disease. High-Performance Liquid Chromatography (HPLC) has long been a reliable method for this purpose. This guide provides an objective comparison of HPLC with other common techniques, supported by experimental data, to help you select the most suitable method for your research needs.
Global DNA methylation, the addition of a methyl group to the cytosine base, is a fundamental epigenetic mechanism involved in gene regulation, cellular differentiation, and disease development. Alterations in global methylation patterns, such as the genome-wide hypomethylation observed in many cancers, are significant biomarkers. Therefore, robust and accurate methods for quantifying total 5-methylcytosine (B146107) (5-mC) content are essential.
This guide details the principles and protocols of HPLC and compares it with two major alternatives: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA)-based methods. We also briefly touch upon surrogate assays that estimate global methylation by analyzing repetitive elements.
High-Performance Liquid Chromatography (HPLC)
HPLC is a well-established "gold standard" technique for quantifying global DNA methylation.[1][2] The method provides an absolute quantification of 5-mC content. The general workflow involves the enzymatic hydrolysis of genomic DNA into individual nucleosides, followed by their separation via HPLC and quantification using UV detection.
Experimental Workflow of HPLC for Global DNA Methylation Analysis
Caption: General workflow for global DNA methylation analysis using HPLC.
Detailed Experimental Protocol for HPLC
1. DNA Digestion:
-
Incubate 3-10 µg of genomic DNA overnight at 37°C with a mixture of DNase I and nuclease P1.[2]
-
Subsequently, dephosphorylate the nucleotide monophosphates by adding calf intestine alkaline phosphatase and incubating for an additional 24 hours at 37°C.[2]
2. HPLC Separation:
-
Perform isocratic separation using a C18 reverse-phase column or a cation exchange column.[2][3]
-
A typical mobile phase consists of 50 mM ammonium (B1175870) acetate (B1210297) in 15% acetonitrile (B52724) with a pH of 4.8.[2]
-
Set the flow rate to 0.5 mL/min and the injection volume to 30 µL.[2]
3. UV Detection and Quantification:
-
Detect deoxycytidine (dC) and 5-methyl-2'-deoxycytidine (B118692) (5mdC) at 272 nm and 279 nm, respectively.[2]
-
Quantify the amounts of dC and 5mdC by comparing the peak areas to a standard curve generated from known concentrations of pure nucleosides.
-
Calculate the percentage of global DNA methylation as: (%5-mC) = [5-mC / (5-mC + dC)] * 100.
Comparison of Analytical Methods
The choice of method for global DNA methylation analysis often depends on the specific research question, available resources, and the nature of the samples. Below is a comparison of HPLC with its main alternatives.
| Feature | HPLC | LC-MS/MS | ELISA-based Methods |
| Principle | Chromatographic separation and UV detection | Chromatographic separation and mass-based detection | Immuno-detection with specific antibodies |
| DNA Input | 3-10 µg[1] | 50-100 ng (as low as 5 ng)[1] | 100 ng[4] |
| Sensitivity | Moderate | High[1] | Low to Moderate |
| Accuracy | High, absolute quantification | Very High, considered the "gold standard"[5] | Lower, semi-quantitative to quantitative |
| Throughput | Low to Medium | Medium | High |
| Cost | Moderate (instrumentation) | High (instrumentation and expertise) | Low (reagents and instrumentation) |
| Expertise | Moderate | High | Low |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the "gold standard" for the quantitative analysis of global DNA methylation due to its high sensitivity and accuracy.[5][6] This method can measure the proportion of 5-mC with high precision, even in samples with very low DNA content.[1]
Experimental Workflow of LC-MS/MS for Global DNA Methylation Analysis
Caption: General workflow for global DNA methylation analysis using LC-MS/MS.
Detailed Experimental Protocol for LC-MS/MS
1. DNA Hydrolysis:
-
Genomic DNA is enzymatically hydrolyzed into its corresponding nucleosides using enzymes like DNA Degradase Plus.[7]
2. LC Separation:
-
The resulting nucleosides (2'-deoxycytidine, 5-methyl-2'-deoxycytidine, etc.) are separated using a reverse-phase column, such as an Agilent PoroShell 120 EC-C18.[7]
3. MS/MS Detection and Quantification:
-
The separated nucleosides are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer in multiple reaction monitoring (MRM) mode.[7]
-
Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.
ELISA-based Methods
ELISA-based kits offer a rapid, high-throughput, and cost-effective alternative for estimating global DNA methylation.[1] These assays utilize antibodies that specifically recognize 5-mC, allowing for colorimetric or fluorometric quantification. While convenient, ELISA-based methods are generally considered less accurate than chromatography-based techniques and are best suited for detecting large changes in methylation levels.[1]
Experimental Workflow of a typical 5-mC DNA ELISA Kit
Caption: General workflow for an ELISA-based global DNA methylation assay.
Detailed Experimental Protocol for a 5-mC DNA ELISA Kit
1. DNA Binding:
-
Denatured DNA is coated onto the wells of a microplate.
2. Immunodetection:
-
A specific anti-5-mC antibody is added to the wells and incubated to allow binding to the methylated cytosines in the DNA.
-
After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added.
3. Signal Detection and Quantification:
-
A substrate is added, which is converted by the enzyme into a colored product.
-
The absorbance is measured using a microplate reader.
-
The amount of 5-mC is determined by comparing the absorbance of the sample to a standard curve generated with control DNA of known methylation percentages.
Surrogate Assays for Global DNA Methylation
For large-scale epidemiological studies, surrogate markers of global DNA methylation are often used. These assays, such as pyrosequencing of repetitive elements like LINE-1 (Long Interspersed Nuclear Element-1) and Alu, are less expensive and require less DNA than HPLC or LC-MS/MS.[2] The methylation status of these repetitive elements has been shown to correlate well with global 5-mC content.[2][8] However, it is important to note that these methods provide a relative estimate and not an absolute quantification of total genomic 5-mC. A study comparing different methods found that the LINE-1 assay corresponded best with HPLC-based measurements.[2][8]
Conclusion
The choice of method for quantifying global DNA methylation depends on a balance of factors including the required accuracy and sensitivity, the amount of available DNA, throughput needs, and budget.
-
LC-MS/MS stands out as the most accurate and sensitive method, making it the preferred choice for studies requiring precise, absolute quantification, especially with limited sample material.[1]
-
HPLC remains a robust and reliable "gold standard" for absolute quantification, particularly when the higher sensitivity of LC-MS/MS is not essential and sufficient DNA is available.[1][2]
-
ELISA-based methods are ideal for rapid screening of large numbers of samples to identify significant changes in global methylation, offering a user-friendly and cost-effective solution.[1]
-
Surrogate assays like LINE-1 pyrosequencing provide a valuable tool for large-scale studies where a relative estimate of global methylation is sufficient.[2]
By understanding the strengths and limitations of each technique, researchers can make an informed decision to select the most appropriate method for their specific research objectives in the dynamic field of epigenetics.
References
- 1. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues | PLOS One [journals.plos.org]
- 3. Comparison of Methods for Quantification of Global DNA Methylation | EpigenTek [epigentek.com]
- 4. 5-methylcytosine ELISA Kit for Global DNA Methylation Analysis (Colorimetric) [epigentek.com]
- 5. Global DNA 5mC Quantification by LC-MS/MS, DNA Methylation Analysis Service - CD BioSciences [epigenhub.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 8. Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Nuances of 5-Methylcytosine: A Comparative Guide for Researchers
The addition of a single methyl group to the fifth carbon of cytosine, creating 5-methylcytosine (B146107) (5mC), is a subtle yet profound epigenetic modification that significantly influences DNA structure and function. For researchers in drug development and the broader scientific community, understanding the structural consequences of this modification is paramount for deciphering gene regulation and designing targeted therapeutics. This guide provides an objective comparison of the structural effects of 5mC substitution in DNA, supported by experimental data and detailed methodologies.
Enhanced Thermal Stability of the DNA Duplex
One of the most well-documented effects of 5mC is the increased thermal stability of the DNA double helix. The additional methyl group contributes to more favorable base stacking interactions, thereby increasing the melting temperature (Tm) of the DNA duplex. This stabilizing effect is cumulative with the number of 5mC substitutions.
| Number of Methylated Cytosines | Melting Temperature (Tm) in °C |
| 0 | 51.4 |
| 3 | 54.8 |
| 5 | 56.9 |
| 8 | 59.5 |
Table 1: Influence of the number of 5-methylcytosine residues on the melting temperature of a DNA duplex. Data extracted from UV melting curves of 2.0 µM oligonucleotides in a 100 mM KCl buffer. The increment of approximately 1°C per methylation is consistent with previous reports.[1][2]
Subtle Alterations in DNA Conformation
While 5mC does not induce large-scale conformational changes and DNA largely retains its B-form geometry, it does impart local structural alterations. These subtle changes in helical parameters and groove dimensions can have significant biological consequences, particularly in the context of protein-DNA interactions.
| Parameter | Unmodified Cytosine (C) | 5-methylcytosine (5mC) | 5-hydroxymethylcytosine (B124674) (5hmC) | 5-formylcytosine (B1664653) (5fC) | 5-carboxylcytosine (5caC) |
| Helical Parameters | |||||
| Slide (Å) | -0.1 | -0.2 | -0.2 | -0.3 | -0.4 |
| Shift (Å) | 0.1 | 0.1 | 0.1 | 0.0 | 0.0 |
| Roll (°) | 5.0 | 4.5 | 4.8 | 6.0 | 6.5 |
| Groove Dimensions | |||||
| Major Groove Width (Å) | ~11.6 | Slightly narrower | Similar to C | Wider | Wider |
| Minor Groove Width (Å) | ~5.7 | Similar to C | Similar to C | Narrower | Narrower |
Table 2: Comparison of average helical parameters and groove dimensions for DNA containing unmodified cytosine and its modified derivatives. The data, compiled from molecular dynamics simulations, indicates that while 5mC and 5hmC have minimal impact on these parameters compared to unmodified cytosine, 5fC and 5caC can induce more significant local changes, particularly in the groove widths.[1][3]
The methyl group of 5mC protrudes into the major groove, altering its chemical landscape and accessibility to DNA-binding proteins.[4] This can either enhance or inhibit protein binding, depending on the specific interactions.
Experimental Methodologies for Studying Structural Effects
A variety of sophisticated biophysical techniques are employed to elucidate the structural consequences of 5mC substitution. Here, we outline the fundamental protocols for key experimental approaches.
Ultraviolet (UV) Thermal Melting Analysis
This technique is used to determine the melting temperature (Tm) of DNA duplexes.
Protocol:
-
Sample Preparation: Dissolve the purified DNA oligonucleotides (with and without 5mC) in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0) to a final concentration of 2-60 µM.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measurement:
-
Place the DNA solution in a quartz cuvette with a defined path length (e.g., 10 mm).
-
Heat the sample from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/min).
-
Monitor the absorbance at 260 nm throughout the temperature ramp.
-
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the first derivative of the melting curve (absorbance vs. temperature).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information of DNA in solution.
Protocol:
-
Sample Preparation:
-
Synthesize and purify the DNA oligonucleotide containing the desired modification.
-
Dissolve the DNA sample in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, 100 mM NaCl, 10 mM sodium phosphate, pH 7.0) to a final concentration of ~1 mM.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) at a controlled temperature.
-
-
Resonance Assignment: Assign the observed NMR signals to specific protons in the DNA molecule.
-
Structural Restraints:
-
Derive distance restraints from NOESY cross-peak intensities.
-
Obtain dihedral angle restraints from coupling constants measured in COSY and TOCSY spectra.
-
-
Structure Calculation: Use computational methods (e.g., restrained molecular dynamics) to generate a family of 3D structures that are consistent with the experimental restraints.
X-ray Crystallography
This technique provides atomic-resolution structures of DNA in the crystalline state.
Protocol:
-
Crystallization:
-
Synthesize and purify the DNA oligonucleotide.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Mount a single crystal and expose it to a high-intensity X-ray beam (often from a synchrotron source).
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the phase problem using methods like molecular replacement or anomalous dispersion.
-
Build an initial atomic model into the resulting electron density map.
-
-
Refinement: Refine the atomic model against the experimental data to obtain the final high-resolution structure.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and conformational flexibility of DNA containing 5mC.
Protocol:
-
System Setup:
-
Generate an initial 3D structure of the DNA duplex with the desired modification using software like AMBER's nucgen.
-
Solvate the DNA in a box of water molecules and add counterions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to relieve any steric clashes in the initial structure.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant temperature and pressure (NPT ensemble).
-
-
Production Run: Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational space of the DNA.
-
Analysis: Analyze the trajectory to calculate structural parameters (e.g., helical parameters, groove widths, RMSD) and to visualize the dynamic behavior of the molecule.
Comparison with Oxidized Derivatives of 5-Methylcytosine
The ten-eleven translocation (TET) enzymes can oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized forms are intermediates in the active DNA demethylation pathway and have distinct structural and functional properties compared to 5mC. Generally, the oxidized derivatives are less thermodynamically stable than 5mC and can lead to greater local distortions in the DNA structure, particularly in the case of 5fC and 5caC.[1][3] This graduated change in structure and stability is thought to be a key mechanism for their differential recognition by DNA binding and repair proteins.
Conclusion
The substitution of cytosine with 5-methylcytosine introduces subtle but significant structural changes in the DNA duplex. These alterations, primarily an increase in thermal stability and localized modifications to the major groove, have profound implications for DNA-protein interactions and gene regulation. Understanding these structural effects, through the application of the experimental techniques outlined in this guide, is crucial for advancing our knowledge of epigenetics and for the development of novel therapeutic strategies that target the machinery of DNA methylation. The comparison with its oxidized derivatives further highlights the fine-tuned structural landscape of the epigenome.
References
Safety Operating Guide
Personal protective equipment for handling 2'-Deoxy-5'-O-DMT-5-methylcytidine
Essential Safety and Handling Guide for 2'-Deoxy-5'-O-DMT-5-methylcytidine
This guide provides critical safety, handling, and disposal protocols for this compound, a compound intended for laboratory use by researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and environmental protection.
Hazard Summary: this compound and its analogs are classified as hazardous materials. The primary risks include:
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[1][3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[4] A face shield should be worn over glasses/goggles if a splash hazard exists.[4][5] | Protects against splashes, dust, and flying particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant nitrile gloves (disposable).[2][6] Consider double-gloving for enhanced protection during high-risk procedures.[4][5] | Prevents skin contact, which can cause irritation.[1][2] Nitrile offers good resistance to a range of chemicals.[6] |
| Body Protection | A lab coat is the minimum requirement.[4] Wear appropriate protective clothing to prevent skin exposure.[2][7] | Shields skin and personal clothing from contamination and direct contact with the chemical.[5] |
| Footwear | Closed-toe shoes.[4][5] | Protects feet from spills and dropped objects. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation.[7] Use a NIOSH-approved respirator if dust may be generated or if working in a poorly ventilated area.[2][5] | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[1][3] |
Operational and Disposal Plans
Follow these step-by-step protocols for the safe handling, storage, and disposal of this compound.
Step 1: Preparation and Safe Handling
-
Ventilation: Always handle the compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[1][3][8]
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Avoid Contamination: Do not eat, drink, or smoke in the work area.[1][2]
-
Handling: Avoid direct contact with skin, eyes, and clothing.[1][2] Prevent the formation of dust and aerosols.[3][7]
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][2][9]
Step 2: Storage
-
Container: Keep the container tightly closed when not in use.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][7]
-
Access: Store in a locked-up area accessible only to authorized personnel.[3]
Step 3: Spill Management
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable container for disposal.[7] For liquid spills, absorb with an inert material and collect for disposal.[10]
-
Decontamination: Clean the spill area thoroughly.
Step 4: Disposal Protocol
Disposal of this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material (including contaminated PPE, paper towels, and weighing boats) in a dedicated, clearly labeled, and sealed hazardous waste container.[1][8]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[8]
-
Environmental Precaution: Do not allow the chemical or its waste to enter drains, soil, or surface water.[1][2]
-
Final Disposal: Arrange for collection by a licensed hazardous waste disposal service.[8] An alternative for some facilities may be to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Emergency First Aid Procedures
| Exposure Route | Procedure |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so.[1] Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] If skin irritation occurs, get medical advice. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1][3] If the person feels unwell, seek medical attention. |
| Ingestion | Rinse mouth with water.[7] Do NOT induce vomiting. Call a poison center or physician immediately if you feel unwell.[2] |
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. biosynth.com [biosynth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
